Pyrazolopyrimidinone
Descripción
Structure
3D Structure
Propiedades
Número CAS |
190281-17-5 |
|---|---|
Fórmula molecular |
C5H2N4O |
Peso molecular |
134.10 g/mol |
Nombre IUPAC |
pyrazolo[4,3-d]pyrimidin-3-one |
InChI |
InChI=1S/C5H2N4O/c10-5-4-3(8-9-5)1-6-2-7-4/h1-2H |
Clave InChI |
DOTPSQVYOBAWPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)C(=O)N=N2 |
Origen del producto |
United States |
Foundational & Exploratory
The Pyrazolopyrimidinone Core: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pyrazolopyrimidinone core, a privileged scaffold in medicinal chemistry. We will delve into its fundamental structure, synthesis, physicochemical properties, and its role in the development of targeted therapeutics. This document is intended to serve as a comprehensive resource, featuring detailed experimental protocols, structured data, and visualizations to facilitate further research and drug development efforts.
The Core Structure of this compound
The this compound scaffold is a bicyclic heterocyclic system composed of a fused pyrazole (B372694) and pyrimidine (B1678525) ring. This core structure is an isostere of purine, allowing it to mimic the adenine (B156593) base of adenosine (B11128) triphosphate (ATP) and interact with the hinge region of kinase active sites.[1] This mimicry is a key reason for its prominence in the development of kinase inhibitors.[2][3]
Several isomeric forms of the this compound core exist, with the most biologically significant being:
-
Pyrazolo[1,5-a]pyrimidin-7(4H)-one: This isomer is a core component of various bioactive compounds with activities including antitubercular and anticancer effects.[4][5] X-ray crystallography studies have confirmed the dominant tautomeric form of this scaffold.[4][6]
-
Pyrazolo[3,4-d]pyrimidin-4-one: This scaffold is notably present in numerous kinase inhibitors and phosphodiesterase 5 (PDE5) inhibitors.[7][8] It serves as the foundational structure for drugs targeting a range of diseases, from cancer to erectile dysfunction.[3][8]
The versatility of the this compound core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships (SAR).[4][9]
Synthesis of the this compound Core
The synthesis of the this compound core is most commonly achieved through a one-step cyclocondensation reaction.[4] This versatile method allows for the introduction of diverse substituents, facilitating the generation of compound libraries for screening.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of the this compound core.
Experimental Protocols
2.1.1. Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
This protocol describes a general one-step cyclocondensation reaction.[4]
-
Reagents:
-
Substituted 5-aminopyrazole (1.0 eq)
-
Substituted β-ketoester (1.1 eq)
-
Glacial Acetic Acid or Ethanol
-
-
Procedure:
-
Dissolve the 5-aminopyrazole in glacial acetic acid or ethanol.
-
Add the β-ketoester to the solution.
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.
-
-
Characterization:
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire ¹H and ¹³C NMR spectra to confirm the structure.
-
Mass Spectrometry: Analyze the purified product by mass spectrometry to determine its molecular weight and confirm its identity.
-
2.1.2. Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
This protocol outlines a common synthetic route to this isomer.[10]
-
Reagents:
-
Ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate (1.0 eq)
-
-
Procedure:
-
Heat the ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate with an excess of formamide at reflux (around 190-210 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Characterization:
-
NMR Spectroscopy: Characterize the product using ¹H and ¹³C NMR in a suitable deuterated solvent.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized compound using mass spectrometry.
-
Physicochemical Properties
The physicochemical properties of this compound derivatives are crucial for their drug-like characteristics, influencing their solubility, permeability, and metabolic stability. While these properties vary significantly with substitution, some general trends have been observed. Poor aqueous solubility is a known challenge for this scaffold, which can be addressed through chemical modification or formulation strategies like encapsulation in liposomes or nanoparticles.[11][12]
| Property | Typical Range/Observation | Reference(s) |
| Molecular Weight | 250 - 500 g/mol | [13] |
| LogP | 1.0 - 4.0 | [13] |
| Aqueous Solubility | Generally low, can be improved with specific substituents | [11][12] |
| pKa | The pyrimidine nitrogen is weakly basic. | [14] |
| Melting Point | Typically high, reflecting the planar, crystalline nature of the scaffold. | [15] |
Biological Activities and Structure-Activity Relationships (SAR)
This compound derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Kinase Inhibition
The this compound core is a well-established scaffold for the development of kinase inhibitors.[2] Its ability to mimic ATP binding allows for potent inhibition of various kinases involved in cancer cell proliferation and survival.
4.1.1. Structure-Activity Relationship of this compound Kinase Inhibitors
| Target Kinase | R1-Substituent | R2-Substituent | Key Findings | Reference(s) |
| Src Kinase | Varied alkyl and aryl groups | Substituted phenyl rings | Small alkyl groups at the N1 position and electron-withdrawing groups on the C3-phenyl ring can enhance potency and selectivity over other kinases like ABL. | [16][17][18] |
| CDK2 | Hydrogen or small alkyl | Substituted phenyl or heteroaryl | The nature of the substituent at the C5 position of the pyrazolo[3,4-d]pyrimidin-4-one core significantly influences inhibitory activity. | [7] |
| mTOR | Varied substituents | Phenyl or other aromatic systems | Specific substitution patterns can lead to potent and selective mTOR inhibition. | [17] |
4.1.2. Signaling Pathways
CDK2 Signaling Pathway:
Caption: this compound inhibitors block the G1/S transition by inhibiting CDK2.[10][19][20]
Src Kinase Signaling Pathway:
Caption: Inhibition of Src kinase by pyrazolopyrimidinones disrupts multiple oncogenic signaling pathways.[9][16][21]
mTOR Signaling Pathway:
Caption: this compound-based inhibitors can target the mTOR pathway to control cell growth and proliferation.[22][23][24]
Antitubercular Activity
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have emerged as promising antitubercular agents.[4][25] SAR studies have identified key structural features necessary for potent activity against Mycobacterium tuberculosis.
| R-Group Position | Substituent | Effect on Activity | Reference(s) |
| R2 and R3 | Aromatic rings | Essential for antitubercular activity. | [4][25] |
| R4 | Methyl group | Removal can be detrimental or beneficial depending on other substituents. | [4] |
| R4 | Isopropyl group | Inactive against M. tuberculosis. | [4] |
PDE5 Inhibition
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is famously the core of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[8] Modifications to this core have been explored to improve potency, selectivity, and pharmacokinetic properties.
| R-Group Position | Substituent | Effect on Activity | Reference(s) |
| N1 | Methyl | Important for potent inhibition. | [8] |
| C3 | Propyl | Contributes to optimal binding in the hydrophobic pocket of PDE5. | [8] |
| C5-phenyl sulfonamide | N-substituted piperazine | Critical for potency and selectivity; modifications can fine-tune these properties. | [8][26] |
Conclusion
The this compound core represents a highly versatile and privileged scaffold in drug discovery. Its structural similarity to purines provides a strong foundation for the design of inhibitors targeting ATP-binding sites, particularly in kinases. The extensive research into its synthesis and the growing body of structure-activity relationship data continue to drive the development of novel therapeutics based on this remarkable heterocyclic system. This guide provides a foundational understanding for researchers to further explore and exploit the potential of the this compound core in the quest for new and effective medicines.
References
- 1. Design, synthesis and biological evaluation of this compound based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | Semantic Scholar [semanticscholar.org]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. assaygenie.com [assaygenie.com]
- 23. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. This compound Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Pyrazolopyrimidinone Synthesis
Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of pyrazolopyrimidinones, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. The pyrazolopyrimidinone scaffold is a core structural motif in numerous biologically active compounds and approved pharmaceuticals. This document details the evolution of synthetic methodologies from the late 19th century to modern techniques, including quantitative data, detailed experimental protocols, and visualizations of synthetic workflows and relevant biological signaling pathways. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to Pyrazolopyrimidinones
Pyrazolopyrimidinones are fused heterocyclic systems containing a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring, with a ketone functional group on the pyrimidine moiety. They are structurally similar to purines, which allows them to interact with a variety of biological targets, acting as ATP-competitive inhibitors.[1][2] This has made them a "privileged scaffold" in medicinal chemistry, leading to the development of drugs for a wide range of conditions, including cancer, viral infections, and erectile dysfunction.[1][3] Prominent examples of drugs featuring this core structure include sildenafil (B151) (Viagra) and zaleplon (Sonata).
Historical Perspective
The First Synthesis
The history of this compound synthesis dates back to the late 19th century. The first synthesis of a this compound compound was reported in 1888.[4] For over a century since this initial discovery, a variety of synthetic methodologies have been developed to construct this important heterocyclic system.[4]
The Rise of Pyrazolopyrimidinones as Pharmacophores
Throughout the 20th century, interest in pyrazolopyrimidinones grew as their potential as pharmacophores became increasingly evident. Their structural resemblance to endogenous purines prompted investigations into their biological activities. Researchers developed numerous synthetic routes, with the condensation of 3-aminopyrazoles with β-keto esters becoming a widely used method.[5] These efforts laid the groundwork for the discovery of highly potent and selective therapeutic agents in the following decades.
A Landmark Discovery: The Sildenafil Story
A pivotal moment in the history of pyrazolopyrimidinones was the discovery of sildenafil. In 1989, pharmaceutical chemists at Pfizer synthesized sildenafil (then known as UK-92,480) as part of a research program to develop treatments for hypertension and angina pectoris.[6] The rationale was to inhibit the phosphodiesterase type 5 (PDE5) enzyme to induce vasodilation.[6] Early clinical trials in the early 1990s for angina showed limited efficacy.[6] However, a notable and unexpected side effect was observed in male volunteers: the induction of penile erections.[6] This serendipitous finding led to a major shift in the clinical development program, focusing on erectile dysfunction (ED).[6] Sildenafil received FDA approval in 1998 under the trade name Viagra, becoming the first oral treatment for this condition.[6] This discovery not only revolutionized the treatment of ED but also brought significant attention to the therapeutic potential of pyrazolopyrimidinones.
Core Synthetic Methodologies
The synthesis of the this compound core has been approached through various strategies, evolving from classical methods to more efficient modern techniques.
Condensation Reactions of Aminopyrazoles with β-Dicarbonyl Compounds
A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[5] This method is highly versatile, allowing for the introduction of a wide range of substituents on the pyrimidine ring. The reaction is typically catalyzed by an acid and proceeds via a cyclocondensation mechanism.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy.[7] MCRs have been developed for the synthesis of pyrazolopyrimidinones, often leading to complex molecular architectures in a one-pot procedure.[1]
Microwave-Assisted Synthesis
The use of microwave irradiation has been shown to significantly accelerate the synthesis of pyrazolopyrimidinones.[5] This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods.[5] One-pot microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones has been established as a simple and efficient method.[3]
Cascade Cyclization
Cascade reactions, where a series of intramolecular reactions occur sequentially to form the final product, have been employed for the synthesis of pyrazolo[1,5-a]pyrimidines. This strategy can efficiently build the fused heterocyclic system from acyclic precursors.[8]
Quantitative Data Summary
The following tables provide a summary of quantitative data for the synthesis of representative pyrazolopyrimidinones, allowing for a comparison of different synthetic routes.
Table 1: Comparison of Sildenafil Synthesis Routes
| Synthesis Route | Overall Yield | Reference |
| Initial Medicinal Chemistry Route | 27.6% | [9] |
| Improved Process Chemistry Route | up to 51.7% | [9] |
| Commercial Synthesis | 75.8% (from pyrazole) | [10] |
Table 2: Stepwise Yields for a Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis via Cascade Cyclization
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| a | Acrylonitrile formation | N,N-dimethylformamide dimethyl acetal, reflux, 4 h | 50% | [8] |
| b | Aminopyrazole formation | N₂H₄, HOAc, ethanol, reflux, 16 h | 97% | [8] |
| c | Pyrimidinone formation | N-methyl uracil, C₂H₅ONa, ethanol, reflux, 3 h | 62% | [8] |
| d | Chlorination | POCl₃, reflux, 3 h | 67% | [8] |
| e | Amine substitution | DIPEA, iPrOH, 130 °C, microwave irradiation, 16 h | 80% | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of pyrazolopyrimidinones.
Protocol 1: Commercial Route for Sildenafil Synthesis (Final Step)
This protocol describes the coupling of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with N-methylpiperazine.
-
Materials: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, N-methylpiperazine, dichloromethane, 5% w/w aqueous sodium bicarbonate, demineralized water, methanol (B129727).
-
Procedure:
-
Dissolve the sulfonyl chloride intermediate in dichloromethane.
-
To this solution, add N-methylpiperazine (1.2 equivalents) and stir the reaction mixture at 20-25 °C for 1 hour.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate solution, followed by demineralized water.
-
Separate the organic layer and concentrate it under reduced pressure.
-
Add methanol to the residue to induce crystallization of the product.
-
Filter the solid product, wash with cold methanol, and dry under vacuum at 55-60 °C to obtain pure sildenafil. A yield of approximately 90% can be expected for this step.
-
Protocol 2: General Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis via Cyclocondensation
This protocol outlines a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from 1,5-dimethyl-1H-pyrazol-3-amine and a β-dicarbonyl compound.[6]
-
Materials: 1,5-dimethyl-1H-pyrazol-3-amine, β-dicarbonyl compound (e.g., acetylacetone), glacial acetic acid, standard laboratory glassware.
-
Procedure:
-
In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1 equivalent) in glacial acetic acid.
-
Add the β-dicarbonyl compound (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 3: Synthesis of Sildenafil Citrate Salt Formation
-
Materials: Sildenafil base, citric acid, acetone (B3395972).
-
Procedure:
-
Dissolve 50 g of sildenafil base in 850 ml of acetone at 55°C.[10]
-
Slowly add a solution of 20 g of citric acid in 100 ml of acetone over 45 minutes.[10]
-
Maintain the reaction mixture for about 30 minutes.[10]
-
Cool the mixture, filter the precipitate, and dry to obtain sildenafil citrate.[10] A yield of 95.5% with a purity of 99.85% can be achieved.[10]
-
Biological Significance and Signaling Pathways
Mechanism of Action of this compound-based PDE5 Inhibitors
Pyrazolopyrimidinones like sildenafil are potent and selective inhibitors of phosphodiesterase type 5 (PDE5).[6] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP) to the inactive 5'-GMP.[11] In the context of erectile function, nitric oxide (NO) is released from nerve endings and endothelial cells, which then activates soluble guanylyl cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[11] The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation in the corpus cavernosum, increased blood flow, and consequently, penile erection. By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thus enhancing the effect of NO and facilitating an erection in the presence of sexual stimulation.
Caption: cGMP signaling pathway and the inhibitory action of sildenafil.
Experimental and Synthetic Workflows
The synthesis of pyrazolopyrimidinones, like many heterocyclic compounds, follows a general workflow from starting materials to the final purified product. This workflow often involves reaction, workup, isolation, and purification steps.
References
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Pyrazolopyrimidinone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of Privileged Structures
In the landscape of medicinal chemistry, the concept of a "privileged structure" refers to a molecular scaffold that can serve as a versatile template for the development of high-affinity ligands for multiple, distinct biological targets.[1][2][3] First introduced by Evans and colleagues in 1988, these frameworks are frequently observed in a wide array of bioactive natural products and approved therapeutic agents.[2][4] Their significance lies in their inherent ability to present functional groups in a three-dimensional space that is conducive to interacting with the binding sites of various proteins, thereby increasing the efficiency of the drug discovery process.[1][3] The pyrazolopyrimidinone core is a prominent example of such a privileged scaffold, demonstrating a remarkable breadth of biological activities that have established it as a cornerstone in the design of novel therapeutics.
The this compound nucleus, a fused heterocyclic system, is considered a bioisostere of purines, which are fundamental components of nucleic acids and vital signaling molecules like adenosine (B11128) triphosphate (ATP).[5][6] This structural mimicry allows this compound derivatives to effectively compete with endogenous ligands for the binding sites of numerous enzymes, particularly kinases.[5] This versatile scaffold has been successfully exploited to develop potent and selective inhibitors for a diverse range of therapeutic targets, leading to the discovery of compounds with significant anticancer, anti-inflammatory, antiviral, and phosphodiesterase (PDE) inhibitory activities.[7][8][9] This guide provides a comprehensive overview of the this compound scaffold, detailing its therapeutic applications, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Therapeutic Applications and Biological Activities
The therapeutic versatility of the this compound scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This section explores the key application areas and presents quantitative data on the efficacy of these compounds.
Anticancer Activity
The this compound core is a well-established pharmacophore in the development of anticancer agents, primarily due to its ability to target protein kinases that are often dysregulated in cancer.[7][10][11] These kinases play crucial roles in cell signaling pathways that control cell proliferation, survival, and migration.[11]
Key Molecular Targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[12] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[13]
-
Src Kinase: A non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, survival, and migration.[14] Aberrant Src activation is implicated in the progression of numerous human cancers.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell growth and proliferation.[5] Overexpression or mutation of EGFR is a hallmark of many cancers.
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle.[7][8]
Quantitative Data on Anticancer Activity:
| Compound Class | Target | Specific Compound Example | IC50 | Cell Line | Reference |
| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | Compound 33 | 0.03 µM | MV4-11 (AML) | [13] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | Compound 5i | 0.3 µM | - | [15] |
| Pyrazolo[3,4-d]pyrimidine | Src | SI388 | Data not specified | - | [16] |
| Pyrazolo[1,5-a]pyrimidinone | - | Compound 22 | Data not specified | U-251 MG (Glioblastoma) | [17] |
| Pyrazolo[3,4-d]pyrimidin-4-one | - | Compound 10e | 11 µM | MCF-7 (Breast) | [18] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth.
Anti-inflammatory Activity
This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[19][20]
Key Molecular Targets:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[1][10] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Quantitative Data on Anti-inflammatory Activity:
| Compound Class | Target | Specific Compound Example | IC50 (COX-1) | IC50 (COX-2) | Reference |
| Pyrazolo[3,4-d]pyrimidine | COX-1/COX-2 | Compound 4d | 28 µM | 23 µM | [20] |
| Pyrazolo[3,4-d]pyrimidine | COX-1/COX-2 | Compound 3b | 19 µM | 31 µM | [20] |
| Pyrazolo[3,4-d]pyrimidine | COX-2 | Compound 3a | >100 µM | 42 µM | [20] |
| Pyrazolo[1,5-a]pyrimidin-7-one | - | Compound 7c | In vivo data | In vivo data | [21] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Antiviral Activity
The this compound scaffold has also been explored for its antiviral potential against a range of DNA and RNA viruses.[22][23][24]
Key Molecular Targets:
-
Viral Proteins: Specific viral enzymes or structural proteins essential for viral replication. For instance, some derivatives target the viral 2C protein of enteroviruses.[25]
-
Host Cell Enzymes: Some compounds, like the nucleoside analog N10169, are phosphorylated by host cell kinases (e.g., adenosine kinase) to their active form, which then inhibits cellular enzymes crucial for viral replication, such as orotidylate decarboxylase.[23]
Quantitative Data on Antiviral Activity:
| Compound Class | Virus | Specific Compound Example | EC50 | Cell Line | Reference |
| Pyrazolopyridine | Enterovirus D68 | Compound 7d | 0.02 µM | RD | [8][25] |
| Pyrazolopyridine | Enterovirus A71 | Compound 7d | 0.03 µM | RD | [8][25] |
| Pyrazolopyridine | Coxsackievirus B3 | Compound 7d | 0.05 µM | Vero | [8][25] |
| Pyrazolo[3,4-d]pyrimidine Nucleoside | Various (e.g., Adeno, Vaccinia) | N10169 | 1-10 µM | HeLa | [23] |
EC50 values represent the concentration of the compound required to achieve 50% of the maximal antiviral effect.
Phosphodiesterase 5 (PDE5) Inhibition
This compound-based compounds are famously known for their potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[26] This mechanism of action is the basis for the treatment of erectile dysfunction.[22][27] Sildenafil, a well-known PDE5 inhibitor, features a this compound core.
Key Molecular Targets:
-
Phosphodiesterase 5 (PDE5): This enzyme is highly expressed in the corpus cavernosum of the penis.[26] Its inhibition leads to elevated cGMP levels, promoting smooth muscle relaxation and increased blood flow.[26][27]
Quantitative Data on PDE5 Inhibitory Activity:
| Compound Class | Target | Specific Compound Example | IC50 | Selectivity (vs. PDE6) | Reference |
| Pyrazolopyrimidopyridazinone | PDE5 | Compound 5r | 8.3 nM | 240-fold | [12] |
| This compound | PDE5 | Compound 18 | Data not specified | Selective | [28] |
| This compound | PDE5 | Compound 5 | Data not specified | 20-fold | [29] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Selectivity is a crucial parameter to avoid off-target effects, such as visual disturbances associated with PDE6 inhibition.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to modulate key signaling pathways. The following diagrams, rendered in DOT language, illustrate the points of intervention for these compounds.
VEGFR-2 Signaling Pathway in Angiogenesis
Inhibition of VEGFR-2 by this compound derivatives blocks downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[3][30]
References
- 1. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 10. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 11. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. mdpi.com [mdpi.com]
- 22. Phosphodiesterase type 5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 27. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Pyrazolopyrimidinones: A Technical Guide to their Mechanism of Action as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidinone scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its intrinsic properties as an ATP mimetic have propelled a multitude of derivatives into clinical trials and onto the market for the treatment of various cancers and other diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound-based kinase inhibitors, supported by quantitative data, experimental methodologies, and detailed signaling pathway visualizations.
Core Mechanism of Action: ATP-Competitive Inhibition
The fundamental mechanism by which pyrazolopyrimidinones inhibit kinase activity lies in their structural similarity to the adenine (B156593) base of ATP. This allows them to effectively compete with endogenous ATP for binding to the highly conserved ATP-binding pocket within the kinase catalytic domain. The fused nitrogen-containing heterocyclic ring system of this compound acts as a bioisostere of the purine (B94841) ring of adenine, enabling it to form crucial hydrogen bonds with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, preventing the binding and subsequent hydrolysis of ATP, thereby blocking the phosphorylation of substrate proteins and disrupting downstream signaling pathways.[1][2]
The versatility of the this compound scaffold allows for chemical modifications at various positions, which can be tailored to exploit subtle differences in the ATP-binding sites of different kinases. This targeted modification is key to achieving selectivity and potency for specific oncogenic kinases.[1][2]
Binding Modes and Structural Insights
The primary binding mode of this compound inhibitors involves the pyrazole (B372694) nitrogen and the exocyclic amine forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. However, intriguing variations in binding orientation have been observed. For instance, studies on pyrazolo[3,4-d]pyrimidine analogues as Protein Kinase D (PKD) inhibitors have suggested an alternative binding mode where the scaffold is flipped 180 degrees compared to the typical ATP-mimicking orientation.[3] This discovery opens new avenues for designing inhibitors with novel selectivity profiles for kinases that are sensitive to this class of compounds.[3]
Targeted Kinase Families and Therapeutic Applications
This compound derivatives have demonstrated inhibitory activity against a broad spectrum of kinases, leading to their investigation and use in a variety of therapeutic areas, most notably oncology.
Pyrazolo[3,4-d]pyrimidines
This class of pyrazolopyrimidinones has been extensively studied and has yielded several clinically successful drugs.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: Ibrutinib, a prominent member of this class, is a potent BTK inhibitor approved for the treatment of several B-cell malignancies.[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition leads to decreased B-cell proliferation and survival.[2]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: Parsaclisib is a pyrazolo[3,4-d]pyrimidine derivative that selectively inhibits the δ-isoform of PI3K, a key enzyme in a signaling pathway frequently dysregulated in cancer.[2]
Pyrazolo[1,5-a]pyrimidines
This isomeric scaffold has also proven to be a valuable template for the development of kinase inhibitors.
-
Pim Kinase Inhibitors: Several pyrazolo[1,5-a]pyrimidine (B1248293) compounds have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[4][5] These inhibitors have shown promise in preclinical models of cancer.[4]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives of this scaffold have been explored as inhibitors of CDK9, a key regulator of transcription.[6][7] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and induce apoptosis in cancer cells.[7]
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine core is a key feature in several potent Trk inhibitors.[8] Trk kinases are involved in neuronal development and survival, and their fusion with other genes can drive the growth of various solid tumors.[8]
Quantitative Data on Kinase Inhibition
The following tables summarize the inhibitory activities of representative this compound derivatives against various kinases.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase
| Compound | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| Compound 11b | <10 | 25 | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK9
| Compound | CDK9/CycT1 IC50 (nM) | PI3Kα IC50 (nM) | Reference |
| PIK-75 | 5 | 5.8 | [7] |
| Compound 18b | 20 | >10000 | [7] |
Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Reference |
| Larotrectinib | 3.0 | 13 | 0.2 | [9] |
| Compound C03 | 56 | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of this compound kinase inhibitors. Below are outlines of key experimental protocols.
Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the in vitro potency of inhibitors against purified kinases.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
ATP
-
Test compounds (this compound derivatives)
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF detection reagents and incubate in the dark to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a dose-response curve.
-
Cell-Based Phosphorylation Assay (Western Blotting)
This method is used to assess the ability of an inhibitor to block kinase activity within a cellular context.
-
Reagents and Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the kinase substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Cell Proliferation/Viability Assay
This assay measures the effect of the inhibitor on the growth and survival of cancer cells.
-
Reagents and Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compounds
-
Reagent for measuring cell viability (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate at a specific density.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts related to the mechanism of action of this compound kinase inhibitors.
Caption: ATP-competitive inhibition by pyrazolopyrimidinones.
Caption: Inhibition of BTK signaling by pyrazolopyrimidinones.
Caption: General experimental workflow for this compound evaluation.
Conclusion and Future Directions
Pyrazolopyrimidinones represent a highly successful and versatile scaffold for the development of kinase inhibitors. Their mechanism of action as ATP-competitive inhibitors, combined with the tunability of their structure to achieve selectivity, has led to significant advances in targeted cancer therapy. Future research will likely focus on several key areas:
-
Overcoming Drug Resistance: The development of next-generation this compound inhibitors that can overcome acquired resistance mutations in target kinases is a critical area of research.
-
Improving Selectivity: While many potent inhibitors exist, achieving even greater selectivity to minimize off-target effects and associated toxicities remains a key goal.[10][11]
-
Targeting Novel Kinases: The application of the this compound scaffold to inhibit less-explored kinases that are implicated in disease is an ongoing effort.
-
Combination Therapies: Investigating the synergistic effects of this compound kinase inhibitors with other therapeutic agents is a promising strategy to enhance efficacy and combat resistance.
The continued exploration of the rich chemistry of the this compound nucleus will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of a wide range of human diseases.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazolopyrimidinone: A Bioisosteric Scaffold for Potent and Selective ATP-Competitive Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Abstract
The pyrazolopyrimidinone scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its intrinsic ability to act as a bioisostere of adenine (B156593) allows it to form key hydrogen bonding interactions with the kinase hinge region, a critical determinant of binding for many kinase inhibitors. This technical guide provides a comprehensive overview of the this compound core as an adenine mimic, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery and optimization of novel kinase inhibitors.
Introduction: The Rise of Pyrazolopyrimidinones in Kinase Inhibition
Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP binding site of kinases is a highly conserved region, making it an attractive target for the development of small molecule inhibitors. A common strategy in the design of these inhibitors is to mimic the binding mode of the endogenous ligand, ATP. The purine (B94841) core of adenine, a key component of ATP, establishes crucial hydrogen bonds with the "hinge" region of the kinase, anchoring the molecule in the active site.
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and physicochemical properties of lead compounds. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed as a bioisostere of the purine ring system of adenine.[1][2] This fused heterocyclic system maintains the necessary nitrogen atoms in the correct spatial orientation to replicate the hydrogen bonding pattern of adenine with the kinase hinge region, while offering opportunities for chemical diversification to optimize inhibitor characteristics.[1][3][4]
This guide will delve into the quantitative evidence supporting the this compound scaffold as an effective adenine bioisostere, provide detailed methodologies for assessing the activity of these compounds, and illustrate their application in modulating key signaling pathways.
Quantitative Analysis: this compound vs. Adenine-Based Inhibitors
The effectiveness of pyrazolopyrimidinones as adenine bioisosteres can be quantitatively assessed by comparing their inhibitory activities against specific kinases with their purine-based counterparts. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of this compound-based kinase inhibitors against various kinase targets. While a direct head-to-head comparison with an identical adenine-based analog is not always available in the literature, the data presented demonstrates the high potency achievable with the this compound scaffold.
Table 1: Inhibitory Activity of this compound Derivatives against Various Kinases
| Compound ID | Target Kinase(s) | Biochemical IC50 (µM) | Cellular IC50 (µM) | Reference |
| Compound 6t | CDK2, TRKA | 0.09 (CDK2), 0.23 (TRKA) | Not Specified | [5] |
| Compound 6s | CDK2, TRKA | 0.45 (CDK2), 0.23 (TRKA) | Not Specified | [5] |
| SI306 | Src | Not Specified | 11.2 (GIN8), 7.7 (GIN28), 7.2 (GCE28) | [6] |
| B58 | CSF-1R | Not Specified | 2.41 (T98) | [6] |
| CdnP-IN-1 (Lead) | Kinase X | 0.050 | 1.2 | [7] |
| Analog 1A | Kinase X | 0.025 | 0.8 | [7] |
| Analog 2B | Kinase X | 0.020 | 0.7 | [7] |
| Ibrutinib (PCI-32765) | BTK | 0.00795 | Not Specified | [1] |
| Compound 12 | BTK | 0.0042 | Not Specified | [1] |
| Compound 17 | CDK2 | 0.19 | Not Specified | [1] |
Table 2: Comparative Inhibitory Activity of Adenosine-Based vs. This compound-Based Inhibitors against Adenylyl Cyclase 1 (AC1)
| Compound | Scaffold Type | AC1 IC50 (µM) |
| NB001 | Adenosine-based | >10 |
| AC10102 | This compound-based | 0.54 |
Note: Adenylyl Cyclase is not a kinase, but this data provides a quantitative comparison of an adenosine-based versus a this compound-based inhibitor against an ATP-utilizing enzyme.
The data clearly indicates that this compound-based compounds can achieve potent inhibition of various kinases, with IC50 values often in the nanomolar range.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound inhibitor against a specific kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound test compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.
-
Add 2 µL of the kinase mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis for MAPK Pathway Inhibition
This protocol assesses the effect of a this compound inhibitor on the phosphorylation status of key proteins in the MAPK signaling pathway within a cellular context.
Objective: To determine the effect of a this compound inhibitor on the phosphorylation of ERK (p-ERK), a downstream effector in the MAPK pathway.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
This compound test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of the this compound inhibitor for a specified time. Include a vehicle control (DMSO).
-
If applicable, stimulate the MAPK pathway with a known activator (e.g., EGF, PMA).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
-
Signaling Pathways and Experimental Workflows
This compound-based inhibitors have been successfully used to modulate various signaling pathways implicated in disease. This section provides diagrams of key pathways and experimental workflows.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is a key target in inflammatory diseases and cancer.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound-based compounds.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a central regulator of cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling pathway, a common target for this compound inhibitors.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates the typical workflow for an in vitro kinase inhibition assay.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Experimental Workflow: Western Blot for MAPK Pathway Inhibition
This diagram outlines the key steps in a western blot experiment to assess MAPK pathway inhibition.
Caption: Workflow for assessing MAPK pathway inhibition via Western Blot.
Conclusion
The this compound scaffold has proven to be a highly effective bioisostere of adenine for the development of potent and selective kinase inhibitors. Its ability to mimic the key hydrogen bonding interactions of ATP in the kinase hinge region, combined with the versatility for chemical modification, has led to the discovery of numerous clinical candidates and approved drugs. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide underscore the importance of this scaffold in modern drug discovery. As our understanding of kinase biology continues to expand, the this compound core is poised to remain a cornerstone of targeted therapy development.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Anticancer Properties of Novel Pyrazolopyrimidinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the burgeoning field of pyrazolopyrimidinone compounds as potential anticancer agents. The this compound scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This document synthesizes recent findings on the anticancer activities of novel this compound derivatives, detailing their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction to this compound Scaffolds
Pyrazolopyrimidines are bicyclic heterocyclic compounds that are bioisosteres of purines, allowing them to interact with ATP-binding sites of various kinases.[2] This characteristic has positioned them as promising candidates for the development of kinase inhibitors, a major class of anticancer drugs.[2][3] Different isomers exist, including pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine, each offering a unique structural backbone for chemical modification to achieve desired pharmacological properties.[4] Numerous studies have demonstrated the potent in vitro and in vivo anticancer activities of these compounds against a variety of malignancies, including breast, colon, liver, and lung cancers, as well as glioblastoma.[5][6]
In Vitro Anticancer Activity of Novel this compound Derivatives
The anticancer efficacy of newly synthesized this compound compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, is a key metric. The following tables summarize the IC50 values of several novel this compound derivatives from recent studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Phenylpyrazolo[3,4-d]pyrimidine Analogs | [5] | ||
| 5b | MCF-7 (Breast) | 3-10 | [5] |
| 5i | MCF-7 (Breast) | 3-10 | [5] |
| 9e | MCF-7 (Breast) | 3-10 | [5] |
| 5d | HCT-116 (Colon) | 9.87 | [5] |
| 5e | HCT-116 (Colon) | 8.15 | [5] |
| Series 2: Pyrazolo[3,4-d]pyrimidine Derivatives | [7][8] | ||
| 1a | A549 (Lung) | 2.24 | [7] |
| 1d | MCF-7 (Breast) | 1.74 | [7] |
| VIIa | 57 different cell lines | 0.326 - 4.31 | [8] |
| Series 3: Pyrazolo[1,5-a]pyrimidinones for Glioblastoma | [6] | ||
| 8 | U-251 MG (Glioblastoma) | < 30 | [6] |
| 9 | U-251 MG (Glioblastoma) | < 30 | [6] |
| 10 | U-251 MG (Glioblastoma) | < 30 | [6] |
| 5 | U-251 MG (Glioblastoma) | 6.17 | [6] |
| Series 4: Pyrazolo[3,4-d]pyrimidines Targeting VEGFR-2 | [9] | ||
| 12b | MDA-MB-468 (Breast) | 3.343 | [9] |
| 12b | T-47D (Breast) | 4.792 | [9] |
| Series 5: Chalcone-linked Pyrazolo[1,5-a]pyrimidines | [10] | ||
| 6h | MDA-MB-231 (Breast) | 2.6 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the evaluation of anticancer this compound compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]
-
This compound compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3][12]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[11]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
Treat the cells with various concentrations of the this compound compounds and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48 hours.
-
After incubation, carefully aspirate the medium.[12]
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Aspirate the MTT solution and add 100-150 µL of solubilization solvent to dissolve the formazan (B1609692) crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle.[5]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate on ice for at least 30 minutes.[4]
-
Centrifuge and wash the cells twice with PBS.[4]
-
Resuspend the cell pellet in PI staining solution.[9]
-
Incubate for 30 minutes at room temperature in the dark.[4]
-
Analyze the samples using a flow cytometer, collecting data for at least 10,000 events.[9]
Apoptosis Assay: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10^5 cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately (within 1 hour).
Kinase Inhibition Assays
These assays determine the ability of the compounds to inhibit the activity of specific kinases, such as EGFR and VEGFR-2.
3.4.1. EGFR Tyrosine Kinase Inhibition Assay
A common method is a luminescence-based assay that measures the amount of ADP produced.[7]
Materials:
-
Recombinant human EGFR enzyme
-
Peptide substrate
-
ATP
-
Kinase assay buffer
-
This compound compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well plate
-
Luminometer
Procedure (based on ADP-Glo™ Assay):
-
Prepare serial dilutions of the this compound compounds in the kinase assay buffer.
-
In a 96-well plate, add the compound dilutions, a positive control (DMSO), and a negative control (no enzyme).[7]
-
Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Add the master mix to each well.
-
Initiate the reaction by adding the diluted EGFR enzyme.[7]
-
Incubate the plate at 30°C for 60 minutes.[7]
-
Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate-reading luminometer.[7]
3.4.2. VEGFR-2 Kinase Inhibition Assay
Similar to the EGFR assay, a luminescence-based method can be used.[8]
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase
-
PTK Substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
Kinase assay buffer
-
This compound compounds
-
Kinase-Glo™ MAX Assay Kit (or similar)
-
96-well plate
-
Luminometer
Procedure (based on Kinase-Glo™ MAX Assay):
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the compound dilutions, a positive control, and a blank (no enzyme).[8]
-
Prepare a master mix containing kinase buffer, ATP, and the PTK substrate.[8]
-
Add the master mix to each well.
-
Initiate the reaction by adding the diluted VEGFR-2 kinase.[8]
-
Incubate at 30°C for 45 minutes.[8]
-
Add the Kinase-Glo™ MAX reagent to each well.
-
Incubate at room temperature for 15 minutes.[8]
-
Measure the luminescence.[8]
Signaling Pathways and Mechanisms of Action
Novel this compound compounds exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases
A primary mechanism of action for many this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][9] By competing with ATP for the binding site in the kinase domain, these compounds block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades.[3]
The EGFR/AKT/STAT3 Signaling Axis
The EGFR signaling pathway plays a pivotal role in cell proliferation and survival. Upon activation, EGFR can trigger downstream pathways including the PI3K/AKT and JAK/STAT pathways. The serine/threonine kinase AKT and the transcription factor STAT3 are key mediators in these pathways. Some this compound compounds have been shown to inhibit the phosphorylation of EGFR, which in turn leads to the downregulation of phosphorylated AKT and STAT3.[10]
Caption: Inhibition of the EGFR signaling pathway by this compound compounds.
Induction of Apoptosis and Cell Cycle Arrest
A significant outcome of the inhibition of these critical signaling pathways is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. For instance, compound 5i was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in MCF-7 cells.[5] Similarly, compound 12b was found to arrest the cell cycle at the S phase and significantly increase apoptosis in MDA-MB-468 cells.[9]
Caption: General experimental workflow for evaluating anticancer pyrazolopyrimidinones.
Conclusion and Future Directions
Novel this compound compounds represent a highly promising class of anticancer agents with demonstrated efficacy against a range of cancer cell lines. Their ability to target key oncogenic signaling pathways, particularly through the inhibition of protein kinases, underscores their therapeutic potential. Future research will likely focus on optimizing the structure-activity relationships (SAR) of these compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their preclinical findings. The development of this compound-based therapies holds significant promise for advancing the field of oncology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay overview | Abcam [abcam.com]
The Therapeutic Potential of Pyrazolopyrimidinone Derivatives in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Amyotrophic Lateral Sclerosis (ALS), and Huntington's, present a formidable challenge to modern medicine due to their complex and multifaceted pathologies. The quest for effective therapeutic agents has led to the exploration of diverse chemical scaffolds, with pyrazolopyrimidinone derivatives emerging as a promising class of compounds. This technical guide provides an in-depth overview of the current landscape of this compound derivatives in the context of neurodegenerative disease research. It summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapies for these devastating disorders.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. In the realm of neurodegenerative diseases, these derivatives have garnered significant attention for their ability to modulate key pathological pathways. This guide will focus on the application of this compound and related pyrazolone (B3327878) derivatives in Alzheimer's disease, Parkinson's disease, and ALS, while also acknowledging the current research landscape for Huntington's disease.
This compound Derivatives in Alzheimer's Disease
Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death. This compound derivatives have been primarily investigated as inhibitors of phosphodiesterase 9A (PDE9A) and butyrylcholinesterase (BuChE), two key enzymes implicated in AD pathogenesis.
Targeting Phosphodiesterase 9A (PDE9A)
PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in neuronal signaling pathways involved in synaptic plasticity and memory.[1][2] Inhibition of PDE9A elevates cGMP levels, thereby enhancing downstream signaling cascades that are thought to be beneficial for cognitive function.[1]
| Compound | Target | IC50 (nM) | Reference |
| Compound 1k | PDE9A | 2.0 | [3] |
| Compound 6c | PDE9A | 14 | [4] |
| Compound 6f | PDE9A | 17 | [4] |
| PF-04447943 | PDE9A | 2.8 (human) | [5] |
| Compound 1h | PDE9A | 56 | [6] |
Targeting Butyrylcholinesterase (BuChE)
While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine (B1216132) (ACh) breakdown, BuChE levels increase in the brains of AD patients and contribute to cholinergic deficit.[5][7] Dual inhibition of both AChE and BuChE is therefore considered a valuable therapeutic strategy.
| Compound | Target | IC50 (µM) | Reference |
| Compound 6c | BuChE | 3.3 | [4] |
| Compound 6f | BuChE | 0.97 | [4] |
| Rivastigmine (B141) | BuChE | (Inhibits both AChE and BuChE) | [1][2] |
Pyrazolone Derivatives in Amyotrophic Lateral Sclerosis (ALS)
ALS is a progressive neurodegenerative disease that affects motor neurons. A key pathological hallmark in a subset of familial ALS cases is the aggregation of mutant superoxide (B77818) dismutase 1 (SOD1). Pyrazolone derivatives have shown promise in inhibiting this aggregation.
Targeting SOD1 Aggregation
The aggregation of misfolded SOD1 protein is toxic to motor neurons. Compounds that can prevent or reverse this aggregation are being investigated as potential therapeutics.
| Compound | Target | EC50 (nM) | Reference |
| Analogue 19 | Mutant SOD1-G93A Aggregation | 170 | [8] |
Pyrazolone Derivatives in Parkinson's Disease
Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in the substantia nigra. While the direct application of pyrazolopyrimidinones is less documented, related pyrazolone derivatives have been investigated for their neuroprotective and anti-inflammatory effects.
Neuroprotective and Anti-inflammatory Effects
Neuroinflammation is a key contributor to the progression of PD. Pyrazolone derivatives have been shown to possess anti-inflammatory and antioxidant properties, which may protect dopaminergic neurons from degeneration.
Huntington's Disease: A Research Gap
Despite a comprehensive search of the current literature, there is a notable lack of research specifically investigating this compound derivatives for the treatment of Huntington's disease (HD). HD is an autosomal dominant neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene. Current therapeutic strategies primarily focus on lowering the mutant huntingtin protein. The potential of this compound derivatives to modulate pathways relevant to HD remains an unexplored and potentially fruitful area for future research.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
PDE9A Inhibition Assay (Fluorescence Polarization)
-
Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon hydrolysis by PDE9A. Inhibition of PDE9A results in a smaller change in polarization.
-
Materials:
-
Purified recombinant human PDE9A enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
PDE assay buffer
-
Binding agent (specific for the phosphate (B84403) group of the hydrolyzed product)
-
Test compounds (this compound derivatives)
-
96-well black microtiter plates
-
Fluorescence plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the PDE9A enzyme to all wells except the negative control.
-
Add the test compounds or vehicle control to the respective wells.
-
Initiate the reaction by adding the FAM-cGMP substrate to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Add the binding agent to all wells to stop the reaction and allow for binding to the hydrolyzed substrate.
-
Incubate for 30 minutes with slow shaking.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay is based on the hydrolysis of butyrylthiocholine (B1199683) by BuChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
-
Materials:
-
Purified human BuChE
-
Butyrylthiocholine iodide (substrate)
-
DTNB
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well clear microtiter plates
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compounds or vehicle control.
-
Add the BuChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the butyrylthiocholine substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
-
In Vivo Alzheimer's Disease Mouse Model (Tg2576)
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques and cognitive deficits.
-
Treatment Protocol (Example for a PDE9A inhibitor like PF-04447943):
-
Compound Formulation: The this compound derivative is formulated for oral administration, often dissolved in a vehicle such as 0.5% methylcellulose.
-
Dosage and Administration: Mice are typically administered the compound via oral gavage at doses ranging from 1 to 30 mg/kg, once or twice daily.[5]
-
Treatment Duration: Chronic treatment regimens can range from several weeks to months, depending on the study's objectives.
-
Behavioral Assessments: Cognitive function is assessed using a battery of behavioral tests, including:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze: To assess spatial working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Pathological Analysis: Following the treatment period, brain tissue is collected for:
-
Immunohistochemistry: To quantify Aβ plaque load and neuroinflammation (e.g., staining for microglia and astrocytes).
-
ELISA: To measure the levels of soluble and insoluble Aβ peptides.
-
Western Blot: To analyze the levels of synaptic proteins and signaling molecules.
-
-
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutics for neurodegenerative diseases. Significant progress has been made in targeting PDE9A and BuChE for Alzheimer's disease, and initial studies on pyrazolone derivatives for ALS show potential. However, the field requires further exploration, particularly in the context of Parkinson's and Huntington's diseases. Future research should focus on:
-
Optimizing existing compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Elucidating the full spectrum of their mechanisms of action , including potential effects on neuroinflammation, oxidative stress, and protein aggregation.
-
Conducting more extensive in vivo studies in various animal models to validate their therapeutic efficacy and safety.
-
Exploring the potential of these derivatives in Huntington's disease , a research area that is currently underexplored.
The continued investigation of this compound derivatives holds the promise of delivering much-needed disease-modifying therapies for patients suffering from these debilitating neurodegenerative conditions.
References
- 1. Potential therapeutic effect of nanobased formulation of rivastigmine on rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Design, synthesis and evaluation of this compound derivatives as novel PDE9A inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel this compound Derivatives as Phosphodiesterase 9A Inhibitors Capable of Inhibiting Butyrylcholinesterase for Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arylsulfanyl pyrazolones block mutant SOD1-G93A aggregation. Potential application for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricacies of Light: A Technical Guide to the Photophysical Properties of Pyrazolopyrimidine Compounds for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
The field of bioimaging has been revolutionized by the development of novel fluorescent probes that allow for the visualization of complex biological processes in real-time. Among the diverse array of fluorophores, pyrazolopyrimidine derivatives have emerged as a particularly promising class of compounds. Their rigid, π-conjugated heterocyclic scaffold provides a robust framework for the design of probes with tunable photophysical properties, making them ideal candidates for a wide range of bioimaging applications. This technical guide delves into the core photophysical characteristics of pyrazolopyrimidine compounds, providing a comprehensive overview of their properties, experimental evaluation, and application in cellular imaging.
Unveiling the Photophysical Landscape: A Quantitative Overview
The utility of a fluorescent probe is fundamentally dictated by its photophysical properties. Key parameters such as the maximum absorption (λabs) and emission (λem) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (ΦF) determine the brightness, color, and sensitivity of the probe. The following tables summarize the photophysical data for a selection of pyrazolopyrimidine compounds from the literature, offering a comparative view of their performance in various solvent environments.
| Compound/Probe | Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Reference |
| Probe L | CH3CN/H2O | 355 | 491 | - | - | [1] |
| Compound 4a | THF | 340 | 474 | 3320 | 0.01 | [2] |
| Compound 4b | THF | 350 | 475 | - | 0.07 | [2] |
| Compound 4d | THF | 345 | 478 | - | 0.06 | [2] |
| Compound 4e | THF | 360 | 490 | - | 0.23 | [2] |
| Compound 4f | THF | 440 | 541 | - | 0.53 | [2] |
| Compound 4g | THF | 420 | 530 | 20593 | 0.85 | [2] |
| Various Derivatives | THF | 340-440 | 474-541 | - | up to 0.85 | [3] |
| Compound/Probe | Application | Target | Key Findings | Reference |
| Probe L | Ion Sensing | Cu2+ and Ni2+ | Fluorescence quenching upon ion binding. | [1][4] |
| Various Derivatives | Lipid Droplet Imaging | Lipid Droplets | Specific staining of lipid droplets in HeLa and L929 cells. | [5][6][7] |
| Blue-fluorescent probes | Lipid Droplet Imaging | Lipid Droplets | Pyrazole-based compound showed specific staining of lipid droplets. | [8] |
Illuminating the Path: Detailed Experimental Protocols
The successful application of pyrazolopyrimidine probes in bioimaging relies on robust and reproducible experimental procedures. This section provides detailed methodologies for the synthesis, photophysical characterization, and cellular imaging of these compounds, based on established protocols from the literature.
Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is often achieved through a cyclocondensation reaction between a 3-aminopyrazole (B16455) derivative and a β-dicarbonyl compound or its equivalent.[2][9] Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[2]
General Microwave-Assisted Synthesis Protocol: [2]
-
Preparation of β-enaminones: A mixture of the appropriate methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA, 1.5 mmol) is irradiated in a microwave reactor at 160 °C for 15 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA is removed under reduced pressure to yield the crude β-enaminone, which can be used in the next step without further purification.
-
Cyclocondensation: An equimolar mixture of the β-enaminone (0.5 mmol) and 3-methyl-1H-pyrazol-5-amine (0.5 mmol) is subjected to microwave irradiation at 180 °C. The reaction time is optimized based on TLC monitoring.
-
Purification: After cooling, the reaction mixture is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 7-aryl-3-methylpyrazolo[1,5-a]pyrimidine.
Photophysical Characterization
Accurate determination of the photophysical properties is crucial for evaluating the performance of a fluorescent probe.
1. UV-Vis Absorption and Fluorescence Spectroscopy:
-
Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrometer are required.
-
Sample Preparation: Stock solutions of the pyrazolopyrimidine compounds are prepared in a suitable spectroscopic grade solvent (e.g., THF, acetonitrile) at a concentration of 1 x 10-3 M. Working solutions are then prepared by diluting the stock solution to a final concentration of 1 x 10-5 M.[10]
-
Measurement:
-
UV-Vis absorption spectra are recorded to determine the maximum absorption wavelength (λabs) and the molar extinction coefficient (ε). The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence emission spectra are recorded by exciting the sample at its λabs. The wavelength of maximum emission (λem) is determined from the resulting spectrum.
-
2. Fluorescence Quantum Yield (ΦF) Determination (Relative Method): [11][12]
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: A standard with an absorption profile that overlaps with the sample should be chosen. For pyrazolopyrimidine derivatives emitting in the blue-green region, quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard in the same solvent at concentrations where the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectrum and the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for both the sample and the standard.
-
The quantum yield is calculated using the following equation: ΦF, sample = ΦF, standard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Bioimaging Applications: Cellular Staining and Confocal Microscopy
Pyrazolopyrimidine probes have shown great potential for imaging intracellular structures, such as lipid droplets.
Cell Culture and Staining Protocol for Lipid Droplet Imaging: [5]
-
Cell Culture: HeLa (human cervical cancer) or L929 (murine fibroblast) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded onto glass-bottom dishes or coverslips and allowed to adhere overnight.
-
Probe Incubation: The pyrazolopyrimidine fluorescent probe is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. The stock solution is then diluted in cell culture medium to the desired final concentration (typically in the low micromolar range). The cells are incubated with the probe-containing medium for a specific duration (e.g., 30 minutes) at 37 °C.
-
Washing: The cells are washed three times with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Fixation (Optional): For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Imaging: The stained cells are then imaged using a confocal laser scanning microscope.
Confocal Microscopy Parameters: [13][14][15]
-
Excitation: The excitation wavelength should be chosen to match the λabs of the pyrazolopyrimidine probe.
-
Emission Detection: The emission is collected within a spectral window centered around the λem of the probe.
-
Objective: A high numerical aperture oil-immersion objective (e.g., 60x or 100x) is typically used for high-resolution imaging.
-
Pinhole: The pinhole size is adjusted to obtain a thin optical section and reduce out-of-focus light.
-
Laser Power and Detector Gain: These parameters should be optimized to obtain a good signal-to-noise ratio while minimizing photobleaching and phototoxicity.
Visualizing the Science: Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Experimental Workflow for Bioimaging
References
- 1. A pyrazolopyrimidine based fluorescent probe for the detection of Cu2+ and Ni2+ and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Blue-Fluorescent Probes for Lipid Droplets Based on Dihydrochromeno-Fused Pyrazolo- and Pyrrolopyridines [sic.vriic.usach.cl]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. edinst.com [edinst.com]
- 13. Confocal Microscopy: Principles and Modern Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scian.cl [scian.cl]
- 15. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
Initial Screening of Pyrazolopyrimidinone Libraries for Enzyme Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies involved in the initial screening of pyrazolopyrimidinone libraries for the identification of novel enzyme inhibitors. Pyrazolopyrimidinones are a class of heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a variety of biological targets, particularly protein kinases and phosphodiesterases, which are implicated in numerous diseases, including cancer and inflammatory disorders.[1][2][3] This guide details experimental protocols for high-throughput screening, presents key quantitative data, and visualizes essential workflows and signaling pathways.
Overview of the Screening Process
The initial screening of a this compound library is a critical step in the drug discovery pipeline. It aims to efficiently identify "hit" compounds that exhibit inhibitory activity against a specific enzyme of interest from a large collection of diverse molecules. The process is typically conducted in a high-throughput format, followed by secondary assays to confirm activity and determine potency.
A generalized workflow for the initial screening of an enzyme inhibitor library is depicted below. This process begins with the preparation of the compound library and the development of a robust assay. High-throughput screening (HTS) is then performed to identify initial hits. These hits are subsequently validated through dose-response curves to determine their potency (e.g., IC50 value). Confirmed hits proceed to further characterization, including selectivity and mechanism of action studies.
Target Enzyme Classes and Signaling Pathways
This compound scaffolds have demonstrated significant potential as inhibitors of two major enzyme families: protein kinases and phosphodiesterases (PDEs).
Protein Kinases
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Pyrazolopyrimidinones can act as ATP-competitive inhibitors by targeting the kinase ATP-binding site.[2]
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Regulate the cell cycle.[2][4]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in cancer.[1][4]
-
Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling.
-
WEE1 Kinase: A regulator of the G2-M cell cycle checkpoint.
-
Casein Kinase 2 (CK2): Involved in cell growth and proliferation.[1]
-
Pim-1 Kinase: A serine/threonine kinase implicated in apoptosis and cell proliferation.[1]
Below are simplified diagrams of the CDK and EGFR signaling pathways, highlighting the points of inhibition.
Phosphodiesterases (PDEs)
PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[3] Inhibitors of PDEs can prolong the signaling of these second messengers, with therapeutic applications in inflammation and cardiovascular diseases.[3]
Key PDE Targets:
-
PDE4: Primarily degrades cAMP and is a target for anti-inflammatory drugs.[3]
-
PDE5: Degrades cGMP and is a well-known target for erectile dysfunction therapies.[5]
The signaling pathway regulated by PDE5 is illustrated below.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation of enzyme inhibitors. Below are methodologies for key assays in the preliminary screening of this compound libraries.
General Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This protocol is suitable for high-throughput screening and measures the activity of many kinases by quantifying the amount of ATP consumed in the phosphorylation reaction.
Materials:
-
Recombinant Kinase (e.g., CDK2, EGFR)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds, a positive control inhibitor, and DMSO (negative control) into the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add the kinase enzyme solution to all assay wells and mix gently.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture containing ATP and the specific substrate to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Generation: Stop the reaction and detect the amount of ADP produced by adding the ATP detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. For dose-response experiments, determine the IC50 value by fitting the data to a suitable model.
Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization-Based)
This assay is commonly used for screening PDE inhibitors and is based on the change in fluorescence polarization when a fluorescently labeled cGMP or cAMP is hydrolyzed by the enzyme.
Materials:
-
Recombinant PDE enzyme (e.g., PDE5A1)
-
Fluorescently labeled substrate (e.g., FAM-cGMP)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Test Compounds (dissolved in DMSO)
-
Binding Agent (specific to the assay kit)
-
384-well black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense serial dilutions of the this compound compounds and controls into the wells of a 384-well plate.
-
Enzyme Addition: Add the PDE enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add the fluorescently labeled substrate (e.g., FAM-cGMP) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Reaction Termination and Signal Stabilization: Stop the reaction by adding the binding agent. This agent binds to the unhydrolyzed substrate, leading to a high fluorescence polarization signal. The small, hydrolyzed substrate does not bind effectively and results in a low polarization signal. Incubate for an additional 30 minutes at room temperature.
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percent inhibition based on the polarization values of the controls. Determine IC50 values from dose-response curves.
Data Presentation
The following tables summarize the inhibitory activities of representative this compound and related heterocyclic compounds against various kinases and phosphodiesterases. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency.
Table 1: Inhibitory Activity of Pyrazolopyrimidine Derivatives Against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | BTK | 7.95 | |
| 2 | BTK | 4.2 | |
| 3 | BTK | 11.1 | |
| AZD1775 | WEE1 | 5.1 | [6] |
| Compound 28 | WEE1 | 1.7 | [6] |
| Compound 30 | WEE1 | 10.4 | [6] |
| PP1 | Src family | Value not specified | |
| PP2 | Src family | Value not specified |
Note: Specific IC50 values for PP1 and PP2 were not provided in the abstract but they are foundational Src family kinase inhibitors.
Table 2: Inhibitory Activity of this compound and Related Compounds Against Phosphodiesterases
| Compound Series | Target PDE | IC50 Range (nM) | Reference |
| Pyridopyrazinones (Series B, D, E, G) | PDE5 | 6.00 - 81.56 | |
| Sildenafil | PDE5 | ~3.5 | [7] |
| Tadalafil | PDE5 | ~1.8 | |
| Vardenafil | PDE5 | ~0.7 |
Conclusion
The initial screening of this compound libraries is a robust starting point for the discovery of novel enzyme inhibitors with therapeutic potential. The versatility of the this compound scaffold allows for the generation of diverse chemical libraries that can be screened against key enzyme targets like protein kinases and phosphodiesterases. By employing systematic high-throughput screening workflows and detailed biochemical assays, researchers can efficiently identify and characterize potent and selective inhibitors. The methodologies and data presented in this guide provide a solid framework for professionals in the field of drug discovery to initiate and advance their research programs targeting these important enzyme families. Further optimization of hit compounds through structure-activity relationship (SAR) studies is a critical subsequent step in the development of clinical candidates.
References
- 1. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of potent this compound-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
The Pyrazolopyrimidinone Pharmacophore: A Technical Guide for Drug Design
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidinone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to target a wide range of biological entities. This technical guide provides an in-depth exploration of the this compound pharmacophore, its synthesis, and its application in drug design, with a focus on its role as an inhibitor of phosphodiesterases (PDEs) and kinases.
Introduction to the this compound Core
The this compound scaffold consists of a fused pyrazole (B372694) and pyrimidine (B1678525) ring system. This heterocyclic structure is of significant interest in drug discovery due to its ability to mimic endogenous purine (B94841) bases, allowing it to interact with the ATP-binding sites of many enzymes. The core can be modified at various positions, influencing the compound's potency, selectivity, and pharmacokinetic profile.
The this compound Pharmacophore in Drug Design
The therapeutic potential of this compound derivatives has been extensively explored, leading to the development of drugs targeting a variety of diseases.
Phosphodiesterase (PDE) Inhibition
This compound-based compounds are well-known as potent inhibitors of phosphodiesterases, particularly PDE5. By inhibiting PDE5, these compounds prevent the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. This mechanism is the basis for the blockbuster drug sildenafil (B151) (Viagra), used for the treatment of erectile dysfunction. Research in this area focuses on improving selectivity for PDE5 over other PDE isoforms to minimize side effects.
Kinase Inhibition
The this compound scaffold is also a key component in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. These compounds can be designed to target a range of kinases, including:
-
Src Kinase: Overexpression of Src is implicated in various cancers, promoting cell proliferation, invasion, and metastasis. This compound-based Src inhibitors have shown promise in preclinical studies for glioblastoma.
-
Epidermal Growth Factor Receptor (EGFR): Mutations and overexpression of EGFR are common in several cancers. This compound derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs), with some showing activity against clinically relevant mutations.
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell signaling, making it an attractive target for B-cell malignancies and autoimmune diseases. This compound-based BTK inhibitors are under investigation for their therapeutic potential.
Quantitative Data of this compound Derivatives
The following tables summarize the inhibitory activities of various this compound derivatives against different targets.
Table 1: this compound-Based PDE Inhibitors
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. other PDEs) | Reference |
| Sildenafil | PDE5 | 3.5 | ~9.4-fold vs. PDE6 | [1](1) |
| Compound 5r | PDE5 | 8.3 | 240-fold vs. PDE6 | [1](1) |
| Compound 4a | PDE5 | 1.5 | Similar to Sildenafil | [2](2) |
Table 2: this compound-Based Kinase Inhibitors
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| SI306 | Src | Low µM range | Glioblastoma cell lines | [3](3) |
| Compound 12b | EGFR (wild type) | 0.016 | - | [4](4) |
| Compound 12b | EGFR (T790M mutant) | 0.236 | - | [4](4) |
| Compound 16 | EGFR | 0.034 | - | [5](5) |
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
A common and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is through the cyclocondensation of an aminopyrazole with a β-ketoester.[6]
Materials:
-
4-(2-fluorophenyl)-1H-pyrazol-5-amine
-
Ethyl 3-oxo-3-phenylpropanoate
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
A solution of 4-(2-fluorophenyl)-1H-pyrazol-5-amine (2.33 mmol) and ethyl 3-oxo-3-phenylpropanoate (3.25 mmol) in acetic acid (10 mL) is refluxed at 100 °C for 16 hours.[6]
-
The reaction mixture is cooled to room temperature and then diluted with diethyl ether (20 mL).[6]
-
The resulting solid precipitate is collected by filtration, washed with diethyl ether, and dried to yield the desired 3-(2-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one.[6]
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibition of PDE5A1 activity by quantifying the change in fluorescence polarization of a fluorescently labeled cGMP substrate.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Binding Agent (specific for 5'-GMP)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in PDE Assay Buffer. The final DMSO concentration should be kept low (<0.5%).
-
In a black microplate, add the PDE Assay Buffer, test compound solution, and recombinant human PDE5A1 enzyme.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent to each well.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction using a luciferase-based system.
Materials:
-
Recombinant kinase (e.g., EGFR, Src, BTK)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Assay Buffer.
-
In a white-walled multi-well plate, add the kinase, peptide substrate, and test compound in the Kinase Assay Buffer.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Materials:
-
Cells in culture
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathways
PDE5 Signaling Pathway
EGFR Signaling Pathway
Src Kinase Signaling Pathway
BTK Signaling Pathway
Conclusion
The this compound pharmacophore remains a highly attractive and versatile scaffold in modern drug discovery. Its proven success in targeting both phosphodiesterases and a range of kinases underscores its broad therapeutic potential. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it a valuable starting point for the development of novel therapeutics for a wide array of diseases. Continued exploration of this privileged structure is likely to yield new and improved clinical candidates in the years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel this compound analogs as potent inhibitors of phosphodiesterase type-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. New pyrazolo[3,4- d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of Pyrazolopyrimidines as Adenosine Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of selective antagonists for these receptors holds significant therapeutic promise for a multitude of disorders, including neurological, inflammatory, and cardiovascular diseases. Among the various chemical scaffolds explored, pyrazolopyrimidines have emerged as a particularly versatile and fruitful class of non-xanthine adenosine receptor antagonists. This technical guide provides an in-depth analysis of the structure-activity relationships, pharmacological properties, and therapeutic potential of pyrazolopyrimidine derivatives as antagonists for each of the four adenosine receptor subtypes. Detailed experimental methodologies and quantitative binding data are presented to serve as a comprehensive resource for researchers in the field of adenosine receptor-targeted drug discovery.
Introduction to Adenosine Receptors and the Therapeutic Potential of their Antagonists
Adenosine receptors are integral membrane proteins that play a crucial role in cellular signaling. Their activation by endogenous adenosine triggers a cascade of intracellular events that vary depending on the receptor subtype and the tissue in which they are expressed.
-
A₁ and A₃ Receptors: These receptors couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
-
A₂A and A₂B Receptors: In contrast, these receptors couple to Gₛ proteins, stimulating adenylyl cyclase activity and increasing intracellular cAMP levels.[1]
The distinct signaling pathways and tissue distribution of these receptor subtypes provide a foundation for the development of selective antagonists with specific therapeutic applications.[2][3][4] For instance, A₂A receptor antagonists are being investigated for the treatment of Parkinson's disease, while A₃ receptor antagonists show promise in inflammatory conditions and cancer.[1][5]
Pyrazolopyrimidine Scaffolds: A Privileged Structure for Adenosine Receptor Antagonism
The pyrazolopyrimidine core has proven to be a highly adaptable scaffold for the design of potent and selective adenosine receptor antagonists. Different substitution patterns on this bicyclic heterocyclic system allow for the fine-tuning of affinity and selectivity towards the individual receptor subtypes. Several key pyrazolopyrimidine-based structural classes have been extensively investigated, including pyrazolo[4,3-e][2][3][6]triazolo[1,5-c]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines.
Pyrazolo[4,3-e][2][3][6]triazolo[1,5-c]pyrimidines
This tricyclic scaffold has yielded some of the most potent and selective A₂A and A₃ receptor antagonists to date.
-
A₂A Receptor Antagonists: Early work identified compounds like SCH 58261, which demonstrated high affinity and selectivity for the A₂A receptor.[1] Further optimization led to the development of preladenant (B1679076) (SCH 420814), a potent and selective A₂A antagonist that has been evaluated in clinical trials for Parkinson's disease.[1] Key structural features for A₂A affinity include the presence of a 2-furyl group and specific substitutions at the N⁵ and N⁸ positions.
-
A₃ Receptor Antagonists: Modifications to the pyrazolo[4,3-e][2][3][6]triazolo[1,5-c]pyrimidine core, particularly the introduction of an aryl carbamoyl (B1232498) moiety at the N⁵ position, have resulted in highly potent and selective A₃ receptor antagonists.[1] These compounds are valuable tools for studying the physiological roles of the A₃ receptor and hold therapeutic potential for inflammatory diseases and glaucoma.
Pyrazolo[3,4-d]pyrimidines
This bicyclic core has also been a productive starting point for the development of adenosine receptor antagonists, particularly for the A₁ and A₃ subtypes. Strategic substitutions at various positions of the pyrazolo[3,4-d]pyrimidine ring system have enabled the generation of compounds with diverse selectivity profiles. For instance, N²-substituted derivatives have been developed as highly potent and selective A₃ receptor antagonists with anti-proliferative effects in glioblastoma cells.[5]
Quantitative Data on Pyrazolopyrimidine Derivatives
The following tables summarize the binding affinities (Kᵢ values) of representative pyrazolopyrimidine derivatives for the human adenosine receptor subtypes. This data provides a quantitative basis for understanding the structure-activity relationships within this class of compounds.
Table 1: Binding Affinities (Kᵢ, nM) of Pyrazolo[4,3-e][2][3][6]triazolo[1,5-c]pyrimidine Derivatives
| Compound | A₁ | A₂A | A₂B | A₃ | Selectivity | Reference |
| SCH 58261 | 1,300 | 1.1 | 1,900 | 3,400 | A₂A selective | [1] |
| Preladenant | 230 | 1.1 | >10,000 | >10,000 | A₂A selective | [1] |
| Compound 21 | >10,000 | 1,200 | 1,500 | 0.65 | A₃ selective | [1] |
Table 2: Binding Affinities (Kᵢ, nM) of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | A₁ | A₂A | A₃ | Selectivity | Reference |
| Derivative 2a | 334 | 728 | 0.60 | A₃ selective | [5] |
| Derivative 2b | 1037 | 3179 | 0.18 | A₃ selective | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of pyrazolopyrimidine-based adenosine receptor antagonists.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for determining the affinity of a test compound for a specific receptor.
Objective: To determine the inhibition constant (Kᵢ) of a pyrazolopyrimidine derivative for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂A, [³H]DPCPX for A₂B, [¹²⁵I]AB-MECA for A₃).[7][8]
-
Test pyrazolopyrimidine compound.
-
Non-specific binding control (a high concentration of a known non-radioactive ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the target adenosine receptor subtype.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Reaction Mixture: To each well, add the cell membrane preparation, the radioligand at a concentration near its Kₔ value, and either buffer (for total binding), non-specific control, or the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assays
cAMP functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on adenylyl cyclase activity.
Objective: To determine the functional potency (IC₅₀) of a pyrazolopyrimidine antagonist in inhibiting agonist-stimulated cAMP production.
Materials:
-
Whole cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
A known agonist for the receptor (e.g., NECA).
-
Test pyrazolopyrimidine antagonist.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the pyrazolopyrimidine antagonist for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC₈₀) to stimulate cAMP production.
-
Incubation: Incubate for a specific time to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the antagonist concentration against the percentage of inhibition of the agonist-induced cAMP response. Determine the IC₅₀ value from the curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the adenosine receptors and a general workflow for the pharmacological characterization of pyrazolopyrimidine antagonists.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for Antagonist Evaluation.
Conclusion
Pyrazolopyrimidine derivatives represent a highly valuable and versatile class of adenosine receptor antagonists. The extensive research into their structure-activity relationships has provided a solid foundation for the rational design of potent and selective ligands for each of the four receptor subtypes. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of the pyrazolopyrimidine scaffold is poised to yield novel therapeutic agents for a wide range of human diseases.
References
- 1. Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Novel N2-substituted pyrazolo[3,4-d]pyrimidine adenosine A3 receptor antagonists: inhibition of A3-mediated human glioblastoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antiviral Activity of Pyrazolopyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and re-emergence of viral diseases necessitate the continuous development of novel antiviral agents. Pyrazolopyrimidine analogs, a class of heterocyclic compounds structurally similar to purines, have garnered significant attention for their broad-spectrum antiviral activities.[1] This technical guide provides an in-depth overview of the antiviral properties of these analogs, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Core Concepts: Mechanism of Antiviral Action
Pyrazolopyrimidine derivatives exert their antiviral effects through diverse mechanisms, often targeting host- or virus-specific processes essential for viral replication.
One prominent mechanism involves the inhibition of viral entry into host cells. Certain pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors have been shown to target NAK kinases (numb-associated kinases) such as AAK1 (AP2-associated kinase 1).[2] These kinases are crucial for the phosphorylation of the AP-2 complex, a key component in clathrin-mediated endocytosis, a common pathway for viral entry.[2] By inhibiting these kinases, the analogs effectively block the internalization of viruses that rely on this pathway.[2]
Another key mechanism is the disruption of viral genome replication. The nucleoside analog N10169, a 4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide, demonstrates broad-spectrum activity by inhibiting cellular orotidylate decarboxylase after being phosphorylated to its active form by adenosine (B11128) kinase.[3] This inhibition disrupts the pyrimidine (B1678525) biosynthesis pathway, thereby depriving the virus of essential precursors for nucleic acid synthesis. The antiviral potency of such compounds can be cell-line dependent, correlating with the levels of activating enzymes like adenosine kinase in different cell types.[3]
Quantitative Assessment of Antiviral Activity
The antiviral efficacy of pyrazolopyrimidine analogs is quantified using several key metrics, primarily the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 represents the concentration of the compound that inhibits viral replication by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 yields the selectivity index (SI), a critical measure of the compound's therapeutic window. An ideal antiviral agent will have a low EC50 and a high CC50, resulting in a high SI.
The following tables summarize the reported antiviral activities of selected pyrazolopyrimidine analogs against various viruses.
Table 1: Antiviral Activity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| N10169 | Adenovirus | HeLa | 1 - 10 | >100 (stationary) | >10 - >100 | [3] |
| N10169 | Vaccinia Virus | HeLa | 1 - 10 | >100 (stationary) | >10 - >100 | [3] |
| N10169 | Influenza B Virus | HeLa | 1 - 10 | >100 (stationary) | >10 - >100 | [3] |
| N10169 | Picornavirus | HeLa | 1 - 10 | >100 (stationary) | >10 - >100 | [3] |
| N10169 | Reovirus | HeLa | 1 - 10 | >100 (stationary) | >10 - >100 | [3] |
Table 2: Antiviral Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 27 | Dengue Virus (DENV-2) | Huh7 | 3.5 | Not Reported | Not Reported | [2] |
| SGC-GAK-1 (Control) | SARS-CoV-2 | Vero E6/TMPRSS2 | 0.75 | Not Reported | Not Reported | [2] |
Table 3: Antiviral Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against HSV-1
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| ARA-04 | 1.00 ± 0.10 | >1000 | 1000 | [4] |
| ARA-05 | 1.00 ± 0.05 | >1000 | 1000 | [4] |
| AM-57 | 0.70 ± 0.10 | >600 | 857.1 | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of antiviral compounds. Below are methodologies for key experiments cited in the investigation of pyrazolopyrimidine analogs.
Synthesis of Pyrazolopyrimidine Derivatives
The synthesis of pyrazolopyrimidine analogs often involves the cyclocondensation of aminopyrazoles with various reagents.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines (Compounds 10a-n):
-
Reactants: 5-aminopyrazoles (e.g., 2b) and sodium salts of unsaturated keto compounds (9a–h).[5]
-
Reaction Conditions: The reactants are refluxed in a mixture of acetic acid and piperidine (B6355638) acetate.[5]
-
Purification: The resulting precipitate is collected by filtration and crystallized from a suitable solvent, such as ethanol.[5]
-
Characterization: The structure of the synthesized compounds is confirmed using spectral data (IR, 1H NMR, MS) and elemental analysis.[5]
In Vitro Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay
This assay is a primary method for evaluating the efficacy of an antiviral compound.[6]
-
Cell Culture: Vero 76 cells (or another appropriate cell line) are cultured to form confluent monolayers in 96-well microplates.[6]
-
Compound Preparation: Test compounds are dissolved, typically in DMSO, and prepared in serial half-log10 dilutions (e.g., from 32 µM to 0.01 µM).[6]
-
Infection and Treatment: Cell monolayers are exposed to the various concentrations of the test compounds. The plates also include infected/untreated controls, uninfected/untreated controls, and a known active drug as a positive control.[6] Following compound addition, the cells are inoculated with the virus.[6]
-
Incubation: The plates are incubated until more than 80% of the cells in the virus control wells show a cytopathic effect.[6]
-
Quantification of Cell Viability: Cell viability is quantified using a method such as neutral red staining, followed by spectrophotometric analysis at 540 nm.[6]
-
Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are determined by regression analysis. The selectivity index (SI50) is then calculated (CC50/EC50).[6]
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with antiviral screens to determine the toxicity of the compounds to the host cells.[7]
-
Cell Seeding: VERO-E6 cells (or other appropriate cell lines) are seeded in a 96-well plate.[7]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds in the absence of the virus.[8]
-
Incubation: The plate is incubated for a period that mirrors the antiviral assay (e.g., 72 hours).[9]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[4]
-
Formazan (B1609692) Solubilization: After incubation, the formazan crystals are dissolved, typically with SDS or DMSO.[4]
-
Absorbance Reading: The absorbance is measured on a spectrophotometer, and the CC50 is calculated.[4]
Mechanism of Action Assays: Time-of-Addition Experiment
These experiments help to pinpoint the stage of the viral replication cycle that is inhibited by the compound.[10]
-
Infection: Host cells are infected with the virus for a set period (e.g., 1 hour at 37°C).[10]
-
Timed Compound Addition: The antiviral compound (at its EC50 concentration) is added at different time intervals post-infection (e.g., 0-3 hours, 3-6 hours, 6-20 hours).[10]
-
Washout and Overlay: After each treatment window, the medium containing the compound is removed, and a fresh overlay medium is added.[10]
-
Plaque Quantification: After a suitable incubation period (e.g., 72 hours), the viral plaques are counted.[10]
-
Analysis: A significant reduction in plaque formation during a specific time window indicates that the compound targets a viral replication step occurring within that period (e.g., early gene expression, genome replication, late gene expression).[10]
Visualizing Key Pathways and Workflows
Signaling Pathway: Clathrin-Mediated Endocytosis
This pathway is a common route for viral entry and a target for certain pyrazolopyrimidine analogs.[2]
Caption: Inhibition of clathrin-mediated viral entry by pyrazolopyrimidine analogs.
Experimental Workflow: Antiviral Compound Screening
The following diagram illustrates a typical workflow for identifying and characterizing novel antiviral compounds.
Caption: A generalized workflow for the screening and characterization of antiviral compounds.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolo[3,4-d]pyrimidinone derivatives are a significant class of heterocyclic compounds, recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides a detailed protocol for a one-pot, multi-component synthesis of these derivatives, offering an efficient and streamlined approach for researchers in medicinal chemistry and drug discovery. The presented protocol is a synthesis of established methods, including conventional heating and microwave-assisted techniques, to provide a versatile and robust procedure.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine, which contributes to its ability to interact with various biological targets.[1] Traditional multi-step syntheses of these compounds can be time-consuming and may result in lower overall yields. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy in organic synthesis, offering advantages such as reduced reaction times, energy consumption, and waste generation, along with simplified purification procedures.[2][3] This protocol details a one-pot synthesis that combines readily available starting materials to construct the pyrazolo[3,4-d]pyrimidinone core in a single synthetic operation.
Experimental Protocol
This protocol describes a general one-pot procedure for the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives from a 5-aminopyrazole precursor, an aldehyde, and a source of the pyrimidinone ring.
Materials:
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (or other substituted 5-aminopyrazoles)
-
Aromatic aldehydes (e.g., benzaldehyde, substituted benzaldehydes)
-
Ethanol (B145695) (or other suitable solvent like DMF)
-
Catalyst (e.g., piperidine (B6355638), acetic acid)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Microwave reactor (optional)
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 mmol), the desired aromatic aldehyde (1 mmol), and urea or thiourea (1.2 mmol) in ethanol (10-15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine or a few drops of glacial acetic acid to the reaction mixture.
-
Reaction Conditions (Choose one):
-
Conventional Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with constant stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.
-
Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-160°C) for a shorter duration, typically 15-55 minutes.[3][4]
-
-
Work-up and Isolation:
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrazolo[3,4-d]pyrimidinone derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of various pyrazolo[3,4-d]pyrimidinone derivatives, compiled from the literature.
| Entry | Starting Materials | Reaction Conditions | Time | Yield (%) | Reference |
| 1 | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, Benzaldehyde, Urea | Ethanol, Reflux | 6 h | 85 | [5] |
| 2 | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, 4-Chlorobenzaldehyde, Urea | Acetic Acid, Reflux | 7 h | 83 | [6] |
| 3 | Methyl 5-amino-1H-pyrazole-4-carboxylate, Trimethyl orthoformate, Benzylamine | Microwave, 160°C, EtOH | 55 min | 85 | [3] |
| 4 | 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile, Aliphatic acid, POCl₃ | One-pot | - | 60-85 | [7] |
| 5 | 3-Methyl-1,4-dihydropyrazol-5-one, Aromatic aldehyde, Urea/Thiourea | Mild conditions | - | - | [5] |
| 6 | Hydrazine derivative, 2,4-dichlorobenzaldehyde, Acetophenone/Malononitrile | Conventional/Green, Piperidine catalyst | - | - | [8] |
Note: The yields and reaction times can vary depending on the specific substrates, catalysts, and reaction conditions used.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the one-pot synthesis of pyrazolo[3,4-d]pyrimidinone derivatives.
Caption: Experimental workflow for one-pot synthesis.
This application note provides a comprehensive guide for the one-pot synthesis of pyrazolo[3,4-d]pyrimidinone derivatives, which can be adapted and optimized for the synthesis of a diverse library of these valuable compounds for further biological evaluation.
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 7. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Functionalized Pyrazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with a variety of biological targets, leading to a wide range of pharmacological activities. Derivatives of pyrazolopyrimidines have shown promise as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, as well as potent kinase inhibitors.[1][2][3][4] The functionalization of the pyrazolopyrimidine scaffold is crucial for modulating its biological activity and pharmacokinetic properties.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique for the rapid synthesis of complex organic molecules.[4][5][6] Compared to conventional heating methods, microwave irradiation offers several advantages, including dramatically reduced reaction times, increased product yields, and often improved product purity.[1][7][8] These benefits are particularly valuable in the context of drug discovery and development, where the rapid synthesis and screening of compound libraries are essential.
These application notes provide detailed protocols for the microwave-assisted synthesis of functionalized pyrazolopyrimidines, a summary of comparative data, and an overview of their applications in targeting key signaling pathways in drug development.
Data Presentation: Microwave-Assisted vs. Conventional Synthesis
The use of microwave irradiation significantly accelerates the synthesis of pyrazolopyrimidines and often leads to higher yields compared to conventional heating methods. Below are tables summarizing the comparative data from various studies.
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of Pyrazolo[1,5-a]pyrimidinones
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Microwave | Methanol (B129727) | 150 | 5 min (step 1) + 2 h (step 2) | 52 (one-pot) | [1][2] |
| 2 | Conventional | Methanol | Reflux | 18 h | Lower than MW | [1][2] |
| 3 | Microwave | Various | 150 | 5 min | High | [1] |
| 4 | Conventional | Various | Reflux | 17 h | Lower than MW | [1] |
Table 2: Comparison of a Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Microwave | Ethanol (B145695) | 160 | 55 min | 83 | [9] |
| 2 | Conventional | Ethanol | Reflux | 3 days | Traces | [9] |
| 3 | Conventional (pressurized) | Ethanol | 160 | 55 min | 27 | [9] |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of functionalized pyrazolopyrimidines.
Protocol 1: One-Pot, Two-Step Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones
This protocol describes a one-pot synthesis starting from a β-ketonitrile and hydrazine (B178648) to form a 5-aminopyrazole intermediate, which then reacts with a β-ketoester to yield the final pyrazolo[1,5-a]pyrimidinone.[1][2]
Materials:
-
Substituted β-ketonitrile (1.0 equiv)
-
Hydrazine hydrate (B1144303) (1.3 equiv)
-
Methanol
-
Substituted β-ketoester (1.0 equiv)
-
Acetic acid (0.6 equiv)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial equipped with a magnetic stirrer, add the substituted β-ketonitrile (0.9 mmol) and methanol (1 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 5 minutes with a maximum power of 100 W.
-
After cooling the vial to room temperature, add the substituted β-ketoester (0.9 mmol) and acetic acid (0.5 mmol) to the reaction mixture.
-
Reseal the vial and irradiate at 150 °C for an additional 2 hours with a maximum power of 100 W.
-
After cooling, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to afford the desired functionalized pyrazolo[1,5-a]pyrimidinone.
Characterization: The structure and purity of the synthesized compounds can be confirmed by various analytical techniques including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy[1]
-
High-Resolution Mass Spectrometry (HRMS)[1]
-
Infrared (IR) spectroscopy[1]
-
X-ray crystallography for single crystals[1]
Protocol 2: One-Pot, Three-Component Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol outlines a one-pot, three-component reaction for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from a 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine.[9]
Materials:
-
Methyl 5-aminopyrazole-4-carboxylate derivative (1.0 equiv)
-
Trimethyl orthoformate (3.0 equiv)
-
Primary amine (e.g., benzylamine) (3.0 equiv)
-
Ethanol
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial containing a magnetic stirrer, add the methyl 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (3 mmol), the primary amine (3 mmol), and ethanol (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature to 160 °C and the irradiation time to 55 minutes, with a maximum microwave power of 150 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product often precipitates from the reaction mixture upon cooling.
-
The solid product can be collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield the pure 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one. Chromatography is typically not required.[9]
Characterization: The synthesized compounds can be characterized by:
Visualizations
Experimental Workflow
The general workflow for the microwave-assisted synthesis of functionalized pyrazolopyrimidines is depicted below. This streamlined process highlights the efficiency of using microwave irradiation.
Caption: A streamlined workflow for efficient synthesis.
Signaling Pathways Targeted by Functionalized Pyrazolopyrimidines
Functionalized pyrazolopyrimidines have been identified as potent inhibitors of key signaling pathways implicated in cancer and other diseases. Below are simplified diagrams of the Aryl Hydrocarbon Receptor (AhR) and mTOR signaling pathways, which can be targeted by these compounds.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Pyrazolopyrimidine derivatives have been developed as antagonists of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in immune regulation.[2][10] Antagonizing AhR can enhance anti-tumor immunity, making it a promising strategy for cancer immunotherapy.
Caption: AhR pathway and pyrazolopyrimidine antagonism.
mTOR Signaling Pathway
Certain pyrazolopyrimidine derivatives act as ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation.[6][9] By inhibiting both mTORC1 and mTORC2 complexes, these compounds can effectively block downstream signaling and induce apoptosis in cancer cells.
Caption: mTOR pathway targeted by pyrazolopyrimidines.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutics | Free Full-Text | Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazolopyrimidinones as Selective PDE5 Inhibitors: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the study and development of pyrazolopyrimidinone-based selective phosphodiesterase type 5 (PDE5) inhibitors. This class of compounds, which includes the well-known drug sildenafil, has been a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The this compound scaffold serves as a crucial pharmacophore for potent and selective inhibition of PDE5.[3]
Introduction
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway.[4] It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation.[5] Inhibition of PDE5 leads to elevated intracellular cGMP levels, resulting in enhanced smooth muscle relaxation in tissues such as the corpus cavernosum and the pulmonary vasculature.[2][5] this compound derivatives have been extensively explored as PDE5 inhibitors due to their structural mimicry of the guanine (B1146940) base of cGMP, allowing for high-affinity binding to the enzyme's active site.[3]
The development of novel this compound-based PDE5 inhibitors often focuses on improving potency, selectivity, and pharmacokinetic properties.[6] Selectivity against other PDE isoforms, particularly PDE6 found in the retina, is a critical consideration to minimize side effects like visual disturbances.[4][6] This guide offers detailed methodologies for assessing the key characteristics of these compounds.
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of representative this compound derivatives against PDE5 and PDE6.
Table 1: In Vitro PDE5 Inhibitory Activity of this compound Derivatives
| Compound | PDE5 IC50 (nM) | Reference |
| Sildenafil | 4.0 | [4] |
| Compound 5 | 20-fold more potent than sildenafil | [6] |
| Compound 18 | Excellent in vitro activity | [3][7] |
| Compound 5r | 8.3 | [8] |
Table 2: Selectivity of this compound Derivatives for PDE5 over PDE6
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity Ratio (PDE6 IC50 / PDE5 IC50) | Reference |
| Sildenafil | 4.0 | - | ~10-fold | [4] |
| Compound 5 | - | - | 20-fold | [6] |
| Compound 5r | 8.3 | >2000 | 240-fold | [8] |
Signaling Pathway
The mechanism of action of this compound-based PDE5 inhibitors is centered on the NO/cGMP signaling pathway.
Caption: The NO/cGMP signaling pathway and the inhibitory action of pyrazolopyrimidinones on PDE5.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This high-throughput assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate to determine PDE5 activity.[9]
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Binding Agent (specific for 5'-GMP)
-
Test this compound compounds
-
Positive control inhibitor (e.g., Sildenafil)
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds and positive control in DMSO. Further dilute in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration should be less than 1%.
-
Assay Setup: In a black microplate, add the PDE Assay Buffer, diluted test compounds or controls.
-
Enzyme Addition: Add diluted recombinant human PDE5A1 enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Add the fluorescently labeled cGMP substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[9]
-
Reaction Termination and Detection: Add the binding agent to each well to stop the reaction. The binding agent will bind to the hydrolyzed 5'-GMP, leading to an increase in fluorescence polarization.[9]
-
Data Acquisition: Read the fluorescence polarization on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PDE Selectivity Profiling
To determine the selectivity of the compounds, the same in vitro inhibition assay is performed using other PDE isoforms, such as PDE6.
Protocol:
-
Follow the same protocol as the In Vitro PDE5 Inhibition Assay.
-
Substitute the recombinant PDE5A1 enzyme with the desired PDE isoform (e.g., recombinant human PDE6).
-
Determine the IC50 value for the test compound against the other PDE isoform.
-
Calculate the Selectivity Ratio: Divide the IC50 value for the off-target PDE (e.g., PDE6) by the IC50 value for PDE5. A higher ratio indicates greater selectivity for PDE5.
Caption: Workflow for determining PDE5 selectivity.
In Vivo Efficacy in a Conscious Rabbit Model of Erectile Dysfunction
This model is used to assess the pro-erectile effects of this compound compounds in a conscious animal model.[11]
Animals:
-
Male New Zealand white rabbits
Protocol:
-
Acclimation: Acclimate the rabbits to the experimental setup to minimize stress.
-
Compound Administration: Administer the test compound intravenously (i.v.) or orally (p.o.).[11]
-
Observation: Place the rabbit in a restraining cage, allowing for observation of the penile region.
-
Measurement of Penile Erection: Measure the length of the uncovered penile mucosa at various time points before and after compound administration.[11] An increase in the exposed penile length is indicative of an erection.
-
Dose-Response: Test different doses of the compound to establish a dose-response relationship.
-
Comparison: Compare the efficacy of the test compound to a positive control, such as sildenafil.
Pharmacokinetic Studies in Rodents
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compounds.[1]
Animals:
-
Male Sprague-Dawley rats or mice
Protocol:
-
Compound Formulation and Administration: Formulate the test compound for intravenous (i.v.) and oral (p.o.) administration. Administer a single dose of the compound to different groups of animals for each route.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.[12]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (F%)
-
Caption: Logical flow of this compound-based PDE5 inhibitor development.
Conclusion
The this compound scaffold remains a highly viable starting point for the design of novel and selective PDE5 inhibitors. The protocols and data presented in this guide provide a framework for researchers to effectively synthesize, characterize, and evaluate new chemical entities in this class. Careful consideration of in vitro potency, selectivity, in vivo efficacy, and pharmacokinetic properties is crucial for the successful development of new therapeutic agents for erectile dysfunction, pulmonary arterial hypertension, and other potential indications.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of this compound based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A conscious-rabbit model to study vardenafil hydrochloride and other agents that influence penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Pyrazolopyrimidinone Derivatives for Targeting Glioblastoma Multiforme
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and challenging brain tumor with a poor prognosis.[1][2] The development of novel therapeutic strategies is paramount. Pyrazolopyrimidinone derivatives have emerged as a promising class of small molecules with potent anti-cancer properties.[1][2] These compounds have demonstrated selective cytotoxicity against glioblastoma cells, often sparing non-cancerous cells, highlighting their potential for targeted therapy.[1][2]
This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound derivatives against glioblastoma. It includes a summary of quantitative data from preclinical studies, step-by-step methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
This compound derivatives exert their anti-glioblastoma effects through the modulation of various critical signaling pathways. Several studies have identified that these compounds can act as inhibitors of key kinases that are often dysregulated in GBM.[3] Notably, pyrazolo[1,5-a]pyrimidinone and pyrazolo[3,4-d]pyrimidine scaffolds have been shown to target:
-
Src Family Kinases (SFKs) : Elevated Src activity is a common feature in GBM and is associated with tumor growth, invasion, and progression.[4][5] this compound derivatives, such as the Src inhibitor SI306, have been developed to target this pathway.[5][6]
-
PI3K/mTOR Pathway : The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in GBM and plays a crucial role in cell proliferation, survival, and resistance to therapy.[7] Certain this compound derivatives have demonstrated potent inhibitory effects on this pathway.[7]
-
Other Kinases : Various this compound derivatives have also shown inhibitory activity against other kinases implicated in GBM, including Fyn and SGK1.[5][6]
The inhibition of these pathways by this compound derivatives ultimately leads to the induction of apoptosis and necrosis in glioblastoma cells.[1][2]
Data Presentation
The following tables summarize the in vitro cytotoxicity of representative this compound derivatives against glioblastoma cell lines.
Table 1: Cytotoxicity of Pyrazolo[1,5-α]pyrimidinone Derivatives against U-251 MG Glioblastoma Cells and HEK293 Non-cancerous Cells.
| Compound | R¹ Substituent | R² Substituent | U-251 MG IC₅₀ (µM) | HEK293 IC₅₀ (µM) |
| 6 | 1,3-bis(trifluoromethyl)phenyl | H | 52.18 | >100 |
| 13 | Phenyl | 4-fluorophenyl | No cytotoxicity | No cytotoxicity |
| 22 (Lead Compound) | 1,3-bis(trifluoromethyl)phenyl | 4-methoxyphenyl | <50 | >100 |
Data adapted from a study on a family of 23 pyrazolo[1,5-α]pyrimidinones. The lead compound, 22, showed significant and selective cytotoxicity against GBM cells.[1]
Table 2: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Src Inhibitor (SI306) and its Prodrug (pro-SI306) against Glioblastoma Cell Lines.
| Compound | U87 IC₅₀ (µM) | GBM-6 (patient-derived) IC₅₀ (µM) |
| SI306 | ~10 | ~10 |
| pro-SI306 | ~10 | ~10 |
| Dasatinib (Reference) | >10 | >10 |
Data indicates that SI306 and pro-SI306 are more potent than the established Src inhibitor Dasatinib in these cell lines.[4]
Table 3: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors in Patient-Derived Glioblastoma Cell Lines.
| Compound | Target Kinase(s) | GIN8 IC₅₀ (µM) | GIN28 IC₅₀ (µM) | GCE28 IC₅₀ (µM) |
| SI306 | Src | 11.2 | 7.7 | 7.2 |
| Compound A | Fyn | >20 | >20 | >20 |
| Compound B | SGK1 | >20 | >20 | >20 |
Data from a study evaluating in-house pyrazolo[3,4-d]pyrimidines against patient-derived cell lines from the invasive region (GIN) and contrast-enhanced core (GCE) of GBM tumors. SI306 was identified as a promising lead compound.[6]
Signaling Pathways
The following diagrams illustrate the key signaling pathways in glioblastoma that are targeted by this compound derivatives.
Caption: Simplified Src signaling pathway in glioblastoma.
Caption: PI3K/mTOR signaling pathway in glioblastoma.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound derivatives against glioblastoma.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives on glioblastoma cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Glioblastoma cell line (e.g., U-251 MG, U87)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis and Necrosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Glioblastoma cells
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates. Once they reach 70-80% confluency, treat them with the this compound derivative at the desired concentration (e.g., 1x and 2x IC₅₀) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate compensation settings for FITC and PI. Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol is for assessing the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Materials:
-
Glioblastoma cells
-
This compound derivative
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat glioblastoma cells with the this compound derivative for the desired time. Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to normalize the data.
Protocol 4: In Vivo Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma xenograft model in mice to evaluate the in vivo efficacy of this compound derivatives.
Caption: Workflow for an in vivo glioblastoma xenograft study.
Materials:
-
Glioblastoma cell line (stably expressing a reporter like luciferase for imaging)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Stereotactic apparatus
-
Anesthetics
-
This compound derivative formulated for in vivo administration
-
Vehicle control
-
In vivo imaging system (e.g., for bioluminescence imaging)
Procedure:
-
Cell Preparation: Culture and harvest glioblastoma cells. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁵ to 1 x 10⁶ cells in 2-5 µL.
-
Animal Anesthesia and Mounting: Anesthetize the mice and mount them in a stereotactic frame.
-
Intracranial Injection: Create a burr hole in the skull at a predetermined coordinate. Slowly inject the cell suspension into the brain parenchyma.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality. Once tumors are established and reach a certain size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound derivative and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Continue to monitor tumor growth and the health of the animals (e.g., body weight, clinical signs) throughout the study.
-
Endpoint: Euthanize the mice when they reach the experimental endpoint (e.g., significant tumor burden, neurological symptoms, or a predetermined time point).
-
Tumor Analysis: Excise the brains and analyze the tumors, for example, by measuring tumor volume, performing histological analysis, or immunohistochemistry for markers of proliferation and apoptosis.
Conclusion
This compound derivatives represent a versatile and potent class of compounds for the development of novel therapies for glioblastoma multiforme. Their ability to selectively target cancer cells and modulate key oncogenic signaling pathways makes them attractive candidates for further preclinical and clinical investigation. The protocols and data presented in this document are intended to provide a valuable resource for researchers in this field.
References
- 1. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SRC Kinase in Glioblastoma: News from an Old Acquaintance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assay for Pyrazolopyrimidinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyrimidinone derivatives are a class of heterocyclic compounds with a diverse range of biological activities, making them promising candidates in drug discovery, particularly in oncology. An essential early step in the evaluation of these compounds is the assessment of their cytotoxic potential. In vitro cytotoxicity assays are fundamental for determining a compound's ability to inhibit cell proliferation or induce cell death, providing crucial data for dose-selection in further studies.
This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[1] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1][2][3] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[3]
Data Presentation
The cytotoxic effect of the this compound compounds should be summarized by determining their IC50 values. The IC50 (Inhibitory Concentration 50) is the concentration of a compound that inhibits 50% of a biological process, in this case, cell viability, compared to an untreated control.[4] The results can be presented in a clear and structured table for easy comparison.
Table 1: Cytotoxic Activity of this compound Compounds against [Specify Cell Line]
| Compound ID | IC50 (µM) ± SD |
| This compound A | [Insert Value] |
| This compound B | [Insert Value] |
| This compound C | [Insert Value] |
| Positive Control (e.g., Doxorubicin) | [Insert Value] |
SD: Standard Deviation from at least three independent experiments.
Experimental Protocols
MTT Assay Protocol for this compound Compounds
This protocol is a widely accepted method for assessing cell viability and cytotoxicity.[1][2]
Materials:
-
This compound compounds
-
Selected cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Experimental Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each this compound compound in DMSO. Due to the often poor aqueous solubility of pyrazole (B372694) derivatives, DMSO is a common solvent.[5][6]
-
Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Culture medium without cells.
-
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.[2] During this time, viable cells will convert the MTT into formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis, which can be performed with software like GraphPad Prism or even Excel.[4][8][9]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the in vitro cytotoxicity assay protocol.
Caption: Workflow for the in vitro cytotoxicity assessment of this compound compounds using the MTT assay.
Potential Signaling Pathway: mTOR Inhibition
Some pyrazolopyrimidine derivatives have been shown to act as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.[10] Inhibition of this pathway can lead to cytotoxic effects in cancer cells.
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the potential inhibitory action of this compound compounds.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. clyte.tech [clyte.tech]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Incorporation of water-solubilizing groups in pyrazolopyrimidine mTOR inhibitors: discovery of highly potent and selective analogs with improved human microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Molecular Docking of Pyrazolopyrimidinone Scaffolds with Protein Kinases
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[1][3] The pyrazolopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the core for numerous potent and selective kinase inhibitors.[4][5] This is largely due to its structural similarity to the adenine (B156593) ring of ATP, allowing compounds based on this scaffold to act as ATP-competitive inhibitors by interacting with the highly conserved hinge region of the kinase ATP-binding site.[4][6]
Molecular docking is a powerful and widely used computational technique in drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a protein target.[1] This in silico method allows for the rapid screening of virtual libraries of compounds, provides critical insights into the molecular interactions driving binding, and helps rationalize structure-activity relationships (SAR), thereby guiding the design and optimization of more potent and selective inhibitors.[1][3] These notes provide a detailed protocol for the molecular docking simulation of pyrazolopyrimidinone derivatives against protein kinase targets.
Key Protein Kinase Targets for this compound Inhibitors
Several classes of protein kinases implicated in cancer are targeted by this compound derivatives:
-
Cyclin-Dependent Kinases (CDKs): These are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).[7][8] Pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against CDKs, such as CDK2.[3][9][10]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation.[1][11] Several pyrazolopyrimidine-based compounds have been developed as EGFR inhibitors.[3][11]
-
SRC Family Kinases (SFKs): Non-receptor tyrosine kinases involved in signaling pathways that control cell proliferation, survival, and migration.[6] The pyrazolopyrimidine scaffold is the basis for potent SRC inhibitors.[6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][12]
Signaling Pathway Example: EGFR Signaling
The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for this compound-based inhibitors. Aberrant activation of this pathway is a key driver in many cancers.
Caption: Simplified EGFR signaling cascade leading to cell proliferation and its inhibition by a this compound compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the inhibition of various protein kinases by this compound derivatives, as reported in the literature.
| Compound Scaffold | Specific Compound | Target Kinase | Binding Affinity (IC₅₀ / Kᵢ) | Docking Score (kcal/mol) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 5i | EGFR | IC₅₀: 3 - 10 µM (cytotoxicity) | - | [11] |
| Pyrazolo[3,4-d]pyrimidine | 3-IN-PP1 | PKD | IC₅₀: ~33 nM | - | [13] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6s | CDK2 | IC₅₀: 0.17 µM | - | [10] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | CDK2 | IC₅₀: 0.15 µM | - | [10] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6r | CDK2 | IC₅₀: 0.20 µM | - | [10] |
| Pyrazolo[1,5-a]pyrimidine | Compound 1u | VEGFR2 | Binding Energy: -9.19 | -9.19 | [12] |
| Pyrazolopyridine | Compound 3 | HPK1 | Kᵢ: 28 nM | - | [14] |
| Pyrazolopyridine | Compound 4 | HPK1 | Kᵢ: 3.0 nM | - | [14] |
| Pyrazolopyrimidine | Compound C3 | CDK2 | - | > -7.0 | [8] |
| Pyrazolopyrimidine | Compound C7 | CDK2 | - | > -7.0 | [8] |
Molecular Docking Workflow
The general workflow for performing a molecular docking simulation is outlined below. This process involves preparing the protein and ligand structures, defining the target binding site, running the docking algorithm, and analyzing the resulting poses.
Caption: Standard computational workflow for a protein-ligand molecular docking simulation.
Experimental Protocols: Molecular Docking Simulation
This protocol provides a detailed, step-by-step methodology for performing a molecular docking study of a this compound derivative with a target protein kinase using commonly available software.[1][15][16]
1. Required Software and Resources
-
Protein Data Bank (PDB): For obtaining 3D crystal structures of target kinases.
-
Chemical Drawing Software (e.g., ChemDraw, MarvinSketch): To draw the 2D structure of the this compound ligand.
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files into the required PDBQT format.[16]
-
AutoDock Vina: A widely used program for performing the molecular docking simulation.[1]
-
Visualization Software (e.g., PyMOL, UCSF Chimera, Biovia Discovery Studio): For analyzing the docking results and visualizing protein-ligand interactions.[1][16]
2. Protein Preparation
a. Download Structure: Navigate to the PDB website (rcsb.org) and download the 3D crystal structure of the target kinase (e.g., CDK2, PDB ID: 3PJ8; EGFR, PDB ID: 1M17).[8][11] It is highly recommended to choose a high-resolution structure that is co-crystallized with a known inhibitor, as this helps validate the location of the ATP-binding site.[1] b. Clean the Protein: Open the downloaded PDB file in a visualization tool or ADT. Remove all non-essential components, such as water molecules, co-solvents, and the original co-crystallized ligand.[1][16] c. Prepare for Docking (using ADT): i. Load the cleaned PDB file into AutoDock Tools. ii. Add polar hydrogen atoms to the protein structure. iii. Assign Kollman charges, which are crucial for calculating electrostatic interactions.[16] iv. Save the prepared protein as a .pdbqt file. This format includes atomic charges and atom type definitions required by AutoDock Vina.[1]
3. Ligand Preparation
a. Obtain 3D Structure: Draw the 2D structure of the this compound derivative using chemical drawing software. Convert this 2D structure into a 3D format (e.g., .mol or .sdf) and save it. b. Prepare for Docking (using ADT): i. Load the 3D ligand file into AutoDock Tools. ii. The software will automatically detect the root and define rotatable bonds, which allows for ligand flexibility during docking. iii. Assign Gasteiger charges to the ligand atoms.[1] iv. Save the prepared ligand as a .pdbqt file.[1]
4. Grid Box Generation (Defining the Binding Site)
a. Identify the Active Site: In ADT, with the prepared protein loaded, identify the ATP-binding site. This is typically a deep cleft between the N- and C-lobes of the kinase, often referred to as the "hinge region". If a co-crystallized ligand was present in the original structure, its location is the ideal center for the binding site. b. Define Grid Parameters: Create a grid box that encompasses the entire active site. The box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[1] c. Save Configuration: Save the grid box coordinates and dimensions into a configuration text file (e.g., config.txt). This file will specify the search space for the docking algorithm.
5. Molecular Docking Simulation
a. Run AutoDock Vina: Execute the docking simulation from the command line. The typical command structure is: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
--receptor: Specifies the prepared protein file.
-
--ligand: Specifies the prepared ligand file.
-
--config: Points to the configuration file with grid parameters.
-
--out: Defines the output file for the docked ligand poses.
-
--log: Creates a log file containing the binding affinity scores for each pose. b. Exhaustiveness: The exhaustiveness parameter (set in the config file or command line) controls the computational effort of the search. Higher values increase the likelihood of finding the true binding minimum but require more time. A value of 8 is standard, but this can be increased for more rigorous searches.
6. Analysis of Results
a. Binding Affinity Scores: Open the generated log file to view the binding affinity scores (in kcal/mol) for the top predicted binding poses. More negative values indicate stronger predicted binding affinity. b. Visualize Poses: Load the protein PDBQT file and the output PDBQT file (containing the docked poses) into a visualization program like PyMOL or Discovery Studio.[16] c. Analyze Interactions: For the best-scoring pose, analyze the specific intermolecular interactions between the this compound ligand and the kinase active site residues. Key interactions to look for in ATP-competitive kinase inhibitors include:
- Hydrogen Bonds: Especially with the backbone atoms of the hinge region residues.[6]
- Hydrophobic Interactions: With nonpolar residues within the binding pocket.
- Pi-Stacking: Aromatic interactions with residues like phenylalanine or tyrosine.[11] d. Compare with Known Inhibitors: If available, compare the binding mode of your compound with that of a known inhibitor co-crystallized in the same kinase to validate the docking results. The root-mean-square deviation (RMSD) between the docked pose and a known crystallographic pose should ideally be less than 2.0 Å.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking - An easy protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Cell-based Assays for Evaluating the Anti-inflammatory Effects of Pyrazolopyrimidinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyrimidinones are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potent anti-inflammatory properties. This document provides detailed application notes and protocols for establishing robust cell-based assays to evaluate and characterize the anti-inflammatory effects of novel pyrazolopyrimidinone derivatives. The described assays are designed to assess the impact of these compounds on key inflammatory pathways, including cyclooxygenase (COX) activity, nitric oxide production, and the expression of pro-inflammatory cytokines. The protocols are suitable for implementation in research and drug development settings.
Data Presentation: Inhibitory Effects of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of various this compound compounds on key inflammatory mediators. This data provides a comparative overview of their potency and selectivity.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound A | >100 | 0.53 | >188 | [1] |
| Compound B | 15.2 | 0.8 | 19 | [2] |
| Compound C | 8.9 | 0.22 | 40.5 | [2] |
| Celecoxib | 15 | 0.04 | 375 | [3] |
Table 2: Inhibition of Pro-inflammatory Mediators and Cytokines
| Compound ID | iNOS Inhibition IC50 (µM) | TNF-α Inhibition (% at 10 µM) | IL-6 Inhibition (% at 10 µM) | Reference |
| Compound D | 3.17 | 90.4 (NO release) | - | [4] |
| Compound E | 0.22 | - | - | [2] |
| Pyrazolopyrimidine X | - | Significant reduction | Significant reduction | [5] |
| Pyrazolopyrimidine Y | - | Decreased expression | Decreased expression | [6] |
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of pyrazolopyrimidinones are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The following diagrams illustrate these pathways and the general experimental workflow for evaluating candidate compounds.
References
Application Notes and Protocols: Synthesis and Evaluation of Pyrazolopyrimidinones as Selective COX-2 Inhibitors
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and tumor promoters.[1][2][3] It plays a crucial role in mediating inflammation and pain by converting arachidonic acid into prostaglandins.[4] While non-selective non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, the inhibition of COX-1, which is involved in protecting the gastric mucosa, can lead to undesirable gastrointestinal side effects.[1][2] This has driven the development of selective COX-2 inhibitors. Pyrazolopyrimidinone derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties and high selectivity for the COX-2 enzyme.[5]
This document provides detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation as selective COX-2 inhibitors, intended for researchers in medicinal chemistry and drug development.
Section 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
A general and efficient method for synthesizing 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones involves the reaction of 5-aminopyrazole-4(N-benzoyl)carbohydrazide derivatives with appropriate triethylorthoesters.[5] This one-pot reaction provides good yields ranging from 42-80%.[5]
Caption: General workflow for synthesizing pyrazolopyrimidinones.
Experimental Protocol: General Procedure [5]
-
Reaction Setup : A mixture of the appropriate 5-aminopyrazole-4(N-benzoyl)carbohydrazide derivative (1 mmol) and the relevant triethylorthoester (e.g., triethyl orthoformate, 10 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reflux : The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation : After the reaction is complete, the mixture is allowed to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification : The crude solid is washed with diethyl ether and then purified by crystallization from a suitable solvent (e.g., ethanol (B145695) or dioxane) to yield the final 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-one product.
-
Characterization : The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Section 2: In Vitro COX-1/COX-2 Inhibition Assay
The evaluation of the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 isoenzymes is a critical step. A common method is the enzyme immunoassay (EIA), which measures the production of Prostaglandin E2 (PGE2).[6] This can be performed using commercially available kits.[6] Other methods include colorimetric assays and human whole blood assays (WBA).[1][7][8]
Caption: Experimental workflow for determining COX-2 inhibition.
Experimental Protocol: COX Inhibition EIA [6]
This protocol is adapted from commercially available COX inhibitor screening assay kits (e.g., Cayman Chemical, item no. 560131).
-
Reagent Preparation : Prepare assay buffer, heme, arachidonic acid, and purified ovine COX-1 or human recombinant COX-2 enzymes according to the manufacturer's instructions. Dilute test compounds to the desired concentrations in the assay buffer.
-
Assay Plate Setup : To a 96-well plate, add 10 µL of the assay buffer, 10 µL of heme, and 10 µL of the COX-1 or COX-2 enzyme solution to all wells (except the background wells).
-
Inhibitor Incubation : Add 10 µL of the test compound solution (at various concentrations) or a vehicle control (e.g., DMSO) to the appropriate wells. Incubate for 15 minutes at 37°C.
-
Reaction Initiation : Add 10 µL of arachidonic acid solution to all wells except the background wells to start the enzymatic reaction.
-
Reaction Incubation : Incubate the plate for a specified time (e.g., 2 minutes) at 37°C.
-
Quantification : Stop the reaction and quantify the amount of PGE2 produced using a competitive Enzyme Immunoassay (EIA) as per the kit's instructions. This typically involves adding a PGE2-acetylcholinesterase tracer and a PGE2-specific antibody, followed by incubation, washing, and addition of a substrate for colorimetric detection.
-
Data Analysis : Read the absorbance using a plate reader. Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9] The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Section 3: Data Presentation
The inhibitory activities of this compound and related pyrazole (B372694) derivatives are summarized below. A higher selectivity index (SI) indicates greater selectivity for COX-2 over COX-1.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | 15.25 | 1.15 | 13.26 | [10] |
| Indomethacin (Reference) | 1.12 | 16.50 | 0.07 | [10] |
| Compound 11 | >100 | 0.043 | >2325 | [11] |
| Compound 12 | >100 | 0.049 | >2040 | [11] |
| Compound 15 | >100 | 0.045 | >2222 | [11] |
| Compound 5f | 24.50 | 1.50 | 16.33 | [10] |
| Compound 6f | 18.75 | 1.15 | 16.30 | [10] |
| PYZ16 | 5.58 | 0.52 | 10.73 | [12] |
Note: Data is compiled from multiple sources for illustrative purposes. "Compound 11, 12, 15" are novel pyrazole derivatives.[11] "Compound 5f, 6f" are pyrazole-pyridazine hybrids.[10] "PYZ16" is a diarylpyrazole sulfonamide.[12]
Section 4: COX-2 Signaling Pathway
Inhibition of COX-2 blocks the production of prostaglandins, which are key mediators of inflammation and are also implicated in the progression of some cancers.[13] Inflammatory stimuli or growth factors trigger the release of arachidonic acid from the cell membrane.[4] COX-2 then catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including PGE2.[14] PGE2 binds to its receptors (EP1-4) on the cell surface, activating downstream signaling pathways like PI3K/AKT and Ras-MAPK/ERK, which promote cell survival, proliferation, and angiogenesis.[4][14]
Caption: Role of COX-2 in inflammation and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
Application Notes and Protocols for the Synthesis of Pyrazolopyrimidinone-Based PIM-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, are crucial regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in various cancers, making them a significant target for therapeutic intervention. This document provides detailed protocols and application notes for the synthesis of pyrazolopyrimidinone-based PIM-1 inhibitors, a promising class of compounds demonstrating high potency and selectivity. The synthetic strategies outlined herein focus on the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a core structure in many PIM-1 inhibitors.
Introduction
PIM-1 is a constitutively active serine/threonine kinase that does not require upstream phosphorylation for its activity. Its expression is induced by a range of cytokines and growth factors through the JAK/STAT signaling pathway. PIM-1 exerts its oncogenic effects by phosphorylating a variety of downstream targets, leading to the inhibition of apoptosis and promotion of cell cycle progression. Consequently, the development of small molecule inhibitors of PIM-1 is a key strategy in cancer drug discovery. Pyrazolo[1,5-a]pyrimidines have emerged as a privileged scaffold for PIM-1 inhibition, with several derivatives exhibiting nanomolar potency.[1] This guide details the synthesis and biological evaluation of this important class of inhibitors.
PIM-1 Signaling Pathway
The PIM-1 signaling cascade is initiated by various extracellular signals that activate the JAK/STAT pathway, leading to the transcription of the PIM1 gene. Once expressed, PIM-1 kinase phosphorylates a wide array of downstream substrates to regulate cellular processes.
Caption: PIM-1 Signaling Pathway and Inhibition.
Synthetic Workflow for Pyrazolo[1,5-a]pyrimidinone PIM-1 Inhibitors
The general synthesis of pyrazolo[1,5-a]pyrimidinones involves the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent. This versatile approach allows for the introduction of various substituents on the this compound core, enabling the exploration of structure-activity relationships (SAR).
Caption: General Synthetic Workflow.
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine Derivatives
This protocol describes a common method for synthesizing the pyrazolo[1,5-a]pyrimidine core, which is amenable to further diversification.
Step 1: Synthesis of 3-(Dimethylamino)-2-arylacrylonitrile
-
To a solution of the appropriately substituted arylacetonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 3-(dimethylamino)-2-arylacrylonitrile intermediate.
Step 2: Synthesis of 4-Aryl-1H-pyrazol-5-amine
-
Suspend the 3-(dimethylamino)-2-arylacrylonitrile (1.0 eq) in ethanol.
-
Add hydrazine (B178648) hydrate (B1144303) (1.5 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 12-16 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the 4-aryl-1H-pyrazol-5-amine.
Step 3: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
-
In a sealed vessel, combine the 4-aryl-1H-pyrazol-5-amine (1.0 eq) and a suitable β-dicarbonyl compound (e.g., diethyl malonate, 1.1 eq) in the presence of a base such as sodium ethoxide in ethanol.
-
Heat the reaction mixture under reflux or using microwave irradiation (e.g., 130°C for 1-2 hours).
-
Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a weak acid (e.g., acetic acid).
-
Collect the resulting precipitate by filtration, wash with a suitable solvent (e.g., ethanol, water), and dry to yield the this compound product. Further purification can be achieved by recrystallization or column chromatography.
Data Presentation: In Vitro PIM-1 Inhibitory Activity
The following table summarizes the PIM-1 inhibitory activity of representative pyrazolo[1,5-a]pyrimidine-based inhibitors.
| Compound ID | R1 | R2 | R3 | IC50 (nM) for PIM-1 | Citation |
| 1a | H | 4-Cl-Ph | NH2 | 18 | [1] |
| 1b | H | 4-F-Ph | NH2 | 27 | [1] |
| 2a | H | 3-CF3-Ph | NH-c-Pr | 15 | [1] |
| 2b | H | 3-Cl-Ph | NH-c-Pr | 22 | [1] |
| 3a | CH3 | 4-OCH3-Ph | H | 600 | [2] |
| 3b | CH3 | 4-Cl-Ph | H | 950 | [2] |
| 4a | H | Ph | OH | 45 | [1] |
Note: The specific substitution patterns (R1, R2, R3) correspond to the general pyrazolo[1,5-a]pyrimidine scaffold and are detailed in the cited literature.
Conclusion
The synthetic protocols and data presented provide a comprehensive guide for researchers engaged in the discovery and development of novel PIM-1 inhibitors. The pyrazolo[1,5-a]pyrimidinone scaffold offers a versatile platform for the design of potent and selective anticancer agents. The detailed methodologies and compiled inhibitory data serve as a valuable resource for the synthesis and evaluation of new analogues with improved therapeutic potential. Further exploration of the structure-activity relationships is crucial for optimizing the efficacy and pharmacokinetic properties of these promising compounds.
References
Application Notes and Protocols for In Silico Screening of Novel Pyrazolopyrimidinone Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolopyrimidinones are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including roles as kinase inhibitors and phosphodiesterase (PDE) inhibitors.[1][2] In silico screening methods offer a time- and cost-effective approach to identify and optimize novel pyrazolopyrimidinone drug candidates by computationally evaluating large libraries of virtual compounds.[3][4]
These application notes provide a comprehensive guide to the virtual screening of this compound derivatives, encompassing both structure-based and ligand-based approaches. Detailed protocols for key computational techniques are provided to facilitate the identification of promising lead compounds for further experimental validation.
Core Concepts in Virtual Screening
Virtual screening can be broadly categorized into two main approaches:
-
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional (3D) structure of the biological target, such as a protein or enzyme.[5][6] It involves docking virtual compounds into the target's binding site to predict their binding affinity and mode of interaction.[7]
-
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed.[8] These approaches utilize the chemical information from a set of known active compounds to identify new molecules with similar properties that are likely to be active.[9]
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize key quantitative data for representative this compound derivatives from various studies, providing a basis for comparison and hit selection.
Table 1: Inhibitory Activity and Docking Scores of this compound-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Docking Score (kcal/mol) | Reference |
| 4a | CDK2 | 0.21 | - | [10] |
| 4b | CDK2 | - | - | [10] |
| Roscovitine (Reference) | CDK2 | 0.25 | - | [10] |
| Compound 15 | CDK2 | - | - | [9] |
| Pyrazolopyrimidine X | CAMKIIδ | - | - | [11] |
Table 2: ADMET Properties of Selected this compound Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violations | Reference |
| Compound 7 | < 500 | - | < 5 | < 10 | 0 | [12] |
| Compound 9 | < 500 | - | < 5 | < 10 | 0 | [12] |
| Compound 11 | < 500 | - | < 5 | < 10 | 0 | [12] |
| Compound 15 | < 500 | - | < 5 | < 10 | 0 | [12] |
| Pyrazolopyrimidine 13c | - | - | - | - | 0 | [13] |
| Pyrazolopyrimidine 13i | - | - | - | - | 0 | [13] |
Experimental Protocols
Protocol 1: Structure-Based Virtual Screening using AutoDock Vina
This protocol outlines the steps for performing molecular docking of a this compound library against a target protein with a known 3D structure.[14][15][16]
4.1.1. Preparation of the Receptor (Target Protein)
-
Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the Protein Data Bank (RCSB PDB).
-
Prepare the Receptor:
-
Open the PDB file in a molecular modeling software (e.g., AutoDock Tools, PyMOL).[14]
-
Remove water molecules and any co-crystallized ligands or ions not essential for the docking study.[16]
-
Add polar hydrogens to the protein.[16]
-
Assign Kollman charges to the protein atoms.[17]
-
Save the prepared receptor in PDBQT format.[15]
-
4.1.2. Preparation of the Ligand Library (this compound Derivatives)
-
Generate 3D Structures: Convert 2D structures of this compound derivatives (e.g., from SDF or SMILES format) into 3D structures using software like Open Babel or Maestro.
-
Prepare Ligands:
-
Load each ligand into AutoDock Tools.
-
Detect the root and define the number of rotatable bonds.
-
Save each prepared ligand in PDBQT format.[15]
-
4.1.3. Grid Box Generation
-
Define the Binding Site: Load the prepared receptor PDBQT file into AutoDock Tools.
-
Set Grid Parameters: Define the center and dimensions of the grid box to encompass the entire binding site of the target protein. This can often be guided by the position of a co-crystallized ligand.[15]
-
Save the Grid Parameter File: Save the grid parameters as a text file (e.g., grid.txt).[15]
4.1.4. Molecular Docking with AutoDock Vina
-
Create a Configuration File: Prepare a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid parameters, and the output file name.
-
Run Vina: Execute AutoDock Vina from the command line using the configuration file.
-
Analyze Results: The output file (in PDBQT format) will contain the predicted binding poses and their corresponding binding affinities (docking scores). The log file will provide a summary of the docking scores.[17]
Protocol 2: Ligand-Based Virtual Screening using Pharmacophore Modeling with Phase
This protocol describes the creation of a pharmacophore model from a set of known active this compound inhibitors and its use for virtual screening.[18][19]
4.2.1. Ligand Preparation and Database Creation
-
Prepare a Set of Active Ligands: Collect a diverse set of this compound derivatives with known high affinity for the target of interest.
-
Generate 3D Conformers: Use a program like LigPrep to generate low-energy 3D conformers for each ligand.
-
Create a Phase Database: Import the prepared ligands into the Phase module of Schrödinger Maestro and create a new Phase database.[18]
4.2.2. Pharmacophore Hypothesis Generation
-
Develop Common Pharmacophore Hypotheses: Use the "Develop Common Pharmacophore Hypotheses" tool in Phase, providing the set of active ligands as input.[20]
-
Define Pharmacophore Features: Phase will automatically identify pharmacophoric features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), aromatic rings (R), and positive/negative ionizable features (P/N).[21]
-
Select the Best Hypothesis: Evaluate the generated hypotheses based on scoring functions like PhaseHypoScore and select the one that best represents the common features of the active ligands.[18]
4.2.3. Virtual Screening
-
Prepare a Screening Library: Create a Phase database of the virtual compound library to be screened.
-
Screen the Database: Use the selected pharmacophore hypothesis as a 3D query to screen the compound database.
-
Analyze Hits: Rank the screened compounds based on their fit to the pharmacophore model (PhaseScreenScore). The top-ranked compounds are considered potential hits.[18]
Protocol 3: In Silico ADMET Prediction using SwissADME
This protocol details the use of the SwissADME web server to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound candidates.[4][22]
-
Access SwissADME: Navigate to the SwissADME website (--INVALID-LINK--]">www.swissadme.ch).[4]
-
Input Molecules: Input the structures of the this compound candidates in SMILES format, one per line.[4]
-
Run Prediction: Click the "Run" button to initiate the ADMET prediction.
-
Analyze Results: The server will provide a comprehensive report including:
-
Physicochemical Properties: Molecular weight, LogP, solubility, etc.[23]
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 (CYP) inhibition.[23]
-
Drug-likeness: Evaluation based on rules like Lipinski's, Ghose's, and Veber's.
-
Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments.
-
Visualization of Workflows and Signaling Pathways
Experimental and Logical Workflows
Caption: A generalized workflow for in silico drug discovery.
Signaling Pathways
Caption: The PDE5 signaling pathway and the inhibitory action of pyrazolopyrimidinones.
Caption: The PIM-1 kinase signaling pathway and its inhibition by pyrazolopyrimidinones.
References
- 1. researchgate.net [researchgate.net]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. phytojournal.com [phytojournal.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Structure based in silico virtual screening | PPTX [slideshare.net]
- 7. Structure-Based Virtual Screening for Drug Discovery: Principles, Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][1,2,4]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structural basis of pyrazolopyrimidine derivatives as CAMKIIδ kinase inhibitors: insights from 3D QSAR, docking studies and in silico ADMET evaluation | Semantic Scholar [semanticscholar.org]
- 12. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 19. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 23. japsonline.com [japsonline.com]
Application Notes and Protocols for Pharmacokinetic Analysis of Pyrazolopyrimidinone Derivatives in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolopyrimidinone derivatives represent a promising class of small molecule inhibitors targeting a range of protein kinases, with potential applications in oncology and inflammatory diseases. A thorough understanding of their pharmacokinetic (PK) profile is crucial for the successful translation of these compounds from preclinical to clinical development. This document provides a detailed protocol for conducting pharmacokinetic studies of this compound derivatives in animal models, covering in-life procedures, bioanalytical sample preparation, analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data analysis.
Experimental Protocols
Animal Selection and Husbandry
The choice of animal model is a critical first step and should be based on factors such as the specific target of the this compound derivative and metabolic similarity to humans.[1] Commonly used species for pharmacokinetic studies include rodents (e.g., Sprague-Dawley or Wistar rats, C57BL/6 mice) and non-rodents (e.g., Beagle dogs, Cynomolgus monkeys).[1][2][3]
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.
-
Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: Standard chow and water should be provided ad libitum. Animals are typically fasted overnight before dosing.
Dose Formulation and Administration
-
Formulation: The this compound derivative should be formulated in a vehicle suitable for the intended route of administration. Common vehicles include saline, polyethylene (B3416737) glycol (PEG), or a mixture of solvents like DMSO and Tween 80. The stability and homogeneity of the formulation should be confirmed.
-
Administration: The compound can be administered via various routes, most commonly oral (PO) gavage or intravenous (IV) injection. The choice of route will depend on the intended clinical application.
Sample Collection
Blood samples are the primary matrix for pharmacokinetic analysis.
-
Blood Collection: Blood samples (typically 0.2-0.3 mL) are collected at predetermined time points post-dose. Common time points for an oral dose might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Anticoagulant: Blood should be collected into tubes containing an anticoagulant (e.g., K2-EDTA or heparin).
-
Plasma Preparation: The blood samples are then centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: The resulting plasma samples should be stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[4][5][6]
The goal of sample preparation is to extract the analyte of interest from the plasma matrix and remove interfering substances.[7][8][9][10] Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.[8] The supernatant is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (e.g., an aqueous plasma sample and an organic solvent like ethyl acetate).[10]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. The analyte is then eluted with a suitable solvent.[10][11]
A detailed protocol for protein precipitation is provided below:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
The specific LC-MS/MS parameters will need to be optimized for each this compound derivative.
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid, is typically employed.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this compound derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard must be determined.
-
Data Presentation and Analysis
Pharmacokinetic Parameters
Following the quantification of the this compound derivative in plasma at each time point, the concentration-time data is used to calculate key pharmacokinetic parameters.[12][13][14] These parameters are typically calculated using non-compartmental analysis.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach the maximum observed plasma concentration. |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity. |
| t1/2 | Terminal elimination half-life. |
| CL/F | Apparent total body clearance (for extravascular administration). |
| Vz/F | Apparent volume of distribution (for extravascular administration). |
| F (%) | Bioavailability (requires both IV and oral data). |
Example Data Summary Table
The following table provides an example of how to present pharmacokinetic data for a hypothetical this compound derivative (Compound X) in rats.
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng*h/mL) | t1/2 (h) |
| Compound X | IV | 2 | 1500 | 0.08 | 2500 | 3.5 |
| Compound X | PO | 10 | 800 | 1.0 | 4000 | 4.0 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the pharmacokinetic analysis of this compound derivatives.
References
- 1. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 2. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. rfppl.co.in [rfppl.co.in]
- 6. jchps.com [jchps.com]
- 7. tecan.com [tecan.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. opentrons.com [opentrons.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Expt. 13 Calculation of pharmacokinetic parameters from a given data | PDF [slideshare.net]
Pyrazolopyrimidines: Unveiling Their Potential in Agriculture and Materials Science
Authored for researchers, scientists, and drug development professionals, this document provides a detailed overview of the burgeoning applications of pyrazolopyrimidine scaffolds in the distinct yet interconnected fields of agricultural and materials science. From safeguarding crops to pioneering next-generation electronics, the versatility of this heterocyclic compound is profound.
Pyrazolopyrimidines, a class of fused heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry and are now demonstrating significant promise in agrochemical and material science applications. Their inherent biological activity, coupled with their unique photophysical properties, makes them ideal candidates for the development of novel fungicides, herbicides, insecticides, fluorescent sensors, and organic light-emitting diode (OLED) materials. This report delineates the current state of pyrazolopyrimidine applications in these fields, providing detailed experimental protocols and quantitative data to facilitate further research and development.
Section 1: Agricultural Applications of Pyrazolopyrimidines
The structural diversity of pyrazolopyrimidines allows for the fine-tuning of their biological activity, leading to the development of potent and selective agrochemicals. This section explores their application as fungicides, herbicides, and insecticides, providing efficacy data and standardized testing protocols.
Fungicidal Activity
Pyrazolopyrimidine derivatives have demonstrated significant efficacy against a range of phytopathogenic fungi, offering a promising alternative to existing fungicides.
Quantitative Data Summary: Fungicidal Activity of Pyrazolopyrimidine Derivatives
| Compound ID | Fungal Species | IC50 / EC50 (µg/mL) | Reference Compound | Reference Compound IC50 / EC50 (µg/mL) |
| 4j | Alternaria solani | 17.11 ± 0.41 | Hymexazol | > 50 |
| 4k | Alternaria solani | 20.64 ± 1.05 | Hymexazol | > 50 |
| 3f | Cytospora sp. | 44.83 ± 0.53 | - | - |
| 3p | Colletotrichum gloeosporioides | 47.21 ± 0.82 | - | - |
| Compound 11 | Botryosphaeria dothidea | 2.0 | Azoxystrobin | 44.9 |
| 8IIId | Valsa mali | 1.93 | Boscalid | 6.71 |
| 8Vc | Valsa mali | 0.22 | Boscalid | 6.71 |
| 8Vc | Physalospora piricola | 0.55 | Boscalid | - |
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol details the in vitro assessment of the fungicidal activity of pyrazolopyrimidine compounds.
1. Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Cultures of test fungi (e.g., Alternaria solani, Botrytis cinerea)
-
Pyrazolopyrimidine compounds to be tested
-
Solvent (e.g., DMSO)
-
Sterile cork borer (5 mm)
-
Incubator
2. Procedure:
- Prepare a stock solution of the pyrazolopyrimidine compound in a suitable solvent.
- Prepare PDA medium and autoclave. Allow it to cool to 50-60°C.
- Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with the solvent alone.
- Pour the amended PDA into sterile petri dishes and allow them to solidify.
- Using a sterile cork borer, cut 5 mm mycelial discs from the edge of an actively growing fungal culture.
- Place one mycelial disc in the center of each PDA plate.
- Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.
- Measure the diameter of the fungal colony in two perpendicular directions.
- Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 Where:
- dc = average diameter of the fungal colony in the control plate
- dt = average diameter of the fungal colony in the treated plate
Logical Workflow for Fungicide Efficacy Testing
Caption: Workflow for determining the fungicidal efficacy of pyrazolopyrimidines.
Herbicidal Activity
Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown potential as herbicides, exhibiting inhibitory effects on the root growth of various weed species.[1]
Quantitative Data Summary: Herbicidal Activity of Pyrazolopyrimidine Derivatives
| Compound | Target Weed | Bioassay Type | Observation |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Rape | Root growth | Potential herbicidal activity |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Barnyard grass | Root growth | Potential herbicidal activity |
Experimental Protocol: Pre-Emergence Herbicidal Bioassay
This protocol outlines a method to assess the pre-emergence herbicidal activity of pyrazolopyrimidine compounds.
1. Materials:
-
Pots (e.g., 10 cm diameter)
-
Sandy loam soil
-
Seeds of test weed species (e.g., barnyard grass, Echinochloa crus-galli)
-
Pyrazolopyrimidine compounds
-
Acetone (B3395972) and surfactant (e.g., Tween-20)
-
Spraying apparatus
-
Greenhouse facilities
2. Procedure:
- Fill pots with sieved sandy loam soil.
- Sow a known number of weed seeds (e.g., 20-30) at a uniform depth (e.g., 1-2 cm).
- Prepare a solution of the test compound in acetone with a surfactant. Make serial dilutions to obtain the desired application rates (e.g., 50, 100, 200 g a.i./ha).
- Evenly spray the soil surface of the pots with the herbicide solutions. A control group should be sprayed with the acetone/surfactant solution only.
- Transfer the pots to a greenhouse with controlled temperature (25-30°C) and light conditions.
- Water the pots as required.
- After 14-21 days, assess the herbicidal effect by counting the number of emerged and surviving weeds.
- Harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
- Calculate the percentage of inhibition of germination and growth compared to the control.
Experimental Protocol: Post-Emergence Herbicidal Bioassay
This protocol is designed to evaluate the post-emergence herbicidal effects of pyrazolopyrimidine compounds.
1. Materials:
-
Same as pre-emergence bioassay.
2. Procedure:
- Sow weed seeds in pots and allow them to grow in the greenhouse until they reach the 2-3 leaf stage.
- Prepare herbicide solutions as described for the pre-emergence assay.
- Spray the foliage of the weed seedlings evenly with the herbicide solutions.
- Return the pots to the greenhouse.
- After 14-21 days, visually assess the phytotoxicity (e.g., chlorosis, necrosis, stunting) on a scale of 0-100%.
- Harvest and determine the dry weight of the above-ground biomass as described previously.
- Calculate the percentage of growth reduction compared to the control.
Decision Tree for Herbicidal Activity Screening
Caption: Screening process for identifying herbicidal pyrazolopyrimidines.
Insecticidal and Nematicidal Activity
Pyrazolopyrimidines have also been investigated for their insecticidal and nematicidal properties. Organothiophosphate derivatives like chlorprazophos (B1628734) and pyrazophos (B1679933) are known insecticides.[2] More recently, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown potent activity against the pinewood nematode, Bursaphelenchus xylophilus.[3]
Quantitative Data Summary: Insecticidal and Nematicidal Activity
| Compound ID | Target Organism | LC50 (mg/L) | Reference Compound | Reference LC50 (mg/L) |
| Compound 11 | Bursaphelenchus xylophilus | 8.1 | Tioxazafen | 83.7 |
| Compound 7 | Culex pipiens larvae (lab strain) | 180.35 | - | - |
| Compound 5 | Culex pipiens larvae (lab strain) | 222.87 | - | - |
| Compound 9 | Culex pipiens larvae (lab strain) | 235.25 | - | - |
Experimental Protocol: Larvicidal Bioassay against Culex pipiens
This protocol is adapted from standard WHO guidelines for testing insecticide larvicidal activity.
1. Materials:
-
Late 3rd or early 4th instar larvae of Culex pipiens.
-
Pyrazolopyrimidine compounds.
-
Ethanol or acetone as a solvent.
-
Beakers or glass jars (250 mL).
-
Pipettes.
-
Dechlorinated water.
-
Small amount of larval food.
2. Procedure:
- Prepare a stock solution of the test compound in the chosen solvent.
- Prepare a series of dilutions in dechlorinated water to achieve the desired test concentrations (e.g., 10, 50, 100, 200, 250 µg/mL).
- In each beaker, place 20-25 larvae in 100 mL of the test solution.
- Prepare a control group with the solvent and dechlorinated water only.
- Add a small amount of larval food to each beaker.
- Keep the beakers at 27 ± 2°C with a 12:12 hour light:dark cycle.
- Record the number of dead larvae after 24 and 48 hours. Larvae are considered dead if they are unable to move when prodded with a needle.
- Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
- Determine the LC50 value using probit analysis.
Section 2: Materials Science Applications of Pyrazolopyrimidines
The unique electronic and photophysical properties of pyrazolopyrimidines make them attractive for applications in materials science, particularly in the development of fluorescent sensors and organic electronics.
Fluorescent Probes for Metal Ion Detection
Pyrazolopyrimidine-based fluorescent probes have been developed for the selective detection of metal ions such as Cu²⁺ and Ni²⁺.[4][5] These sensors operate via a photo-induced electron transfer (PET) mechanism, where the binding of the metal ion quenches the fluorescence of the pyrazolopyrimidine core.
Quantitative Data Summary: Pyrazolopyrimidine-Based Fluorescent Probes
| Probe | Target Ion | Detection Limit (µM) | Association Constant (Kₐ) (M⁻¹) |
| L | Cu²⁺ | 0.043 | 5.24 x 10³ |
| L | Ni²⁺ | 0.038 | 2.85 x 10⁴ |
Experimental Protocol: In Vitro Metal Ion Sensing
This protocol describes the general procedure for evaluating the performance of a pyrazolopyrimidine-based fluorescent probe for metal ion detection.
1. Materials:
-
Pyrazolopyrimidine fluorescent probe.
-
Solutions of various metal ions (e.g., CuCl₂, NiCl₂, etc.) of known concentrations.
-
Buffer solution (e.g., HEPES, Tris-HCl) at a specific pH.
-
Spectrofluorometer.
-
Quartz cuvettes.
2. Procedure:
- Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
- In a cuvette, add the buffer solution and a small aliquot of the probe stock solution to achieve a final concentration in the µM range.
- Record the fluorescence emission spectrum of the probe alone.
- Titrate the probe solution with increasing concentrations of the target metal ion solution.
- After each addition, mix thoroughly and record the fluorescence emission spectrum.
- To test for selectivity, repeat the experiment with other metal ions at the same concentrations.
- Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and association constant.
Signaling Pathway for a "Turn-Off" Fluorescent Sensor
Caption: Mechanism of a pyrazolopyrimidine-based "turn-off" fluorescent sensor.
Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the pyrimidine (B1678525) ring makes pyrazolopyrimidine derivatives suitable for use as electron-transporting materials or hosts in the emissive layer of OLEDs.[6] Their high thermal stability and good film-forming properties are also advantageous for device fabrication.
Experimental Protocol: Fabrication of a Simple OLED Device
This protocol provides a general outline for the fabrication of a small-molecule OLED device using thermal evaporation.
1. Materials:
-
Indium tin oxide (ITO)-coated glass substrates.
-
Organic materials:
-
Hole-injecting layer (HIL), e.g., TAPC
-
Hole-transporting layer (HTL), e.g., α-NPD
-
Emissive layer (EML) host, e.g., a pyrazolopyrimidine derivative
-
EML dopant, e.g., a phosphorescent emitter
-
Electron-transporting layer (ETL), e.g., TPBi
-
Electron-injecting layer (EIL), e.g., LiF
-
-
Metal for cathode, e.g., Aluminum (Al).
-
High-vacuum thermal evaporation system.
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol).
-
UV-ozone cleaner.
2. Procedure:
- Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone to improve the work function of the ITO.
- Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers (HIL, HTL, EML host and dopant, ETL, EIL) onto the ITO surface. The thickness of each layer is controlled by a quartz crystal microbalance.
- Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Al) on top of the organic stack through a shadow mask to define the active area of the device.
- Encapsulation: Transfer the fabricated device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy resin to protect it from oxygen and moisture.
- Characterization: Test the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the device using a source meter and a spectroradiometer.
OLED Device Architecture and Energy Level Diagram
Caption: Structure and energy levels of a pyrazolopyrimidine-based OLED.
Conclusion
The pyrazolopyrimidine scaffold has demonstrated remarkable versatility, with significant and expanding applications in both agricultural and materials science. In agriculture, these compounds offer promising leads for the development of new fungicides, herbicides, and insecticides, with some derivatives showing superior efficacy to existing commercial products. In materials science, their unique photophysical properties are being harnessed to create sensitive and selective fluorescent probes for metal ion detection and to fabricate efficient organic light-emitting diodes. The detailed protocols and compiled data presented herein are intended to serve as a valuable resource for researchers in these fields, facilitating the further exploration and exploitation of the vast potential of pyrazolopyrimidines. Continued interdisciplinary research will undoubtedly uncover even more innovative applications for this remarkable class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]
- 6. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Pyrazolopyrimidinone-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of pyrazolopyrimidinone-based inhibitors.
Troubleshooting Guides
Issue 1: Compound Precipitates Out of Solution During Assay Preparation
Question: My this compound inhibitor, which is dissolved in DMSO, precipitates when I dilute it into an aqueous buffer for my in vitro assay. How can I resolve this?
Answer: This is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, typically below 1%, to minimize its effect on the assay while maintaining compound solubility.
-
Utilize Co-solvents: Consider the use of a co-solvent system. A mixture of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[1][2][3][4]
-
pH Adjustment: If your compound has ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly enhance its solubility.[1][2][5][6]
-
Employ Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80, can help to keep the compound in solution by forming micelles.[7]
-
Consider Formulation Strategies: For more persistent solubility issues, exploring formulation strategies like solid dispersions or cyclodextrin (B1172386) complexation may be necessary.[5][8][9][10]
Issue 2: Low In Vivo Exposure Despite High In Vitro Potency
Question: My this compound inhibitor is highly potent in my cell-based assays, but it shows poor oral bioavailability in animal models. What could be the underlying cause and how can I improve it?
Answer: Low oral bioavailability for potent compounds is often linked to poor aqueous solubility and/or extensive first-pass metabolism.[11] Here’s how to troubleshoot this:
-
Assess Metabolic Stability: First, determine the metabolic stability of your compound using in vitro assays with liver microsomes or hepatocytes. If the compound is rapidly metabolized, this will contribute to low exposure.
-
Enhance Solubility for Improved Absorption: Poor solubility in the gastrointestinal tract is a major barrier to absorption. Strategies to improve this include:
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate.[2][3][4][5][6][10]
-
Amorphous Solid Dispersions: Creating a solid dispersion of your inhibitor within a hydrophilic polymer can improve its dissolution and absorption.[8][9][11]
-
Nanoformulations: Encapsulating the inhibitor in liposomes or nanoparticles can protect it from degradation and enhance absorption.[11]
-
-
Prodrug Approach: A prodrug strategy can be employed to temporarily mask parts of the molecule that are susceptible to first-pass metabolism or that contribute to low solubility.[5][11]
Frequently Asked Questions (FAQs)
Q1: What are the primary structural factors that contribute to the poor aqueous solubility of this compound inhibitors?
A1: The this compound scaffold can be highly planar, which can lead to strong crystal packing energy and consequently, low aqueous solubility.[12] The presence of an amide linker between the pyrazole (B372694) and a substituted phenyl group can further increase rigidity due to its partial double-bond character and potential for intramolecular hydrogen bonding, limiting rotational freedom.[12]
Q2: How can I structurally modify my this compound inhibitor to improve its solubility without sacrificing potency?
A2: A key strategy is to disrupt the planarity of the molecule to reduce crystal packing energy.[12] This can be achieved by:
-
Modifying Linkers: Replacing a rigid amide linker with a more flexible amine linker can increase the rotational degrees of freedom.[12]
-
Introducing Stereocenters: Adding a stereocenter, for instance on the linker, can lead to a less crystalline, oily solid or oil-like consistency, which can boost solubility.[12]
-
Strategic Substitution: The position of substituents on aromatic rings can have a significant impact. For example, meta-substitution may be favored over para-substitution to disrupt crystal lattice stabilization.[12]
-
Adding Polar Functional Groups: Introducing polar groups like hydroxyl or amino groups can improve interactions with water, thereby increasing solubility.[5][13]
Q3: What are some common formulation strategies to improve the aqueous solubility of this compound compounds for preclinical studies?
A3: Several formulation strategies can be employed:
-
Solid Dispersions: Dispersing the compound in an inert, hydrophilic polymer carrier can create an amorphous solid with higher apparent water solubility compared to its crystalline form.[5][8][9]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and increasing its aqueous solubility.[9][10]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and oral absorption.[10]
-
Salt Formation: If the this compound derivative contains acidic or basic functional groups, forming a salt can significantly enhance its aqueous solubility.[5]
Data Presentation
Table 1: Impact of Structural Modifications on the Aqueous Solubility of this compound-Based AC1 Inhibitors
| Compound ID | Linker Type | Substitution on Phenyl Ring | Aqueous Solubility (µM) |
| AC10102 | Amide | 3-CF3 | 4.6 |
| 7-17A | Amine | 3-CF3 | 2.5 ± 0.3 |
| 7-18A | Amine | 4-CF3 | 2.6-fold lower than 7-17A |
| 7-2A | Amine | 3-Et | - |
| 7-8A | Amine | 4-Et | 30-fold lower than 7-2A |
| 7-4A | Amine | 3-cyclopropyl | - |
| 7-9A | Amine | 4-cyclopropyl | - |
| 7-55A | Amine (with (R)-CH3 stereocenter) | 3-CF3 | 2.8-fold higher than 7-17A |
| 7-47A (AC10142A) | Amine (with (R)-CH3 stereocenter) | - | 74 ± 7 |
Data synthesized from a study on improving the solubility of this compound inhibitors of adenylyl cyclase type 1 (AC1).[12]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to determine the kinetic solubility of a compound in a buffered solution.
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates
-
Plate shaker
-
Plate reader (for UV-Vis absorbance) or HPLC-UV system
Methodology:
-
Prepare a series of standard solutions of the compound in DMSO at known concentrations.
-
Dispense the compound stock solution into a 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is consistent across all wells (e.g., 0.1% v/v).
-
Seal the plate and shake it at room temperature for a specified period (e.g., 2 hours).
-
After incubation, measure the absorbance of each well at a predetermined wavelength using a plate reader. Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the test wells from the calibration curve. The highest concentration at which the compound remains in solution is reported as the kinetic solubility.
Protocol 2: Amorphous Solid Dispersion Preparation (Solvent Evaporation Method)
This protocol describes a common method for preparing amorphous solid dispersions to enhance solubility.
Materials:
-
This compound inhibitor
-
Hydrophilic polymer (e.g., PVP, HPMC)
-
Organic solvent (e.g., DMSO)
-
Deionized water
-
96-well plate or other suitable container
-
Inkjet 2D printer or micropipette
-
Vacuum oven or desiccator
Methodology:
-
Prepare a stock solution of the this compound inhibitor in an organic solvent like DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of the hydrophilic polymer in deionized water (e.g., 1 mg/mL).
-
Dispense a fixed volume of the drug solution into a 96-well plate.
-
Sequentially add the polymer solution to achieve the desired drug-to-polymer ratio (e.g., 10:90 w/w).
-
Allow the solvents (DMSO and water) to evaporate at room temperature or under vacuum until a dry solid dispersion is formed.
-
To assess solubility enhancement, resuspend the resulting solid dispersion in an aqueous buffer and measure the drug concentration as described in the kinetic solubility assay protocol.
Visualizations
Caption: Signaling pathway showing the inhibition of Adenylyl Cyclase 1 (AC1).
Caption: Workflow for improving this compound inhibitor solubility.
Caption: Troubleshooting decision tree for solubility-related issues.
References
- 1. wjbphs.com [wjbphs.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting low yield in pyrazolopyrimidinone synthesis reactions.
Welcome to the technical support center for pyrazolopyrimidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
Low yields in this compound synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. The most common culprits include:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly impacts the yield.[1]
-
Purity of Starting Materials: Impurities in your aldehyde, β-dicarbonyl compound, or aminopyrazole can lead to side reactions and interfere with the main reaction pathway.[1][2]
-
Incorrect Reagent Stoichiometry: Inaccurate molar ratios of reactants can result in the incomplete conversion of the limiting reagent.[1][2]
-
Side Reactions: The formation of byproducts, such as self-condensation of the aldehyde or the formation of regioisomers, can consume starting materials and reduce the yield of the desired product.[2][3]
-
Product Loss During Workup and Purification: The desired product can be lost during extraction, precipitation, and chromatography steps.[4]
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common challenge. Depending on your specific reaction, you might be observing:
-
Regioisomers: When using unsymmetrical starting materials, the formation of two different pyrazole (B372694) products is possible.[2]
-
Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP): This fluorescent byproduct can form, especially at higher temperatures, when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can be formed from the decomposition of urea (B33335) if it's used as a reagent).[5]
-
Aldol Condensation Products: Self-condensation of the aldehyde or the β-dicarbonyl compound can occur.[1]
-
Unreacted Starting Materials: Low conversion can lead to the presence of starting materials in your final mixture.[5]
-
Ring-Opened Byproducts: The dihydropyrimidine (B8664642) ring can be susceptible to cleavage under harsh basic conditions during workup.[3]
Q3: How do the substituents on my starting materials affect the reaction yield?
The electronic properties of the substituents on your pyrazole or aldehyde can significantly influence reactivity. For example, electron-withdrawing groups on a pyrazole aldehyde can decrease its reactivity, leading to lower yields.[3] To counteract this, you might need to increase the reaction temperature, prolong the reaction time, or use a more potent catalyst.[3]
Q4: My product appears to be degrading during purification. What can I do?
Product degradation during purification can be a significant source of yield loss. Consider the following:
-
Choice of Stationary Phase: If you suspect your compound is degrading on silica (B1680970) gel, consider using a different stationary phase like alumina (B75360) or a reverse-phase silica.[1]
-
Solvent System: Carefully select your solvent system for column chromatography to ensure good separation without causing product degradation.
-
Temperature: Avoid excessive heat during solvent evaporation.
-
pH: Be mindful of the pH during workup and purification, as some pyrazolopyrimidinones can be sensitive to harsh acidic or basic conditions.[3]
Troubleshooting Guides
Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials on your TLC or LC-MS, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Inactive or Inefficient Catalyst | Use a more active catalyst (e.g., switch from a Brønsted acid to a Lewis acid like Yb(OTf)₃, InCl₃, or ZrCl₄).[3] Ensure the catalyst is fresh and not deactivated. | Lewis acids have been shown to improve yields in similar cyclization reactions.[3] |
| Suboptimal Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | Higher temperatures can help overcome activation energy barriers but can also lead to side reactions.[5] |
| Insufficient Reaction Time | Extend the reaction time. Monitor the reaction at regular intervals to determine the point of maximum conversion. | Some reactions are slow and require longer times to reach completion.[5] |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are fully soluble at the reaction temperature. A co-solvent might be necessary. | Complete dissolution of reactants is crucial for an efficient reaction.[3] |
Formation of Multiple Products
If your reaction is producing a mixture of products, the following table can help you diagnose and solve the issue:
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of Regioisomers | Use of unsymmetrical starting materials. | Modify the starting materials to be symmetrical if possible. Alternatively, optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of one isomer.[2] |
| Presence of Hantzsch DHP byproduct | High reaction temperature leading to urea decomposition. | Lower the reaction temperature.[5] The choice of catalyst can also influence the selectivity between the desired pathway and the Hantzsch pathway.[5] |
| Aldehyde Self-Condensation | High concentration of the aldehyde. | Add the aldehyde slowly to the reaction mixture to maintain a low concentration.[3] |
Experimental Protocols
General Protocol for this compound Synthesis via Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq.) and the β-dicarbonyl compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or DMF).
-
Catalyst Addition: Add the catalyst (e.g., a catalytic amount of a Brønsted or Lewis acid).
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with a cold solvent.[3] If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[3]
-
Characterization: Characterize the pure product using appropriate analytical techniques (NMR, MS, etc.).
Visual Guides
Caption: A logical workflow for troubleshooting low yield.
Caption: A typical workflow for this compound synthesis.
Caption: Potential side reaction pathways.
References
Optimization of reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines. It is designed for researchers, scientists, and drug development professionals to assist in optimizing reaction conditions and overcoming common challenges in their synthetic workflows.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines in a question-and-answer format.
1. Why is my reaction yield low or non-existent?
Low or no yield is a common issue that can arise from several factors:
-
Purity of Starting Materials: Impurities in the 3-aminopyrazole (B16455) or the 1,3-dicarbonyl compound can significantly interfere with the reaction. It is crucial to ensure the purity of your starting materials. If necessary, recrystallize or purify them before use.[1]
-
Reaction Conditions: The choice of solvent and catalyst is critical for the success of the synthesis.[1] Acetic acid is a frequently used solvent, occasionally with a catalytic amount of sulfuric acid.[1][2] In some instances, a basic catalyst like piperidine (B6355638) may be more suitable.[1][3] Microwave-assisted synthesis has been shown to improve yields and shorten reaction times.[1][4]
-
Temperature and Reaction Time: These parameters often require optimization.[1] If the reaction is proceeding slowly, consider cautiously increasing the temperature or extending the reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.[1]
-
Reactivity of the 1,3-Dicarbonyl Compound: The structure and substituents of the dicarbonyl compound can affect its reactivity.[2] Some dicarbonyl compounds may require more forcing conditions or specific catalysts to react efficiently.
2. How can I control the regioselectivity of the cyclocondensation reaction?
Achieving the desired regioisomer is a common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds. Here are some strategies to control regioselectivity:
-
Understanding the Mechanism: The reaction typically proceeds through a nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) on one of the carbonyl carbons of the dicarbonyl compound, followed by cyclization.[1] The more electrophilic carbonyl group is generally attacked preferentially.
-
Fine-Tuning Reaction Conditions: Modifying the reaction conditions, such as temperature and the type of catalyst, can influence the regioselectivity.[1] For example, employing a milder acid catalyst might favor the formation of one regioisomer over the other.[1]
-
Choice of Dicarbonyl Compound: Using a symmetrical 1,3-dicarbonyl compound is the most straightforward way to avoid issues with regioselectivity.[1] If an unsymmetrical dicarbonyl is necessary, experimenting with different activating or directing groups on the dicarbonyl can help steer the cyclization towards the desired product.
3. What leads to the formation of dimeric or polymeric side products, and how can I minimize them?
Dimerization and polymerization can become significant side reactions, particularly at high concentrations or elevated temperatures.[1]
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions that lead to dimers and polymers.[1]
-
Slow Addition: A slow, controlled addition of one of the reactants to the reaction mixture can help maintain a low instantaneous concentration of that reactant, thereby minimizing the formation of side products.[1]
-
Protecting Groups: In syntheses involving complex molecules with multiple reactive functional groups, the use of protecting groups can prevent unwanted side reactions.[1]
4. What are the recommended methods for purifying pyrazolo[1,5-a]pyrimidines?
Effective purification is crucial for obtaining the target compound with high purity.
-
Crystallization: If the product is a solid, crystallization is often an effective purification method.[1]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica (B1680970) gel is a standard and effective technique.[5]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the optimization of various reaction parameters for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.
Table 1: Effect of Catalyst and Solvent on Yield
| Entry | 3-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles | 1,3-diketones or keto esters | H₂SO₄ | Acetic Acid | Reflux | N/A | High | [2] |
| 2 | 5-aminopyrazole | Chalcone derivative | Piperidine | Ethanol | Reflux | N/A | Moderate to High | [3] |
| 3 | 5-aminopyrazoles | Chalcones | KOH | DMF | N/A | N/A | Good to Excellent | [3] |
| 4 | 5-aminopyrazole | α,β-unsaturated carbonyl compounds | NaOH | PEG-400 | N/A | N/A | Good | [3] |
| 5 | 1H-benzo[d]imidazole-2-amine | 2-phenylacetaldehyde | PdCl₂ / K₂CO₃ | Toluene (B28343) | 80 | N/A | 80 | [2] |
| 6 | 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | 24 | 89 | [6] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and benzylidene malononitrile | Microwave Irradiation | 120 | 20 min | N/A | [2] |
| 2 | Pyrazolohydrazone and acetylacetone/enaminonitrile/enaminoketones | Microwave Irradiation | 140 | 2 min | N/A | [7] |
| 3 | 5-amino-3-hetarylpyrazole and malonic acid with POCl₃ | Conventional Heating | N/A | Reduced Time | High | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol 1: General Procedure for Cyclocondensation of 3-Aminopyrazoles with 1,3-Dicarbonyl Compounds[5][8]
Objective: To synthesize a pyrazolo[1,5-a]pyrimidine derivative via the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.
Materials:
-
Substituted 3-aminopyrazole
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial Acetic Acid (solvent)
-
Sulfuric Acid (catalyst, optional)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating source (heating mantle or oil bath)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the 3-aminopyrazole (1.0 eq) in glacial acetic acid.
-
Addition of Reactant: Add the 1,3-dicarbonyl compound (1.0-1.2 eq) to the solution.
-
Catalyst Addition (Optional): If required, add a catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the reaction mixture to reflux and maintain the temperature for the desired time (monitor by TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.
Protocol 2: Palladium-Catalyzed Intramolecular Dehydrogenative Coupling[2]
Objective: To synthesize fused pyrazolo[1,5-a]pyrimidines via a palladium-catalyzed intramolecular dehydrogenative coupling reaction.
Materials:
-
Appropriate starting heterocycle (e.g., substituted pyrazole)
-
Aldehyde or ketone
-
PdCl₂ (palladium catalyst)
-
K₂CO₃ (base)
-
Toluene (solvent)
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating source
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the starting heterocycle (1.0 eq), the aldehyde or ketone (1.2 eq), PdCl₂ (5 mol%), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the catalyst and base.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of pyrazolo[1,5-a]pyrimidine synthesis.
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: Decision tree for controlling regioselectivity.
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pyrazolopyrimidinone Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability in pyrazolopyrimidinone drug candidates.
Troubleshooting Guide
Issue 1: Poor Aqueous Solubility
Question: My this compound compound shows high potency in in-vitro assays but has very low aqueous solubility, hindering further development. What strategies can I employ to improve its solubility?
Answer: Poor aqueous solubility is a common challenge for this compound derivatives.[1][2][3] Several formulation and chemical modification strategies can be explored to enhance solubility.
Troubleshooting Steps & Solutions:
-
Formulation Approaches:
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion by dispersing the drug in a hydrophilic polymer carrier can prevent crystallization and improve the dissolution rate.[3] A miniaturized screening process using inkjet printing can efficiently identify the best polymer for your compound.[3]
-
Nanosystems: Encapsulating the compound in nanosystems like liposomes or albumin nanoparticles can significantly improve its solubility and pharmacokinetic profile.[1][2] Liposomal formulations, for instance, have been shown to be an effective method to overcome the poor water solubility of pyrazolo[3,4-d]pyrimidines.[1][2]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[4][5]
-
-
Chemical Modifications:
-
Salt Formation: For compounds with ionizable groups, forming a salt can substantially increase aqueous solubility. For example, preparing a phosphate (B84403) or hydrochloride salt has been shown to significantly boost the solubility of pyrazolo-pyridone inhibitors.[6]
-
Introduction of Polar Groups: Strategically introducing ionizable polar substituents can dramatically improve aqueous solubility without negatively impacting target binding or activity.[6]
-
Issue 2: Low Intestinal Permeability
Question: My compound has adequate solubility after formulation, but it still exhibits poor absorption. How can I determine if low intestinal permeability is the issue and what can be done to address it?
Answer: Low intestinal permeability can be a significant barrier to oral bioavailability, even for soluble compounds. It is crucial to assess whether the compound can efficiently cross the intestinal epithelium and to determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Troubleshooting Steps & Solutions:
-
Assess Permeability:
-
In-vitro Models: Utilize in-vitro models such as Caco-2 or MDCK cell monolayers to assess the intestinal permeability of your compound. A bi-directional assay will help determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is indicative of active efflux.[7]
-
-
Improve Permeability:
-
Prodrug Approach: A prodrug strategy can be employed to transiently increase the lipophilicity of the compound, thereby enhancing its ability to diffuse across the lipid bilayers of the intestinal cells.[7]
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts can focus on modifying the compound's structure to improve its permeability characteristics. For instance, substituting a methyl pyrazole (B372694) with ionizable polar groups has been shown to improve aqueous solubility without compromising activity.[6]
-
Issue 3: High First-Pass Metabolism
Question: My this compound candidate shows good solubility and permeability, but the in-vivo exposure after oral administration is still very low. What could be the cause and how can I mitigate this?
Answer: Extensive first-pass metabolism in the gut wall and/or liver is a likely culprit for low oral bioavailability in compounds with good solubility and permeability.
Troubleshooting Steps & Solutions:
-
Evaluate Metabolic Stability:
-
In-vitro Metabolism Assays: Conduct metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. High clearance indicates rapid metabolism.[7]
-
-
Strategies to Reduce First-Pass Metabolism:
-
Prodrugs: Design a prodrug to mask the metabolic "soft spots" on the molecule, preventing enzymatic degradation during its first pass through the liver.[7]
-
Formulation Strategies:
-
Structural Modification: Modify the chemical structure to block sites of metabolism. For example, replacing a metabolically labile group with a more stable one.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to overcome the poor bioavailability of this compound drug candidates?
A1: The main strategies can be categorized as follows:
-
Formulation Development: This includes techniques like creating amorphous solid dispersions, using nanoformulations (liposomes, albumin nanoparticles), and employing lipid-based formulations.[3][7]
-
Chemical Modification (Prodrug Synthesis): This involves creating a more soluble or permeable precursor that converts to the active drug in the body.[6][7]
Q2: How do I choose between a liposomal and an albumin-nanoparticle formulation?
A2: The choice depends on several factors:
-
Drug Properties: The lipophilicity and charge of your inhibitor will influence its loading efficiency and stability within each nanoparticle type.
-
Targeting: Albumin nanoparticles can passively target tumors via the enhanced permeability and retention (EPR) effect and may also be actively targeted. Liposomes can also be functionalized with targeting ligands.
-
Release Kinetics: The desired drug release profile will influence the choice of formulation.
Q3: Can improving solubility negatively impact my compound's permeability?
A3: Yes, there can be a trade-off. Increasing hydrophilicity to improve solubility might decrease lipophilicity, which is crucial for passive diffusion across the intestinal membrane. A balance must be struck, often guided by in-silico modeling and experimental data.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for this compound Analogs
| Strategy | Compound | Improvement | Reference |
| Chemical Modification | Pyrazolo-pyridone inhibitor | Oral bioavailability increased to 92% after adding a methylamine (B109427) substitution.[6] | [6] |
| Liposomal Formulation | Pyrazolo[3,4-d]pyrimidine (Compound 2) | Liposomal formulation (LP-2) showed a longer circulation time compared to the free drug. | |
| Amorphous Solid Dispersion | Pyrazolo[3,4-d]pyrimidine derivatives | Formulations with hydrophilic polymers showed improved cytotoxicity against A549 cancer cells due to enhanced apparent solubility.[3] | [3] |
| Polymeric Nanoparticles | BCS IV model drug (SS13) | PLGA nanoparticles resulted in a bioavailability of 12.67 ± 1.43% compared to the free drug.[8] | [8] |
| Lipid Nanoparticles | BCS IV model drug (SS13) | Solid lipid nanoparticles resulted in a bioavailability of 4.38 ± 0.39% compared to the free drug.[8] | [8] |
Experimental Protocols
Protocol 1: Preparation of Liposomes using Thin Layer Evaporation
This protocol is based on the method developed by A.D. Bangham for preparing liposomes for pyrazolo[3,4-d]pyrimidine compounds.[1]
-
Lipid Solution Preparation: Dissolve lipids DPPC, Cholesterol, and MPEG-2000-DPPE Na (molar ratio 20:10:1) in a 3:1 mixture of Chloroform:Methanol in a round-bottomed flask.[1]
-
Drug Solution Preparation: Prepare a 1 mM solution of the this compound compound in a 3:1 Chloroform:Methanol mixture.[1]
-
Mixing: Transfer an aliquot of the drug solution to the lipid solution to achieve a final drug concentration of 500 μM.[1]
-
Film Formation: Remove the solvent under reduced pressure to form a thin lipid layer. Keep the flask under high vacuum overnight to remove any residual solvent.[1]
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer by vortexing to form a liposomal suspension.
-
Sizing: To obtain unilamellar vesicles of a specific size, the suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
Protocol 2: In-vitro Metabolic Stability Assay using Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes, your this compound compound, and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop Reaction: Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Determine the in-vitro half-life (t½) and calculate the intrinsic clearance (Clint).
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery [iris.cnr.it]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Pyrazolopyrimidinone Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the selectivity of pyrazolopyrimidinone kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies to improve the selectivity of this compound kinase inhibitors?
A1: Several strategies are employed to enhance the selectivity of this compound kinase inhibitors:
-
Structural Modifications: Introducing specific functional groups to the this compound scaffold can exploit unique features of the target kinase's binding pocket. For instance, adding a methyl group can create steric hindrance that prevents binding to off-target kinases.[1]
-
Targeting the Gatekeeper Residue: The gatekeeper residue is a key amino acid in the ATP-binding pocket of kinases that influences the size and shape of the pocket. Designing inhibitors with bulky substituents that clash with larger gatekeeper residues in off-target kinases, while being accommodated by smaller gatekeeper residues in the target kinase, is an effective strategy.[2] Approximately 20% of kinases have a small gatekeeper residue, making this a viable approach to increase selectivity.[2]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can dramatically increase both potency and selectivity.[2]
-
Targeting Inactive Kinase Conformations (Type II Inhibition): Most kinases exist in active and inactive conformations. Designing inhibitors that specifically bind to the inactive "DFG-out" conformation can improve selectivity, as this conformation is less conserved across the kinome than the active "DFG-in" state.
-
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target kinase allows for the rational design of inhibitors that make specific interactions with unique residues or pockets, thereby enhancing selectivity.[3][4]
-
Fragment-Based Drug Discovery (FBDD): This approach involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to the target kinase.[5][6] These fragments can then be optimized and linked together to create potent and selective inhibitors.[5][6]
-
Scaffold Hopping: This medicinal chemistry strategy involves replacing the core this compound scaffold with a structurally different one while retaining the key pharmacophoric features required for binding. This can lead to novel inhibitors with improved selectivity profiles.
-
Allosteric Inhibition: Developing inhibitors that bind to allosteric sites (sites other than the highly conserved ATP-binding pocket) can achieve high selectivity.[1]
Q2: How can I determine the selectivity profile of my synthesized this compound inhibitor?
A2: A comprehensive selectivity profile is typically determined through a combination of biochemical and cell-based assays:
-
Biochemical Assays (Kinase Profiling): These assays involve screening your compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) against each.[1] This provides a direct measure of on-target and off-target biochemical potency. Commercial services are available that offer profiling against hundreds of kinases.[7]
-
Cell-Based Assays: These assays assess the inhibitor's effect in a more physiologically relevant context.[1] Examples include:
-
Western Blotting: To measure the inhibition of phosphorylation of a downstream substrate of the target kinase in cells.[1]
-
Cellular Thermal Shift Assay (CETSA): This method verifies target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[8][9][10][11]
-
Q3: My this compound inhibitor is potent in biochemical assays but shows poor activity in cell-based assays. What could be the issue?
A3: Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing its free concentration available to enter the cells.[1]
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.[1]
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters, preventing it from reaching a sufficient intracellular concentration.[1]
Troubleshooting Guides
Problem 1: My synthesized this compound inhibitor shows significant off-target activity in a kinase panel screen.
| Possible Cause | Troubleshooting Suggestion |
| Lack of Specific Interactions | Your inhibitor may be making only general hydrophobic and hydrogen-bonding interactions within the highly conserved ATP-binding site.[1] Solution: Employ structure-based design to introduce modifications that exploit less conserved regions of the ATP-binding pocket or target allosteric sites. |
| Promiscuous Scaffold | The core this compound scaffold of your inhibitor might be inherently non-selective.[1] Solution: Consider scaffold hopping to a different heterocyclic core while maintaining key binding interactions. |
| High Compound Concentration | Screening at a high concentration can reveal low-affinity, potentially irrelevant off-target interactions.[1] Solution: Perform dose-response studies for the primary off-targets to determine their IC50 values and assess the selectivity window. |
Problem 2: I am struggling to rationally design a selective inhibitor due to the high conservation of the ATP-binding pocket.
| Possible Cause | Troubleshooting Suggestion |
| Focusing solely on the active conformation | The active "DFG-in" conformation is highly conserved across the kinome. Solution: Target the inactive "DFG-out" conformation, which is more structurally diverse and can offer opportunities for selective inhibitor design. |
| Ignoring subtle differences in the binding site | Even highly homologous kinases have subtle differences in their ATP-binding pockets. Solution: Utilize computational methods like binding site similarity analysis to identify unique sub-pockets or residue differences that can be exploited for selective targeting.[12] |
| Overlooking allosteric sites | Allosteric sites are generally less conserved than the ATP-binding pocket. Solution: Explore the possibility of designing allosteric inhibitors that bind to unique sites on the kinase, which can lead to high selectivity.[1] |
Quantitative Data Summary
The following tables summarize the inhibitory activity (IC50) of selected this compound-based kinase inhibitors against their primary targets and key off-targets, illustrating the concept of selectivity.
Table 1: Selectivity Profile of this compound Inhibitors
| Compound | Primary Target | IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Selectivity (Fold) | Reference |
| PP242 | mTOR | 8 | Ret, PKCα, PKCβII, JAK2 (V617F) | >800 (for most) | >100 | [13] |
| 11a | SRC | <0.5 | ABL | >500 | >1000 | [14] |
| 9d | SRC | 1 | RET, PDGFRα, KIT | 10, 20, 30 | 10-30 | [14] |
| 13 | BTK | 11.1 | - | - | - | [15] |
Note: Selectivity is calculated as (Off-Target IC50) / (Primary Target IC50). A higher value indicates greater selectivity.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
This protocol outlines a general method for determining the IC50 value of a this compound inhibitor against a panel of purified kinases using a luminescence-based assay that measures ADP production.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega)[16][17][18]
-
Purified kinase enzymes
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
Test this compound inhibitor (in DMSO)
-
ADP-Glo™ Kinase Assay reagents
-
384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute with kinase buffer to the desired final concentrations.
-
Prepare a kinase/substrate master mix for each kinase to be tested according to the manufacturer's instructions.
-
-
Assay Procedure:
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Convert the luminescence readings to percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm the intracellular target engagement of a this compound inhibitor by measuring its effect on the thermal stability of the target kinase.[8][9][10][11]
Materials:
-
Cultured cells expressing the target kinase
-
Test this compound inhibitor (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Equipment for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE, PVDF membrane, primary and secondary antibodies)
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[8]
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for a set time (e.g., 3 minutes) at a range of temperatures using a thermal cycler.[10] Include an unheated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions and normalize all samples.
-
Perform Western blotting to detect the amount of the soluble target kinase at each temperature. Use an antibody specific to the target kinase. Also, probe for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase at each temperature point.
-
Normalize the intensity of each band to the unheated control (which represents 100% soluble protein).
-
Plot the percentage of soluble target kinase against the temperature for both the vehicle- and inhibitor-treated samples to generate melt curves. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.[10]
-
Visualizations
Caption: A simplified signaling pathway illustrating the mechanism of action of a this compound kinase inhibitor.
Caption: Experimental workflow for improving the selectivity of this compound kinase inhibitors.
Caption: Logical relationships of key strategies for enhancing kinase inhibitor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rroij.com [rroij.com]
- 4. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 17. worldwide.promega.com [worldwide.promega.com]
- 18. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
Technical Support Center: Lead Optimization Strategies for Pyrazolo[1,5-a]pyrimidine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the lead optimization of pyrazolo[1,5-a]pyrimidine (B1248293) compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
I. Troubleshooting Guides & FAQs
This section is divided into key areas of the lead optimization process, from synthesis to preclinical evaluation.
A. Synthesis and Purification
Question 1: I am observing a significant amount of a debrominated side product in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to functionalize the pyrazolo[1,5-a]pyrimidine core. What is causing this and how can I minimize it?
Answer:
Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling where the bromine atom is replaced by a hydrogen atom. This side reaction consumes your starting material and reduces the yield of the desired coupled product. The primary causes and troubleshooting strategies are outlined below.
Potential Causes:
-
Formation of Palladium-Hydride (Pd-H) Species: The presence of water or other protic solvents, or the choice of a strong base, can lead to the formation of Pd-H species that facilitate debromination.
-
Catalyst and Ligand System: Certain ligands may not sufficiently stabilize the palladium catalyst, leading to side reactions.
-
High Reaction Temperatures: Higher temperatures can increase the rate of debromination.
-
N-H Acidity of the Pyrazole (B372694) Ring: The acidic proton on the pyrazole nitrogen can interact with the base or catalyst, promoting dehalogenation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing debromination in cross-coupling reactions.
Question 2: My cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine scaffold is giving low yields and multiple products. How can I optimize this reaction?
Answer:
Cyclocondensation reactions are a cornerstone for synthesizing the pyrazolo[1,5-a]pyrimidine core, typically involving the reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent.[1] Low yields and side products often arise from issues with regioselectivity, side reactions, or suboptimal reaction conditions.
Key Optimization Strategies:
-
Control of Regioselectivity: The regioselectivity is influenced by the substitution patterns of both reactants. The reaction generally proceeds via nucleophilic attack of the exocyclic amino group of the pyrazole onto the more electrophilic carbonyl carbon of the dicarbonyl compound. Fine-tuning the reaction conditions, such as using a milder acid catalyst, can favor the formation of one regioisomer.
-
Minimizing Side Products: Dimerization or polymerization can be minimized by running the reaction at a lower concentration or by the slow addition of one reactant.
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can often accelerate the reaction, improve yields, and reduce the need for extensive purification.[1]
-
Choice of Reagents: Using β-enaminones as one of the reactants can lead to cleaner reactions and higher yields.
B. In Vitro Assay Performance
Question 3: My pyrazolo[1,5-a]pyrimidine compound shows poor solubility in aqueous buffers, leading to inconsistent results in my kinase assays. What can I do?
Answer:
Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrazolo[1,5-a]pyrimidines and can significantly impact the reliability of in vitro assay data.
Strategies to Address Poor Solubility:
-
Incorporate Solubilizing Groups: During the lead optimization phase, introduce polar or ionizable functional groups to the molecular scaffold. Modifications at the 3-, 5-, and 7-positions of the pyrimidine (B1678525) ring, or the 4- and 6-positions of the pyrazole ring, have been shown to influence physicochemical properties.[1]
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO can help maintain compound solubility. However, it is crucial to keep the final DMSO concentration low (typically <1%) to avoid effects on enzyme activity or cell health.
-
Formulation Approaches: For later-stage development, formulation strategies such as the use of cyclodextrins or lipid-based formulations can be explored.
-
Salt Formation: If your compound has a basic or acidic handle, forming a salt can significantly improve aqueous solubility.
Question 4: I am observing high background noise in my kinase assay. What are the common causes and how can I troubleshoot this?
Answer:
High background in kinase assays can obscure the true inhibitory effect of your compounds. The source of the high background can be multifactorial.
Troubleshooting High Background in Kinase Assays:
Caption: Troubleshooting workflow for high background in kinase assays.
Question 5: My MTT assay results for cell proliferation are not reproducible. What are the potential pitfalls of this assay?
Answer:
The MTT assay, while widely used, has several limitations that can lead to variability and misinterpretation of results.
Common Issues with MTT Assays:
-
Chemical Interference: The reduction of MTT to formazan (B1609692) is a chemical process that can be affected by compounds that alter the cellular redox state, independent of cell viability.
-
Toxicity of the Reagent: The MTT reagent itself can be toxic to cells, especially during longer incubation times.
-
Dependence on Metabolic Activity: The assay measures metabolic activity, which may not always directly correlate with cell number, particularly with compounds that affect mitochondrial function.
-
Formazan Crystal Solubility: Incomplete solubilization of the formazan crystals is a common source of error.
Recommendations:
-
Include Proper Controls: Always include vehicle-only controls and positive controls (known cytotoxic agents).
-
Optimize Incubation Times: Use the shortest incubation time with MTT that gives a reliable signal.
-
Visually Inspect Wells: Before adding the solubilization solution, inspect the wells under a microscope to ensure formazan crystals are present and to check for signs of compound precipitation.
-
Consider Alternative Assays: For more robust data, consider using alternative viability assays such as those based on ATP measurement (e.g., CellTiter-Glo®) or DNA content (e.g., CyQUANT®).
C. Lead Optimization and SAR Interpretation
Question 6: How do I interpret the Structure-Activity Relationship (SAR) data for my pyrazolo[1,5-a]pyrimidine series to guide the next round of synthesis?
Answer:
Interpreting SAR involves systematically analyzing how changes in chemical structure affect biological activity. For pyrazolo[1,5-a]pyrimidine kinase inhibitors, several key structural features are often crucial for potency and selectivity.[2]
Key SAR Insights for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors:
-
Hinge-Binding Moiety: The pyrazolo[1,5-a]pyrimidine core itself is often essential for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2]
-
Substitutions at Position 3: Modifications at this position can significantly impact potency. For example, the presence of a picolinamide (B142947) amide bond at the third position has been shown to enhance TrkA inhibitory activity.[2]
-
Substitutions at Position 5: This position often points towards the solvent-exposed region of the ATP-binding site. Introducing substituents here can improve selectivity and physicochemical properties. For instance, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at this position increased Trk inhibition.[2]
-
Substitutions at Position 7: This position is also often solvent-exposed and can be modified to improve properties like solubility. For example, a morpholine (B109124) group can be introduced here.
-
Macrocyclization: Creating macrocyclic analogs can improve binding affinity and selectivity due to conformational rigidity.[2]
Logical Flow for SAR-driven Optimization:
Caption: A logical workflow for SAR-driven lead optimization.
II. Quantitative Data Summary
The following tables summarize key in vitro activity data for representative pyrazolo[1,5-a]pyrimidine compounds against various kinase targets.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Compound 8 | 1.7 | - | - | [2] |
| Compound 9 | 1.7 | - | - | [2] |
| Compound 28 | 0.17 | 0.07 | 0.07 | [2] |
| Compound 32 | 1.9 | 3.1 | 2.3 | [2] |
| Compound 36 | 1.4 | 2.4 | 1.9 | [2] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Other Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| - | CDK9 | - | [3] |
| CPL302253 (54) | PI3Kδ | 2.8 | [4] |
Note: Specific compound structures and further details can be found in the cited literature.
III. Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the lead optimization of pyrazolo[1,5-a]pyrimidine compounds.
A. In Vitro Kinase Assay (General Protocol for IC50 Determination)
This protocol describes a general luminescence-based kinase assay to determine the IC50 value of an inhibitor.
Materials:
-
Recombinant human kinase (e.g., TrkA, CDK9, FLT3, PI3Kδ)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (specific for the kinase)
-
Test pyrazolo[1,5-a]pyrimidine compound dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stock solutions in kinase buffer to achieve a 10X final concentration.
-
Kinase Reaction Setup (30 µL final volume):
-
To the wells of a 384-well plate, add 3 µL of the 10X test compound solution (or DMSO for control wells).
-
Add 15 µL of a 2X solution of the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 12 µL of a 2.5X ATP solution in kinase buffer.
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection:
-
Add 15 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 30 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Cell Proliferation Assay (MTT Assay)
This protocol outlines the MTT assay to assess the anti-proliferative effects of pyrazolo[1,5-a]pyrimidine compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, PC-3, HepG-2)[5]
-
Complete cell culture medium
-
Test pyrazolo[1,5-a]pyrimidine compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
C. In Vitro ADME Assay: Metabolic Stability in Liver Microsomes
This protocol provides a method for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Human or rodent liver microsomes
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test pyrazolo[1,5-a]pyrimidine compound
-
NADPH regenerating system
-
Acetonitrile (B52724) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the test compound solution.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.
-
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
IV. Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine compounds and a general workflow for lead optimization.
A. Signaling Pathways
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpco.com [alpco.com]
- 4. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
Prodrug strategies to enhance pyrazolopyrimidine solubility and delivery.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with prodrug strategies to enhance the solubility and delivery of pyrazolopyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of our pyrazolopyrimidine compound so low?
A1: Pyrazolo[3,4-d]pyrimidines, which are potent protein kinase inhibitors, often exhibit low aqueous solubility.[1][2][3][4] This characteristic is common for many tyrosine kinase inhibitors and can present challenges for in vitro assays and in vivo pharmacokinetic studies, potentially hindering their development as clinical drug candidates.[1][5] The planar, fused heterocyclic ring system of the pyrazolopyrimidine core contributes to its hydrophobicity.
Q2: What is a prodrug strategy and how can it improve the solubility of my pyrazolopyrimidine compound?
A2: A prodrug is a chemically modified, often inactive, version of a drug that is designed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility.[1][6] After administration, the prodrug undergoes biotransformation in the body to release the active parent drug.[1] For pyrazolopyrimidines, a common strategy involves attaching a water-soluble promoiety to the core structure via a cleavable linker.[1][6] This modification increases the overall polarity of the molecule, thereby enhancing its aqueous solubility.
Q3: What are some common solubilizing moieties used for pyrazolopyrimidine prodrugs?
A3: A frequently employed and successful strategy involves the use of an N-methylpiperazino group linked by an O-alkyl carbamate (B1207046) chain.[1][6] This approach has been shown to significantly improve the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives.[1]
Q4: Will the prodrug itself be active against the target kinase?
A4: Generally, no. The prodrug is designed to be inactive or significantly less active than the parent compound.[1][7] The attached solubilizing group typically sterically hinders the prodrug from binding to the active site of the target kinase, such as c-Src and c-Abl.[1] The therapeutic activity is exerted once the promoiety is cleaved in vivo, releasing the active parent drug.[1]
Troubleshooting Guides
Problem 1: Low Yield During Prodrug Synthesis
Symptoms:
-
The final yield of the pyrazolopyrimidine prodrug is significantly lower than expected.
-
Multiple side products are observed during reaction monitoring (e.g., by TLC or LC-MS).
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inefficient Carbonyl-Chloride Intermediate Formation | The reaction of the parent pyrazolopyrimidine with triphosgene (B27547) is a critical step. Ensure anhydrous conditions as triphosgene is moisture-sensitive. Consider optimizing the reaction temperature and time. |
| Side Reactions with the Linker | The choice of base and solvent can be crucial. If using sodium hydride to activate the alcohol for linker attachment, ensure it is freshly handled to avoid deactivation.[1] |
| Degradation of Starting Material or Product | Pyrazolopyrimidine cores can be sensitive to harsh reaction conditions. Consider milder coupling reagents or protecting sensitive functional groups on the parent molecule. |
Problem 2: Prodrug Instability in Aqueous Solutions
Symptoms:
-
The prodrug rapidly hydrolyzes back to the parent drug in buffer or media, complicating in vitro assays.
-
Inconsistent results are observed in cell-based assays due to premature cleavage.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Highly Labile Linker | The O-alkyl carbamate linker's stability can be influenced by the surrounding chemical structure.[1] If the linker is too labile, consider designing a more stable alternative, for instance, by modifying the electronic properties of adjacent groups. |
| pH of the Medium | The hydrolysis rate of the linker can be pH-dependent. Assess the stability of your prodrug across a range of physiologically relevant pH values to determine the optimal conditions for your in vitro experiments. |
| Enzymatic Activity in Cell Culture Media | Serum in cell culture media contains esterases that can cleave the prodrug.[2][3] For initial characterization, consider conducting experiments in serum-free media or using purified enzymes to understand the cleavage mechanism. |
Problem 3: Poor In Vivo Efficacy Despite Improved Solubility
Symptoms:
-
The prodrug exhibits excellent aqueous solubility and is stable in plasma in vitro.
-
However, in vivo studies show a lack of therapeutic effect.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inefficient In Vivo Cleavage | The prodrug may not be efficiently converted to the active drug at the target site. This could be due to a lack of the necessary enzymes in the target tissue or rapid clearance of the intact prodrug. |
| Altered Pharmacokinetic Profile | The prodrug modification may have inadvertently altered the distribution of the compound, preventing it from reaching the target tissue in sufficient concentrations. |
| Toxicity of the Promoieties | The cleaved promoiety or the prodrug itself might have unexpected toxicity, leading to adverse effects that mask the therapeutic benefit. |
Quantitative Data Summary
The following tables summarize the improvement in aqueous solubility and other ADME properties for representative pyrazolo[3,4-d]pyrimidine prodrugs.
Table 1: Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine Parent Drugs and Their Prodrugs
| Compound | Parent Drug Solubility (µg/mL) | Prodrug Solubility (µg/mL) | Fold Increase | Reference |
| Compound 2/8 | < 0.01 | 6 | > 600 | [1] |
| Compound 1/7 | 0.25 (predicted) | 17.7 (predicted) | ~ 70 | [1] |
Table 2: Comparison of ADME Properties for a Pyrazolo[3,4-d]pyrimidine Drug/Prodrug Pair
| Property | Parent Drug (Compound 2) | Prodrug (Compound 8) | Reference |
| Aqueous Solubility | < 0.01 µg/mL | 6 µg/mL | [1] |
| Passive Membrane Permeability | Improved for prodrug | Lower membrane retention (67.3% vs 80.4%) | [1] |
| Plasma Stability | - | Good stability | [1] |
Experimental Protocols
Protocol 1: One-Pot, Two-Step Synthesis of Pyrazolo[3,4-d]pyrimidine Prodrugs
This protocol is a generalized procedure based on the synthesis of N-methylpiperazino-O-alkyl carbamate prodrugs.[2]
-
Step 1: Formation of the Carbonyl-Chloride Intermediate
-
Dissolve the parent pyrazolo[3,4-d]pyrimidine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add triphosgene (0.5 equivalents) dropwise to the solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the carbonyl-chloride intermediate by TLC or LC-MS.
-
-
Step 2: Addition of the Solubilizing Moiety
-
In a separate flask, dissolve the alcohol-containing solubilizing moiety (e.g., 2-N-methylpiperazinethanol, 1.2 equivalents) in an anhydrous aprotic solvent.
-
Add a strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise at 0 °C and stir for 30 minutes to generate the alkoxide.
-
Add the alkoxide solution dropwise to the reaction mixture containing the carbonyl-chloride intermediate at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final prodrug.
-
Protocol 2: Aqueous Solubility Determination
-
Prepare a stock solution of the test compound (parent drug or prodrug) in a suitable organic solvent (e.g., DMSO).
-
Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration where the organic solvent is less than 1% of the total volume.
-
Shake the solution at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet any undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Compare the measured concentration to a standard curve to determine the aqueous solubility.
Visualizations
Caption: Prodrug activation and mechanism of action.
Caption: Workflow for prodrug development and evaluation.
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of pyrazolopyrimidinone-based drugs.
This technical support center provides troubleshooting guidance and frequently asked questions to aid researchers, scientists, and drug development professionals in addressing and mitigating the off-target effects of pyrazolopyrimidinone-based drugs.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound-based kinase inhibitors.
| Problem | Potential Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent ATP concentration, as many this compound inhibitors are ATP-competitive. | Maintain a consistent ATP concentration across all assays, ideally at or near the Km value for the target kinase.[1] |
| Variability in enzyme purity or activity between batches. | Qualify each new lot of the kinase to ensure consistent specific activity. Use a highly pure kinase preparation (>98%). | |
| Poor inhibitor solubility or stability in the assay buffer. | Ensure the compound is fully dissolved in a suitable solvent like DMSO and then diluted appropriately. Verify the compound's stability under the specific assay conditions.[1] | |
| Kinase reaction time is outside the linear range. | Perform a time-course experiment to determine the optimal reaction time where substrate consumption is minimal.[1] | |
| Observed cellular phenotype is stronger than expected based on in vitro potency against the primary target. | The drug may have potent off-target effects on other kinases that contribute to the observed phenotype.[2] | Perform a kinome-wide profiling assay to identify other kinases that are potently inhibited by the compound.[3] |
| The compound may be acting on non-kinase off-targets. | Utilize chemical proteomics approaches to identify a broader range of protein interactions.[4] | |
| The drug has anticancer activity independent of the primary target's known signaling pathway.[2] | Validate key off-targets in cell-based assays to confirm their engagement and functional consequences at relevant concentrations.[3][5] | |
| High background signal in a luminescence-based kinase assay. | The this compound compound may be directly interfering with the detection reagents (e.g., luciferase). | Run a "No Enzyme" control where the compound is incubated with the detection reagents in the absence of the kinase to test for interference.[6] |
| The compound has precipitated out of solution at higher concentrations, causing light scatter. | Visually inspect the plate for precipitation. Test compound solubility in the final assay buffer. | |
| Reagents, such as the buffer or substrate, may be contaminated with ATP. | Use fresh, high-quality reagents and test for ATP contamination in individual components.[1] | |
| Discrepancy between biochemical assay potency and cellular activity. | Poor cell permeability of the compound. | Modify the compound's structure to improve its physicochemical properties for better cell entry. |
| The compound is actively transported out of the cell by efflux pumps. | Co-incubate with known efflux pump inhibitors to see if cellular potency increases. | |
| High protein binding in cell culture media reduces the free concentration of the compound. | Measure the fraction of the compound bound to serum proteins and adjust the nominal concentration accordingly, or perform assays in serum-free media.[7] | |
| The intracellular ATP concentration (mM range) is much higher than in biochemical assays (µM range), leading to reduced potency of ATP-competitive inhibitors.[5] | Employ a cell-based target engagement assay, such as NanoBRET™, to measure binding affinity directly within the cell.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of this compound-based kinase inhibitors?
A1: Pyrazolo[3,4-d]pyrimidines are designed as ATP mimetics, and due to the conserved nature of the ATP-binding site across the human kinome, off-target kinase inhibition is a common issue.[8][9] For example, the WEE1 inhibitor AZD1775 has been shown to have off-target effects that contribute to its cytotoxicity.[2] These off-target effects can range from inhibition of other kinases in the same family to kinases in entirely different signaling pathways, potentially leading to unforeseen cellular responses or toxicities.[8][10]
Q2: How can I proactively identify potential off-targets for my this compound compound?
A2: A combination of computational and experimental approaches is recommended.
-
In Silico Prediction: Use computational models that predict a drug's off-target profile based on its chemical structure and comparison to databases of known drug-target interactions.[11][12][13]
-
High-Throughput Screening: Screen the compound against a large panel of kinases (kinome profiling) to empirically identify off-targets.[14][15] This provides a broad overview of the compound's selectivity.[15]
-
Chemical Proteomics: For an unbiased view, techniques like compound-centric chemical proteomics can identify binding partners without being limited to kinases.[4]
Q3: What is the first step I should take if I suspect an off-target effect is causing my experimental results?
A3: The first step is to validate that the observed effect is not due to assay artifacts. Run appropriate controls, such as a "no enzyme" control, to rule out compound interference with your assay reagents.[6] If the results are clean, the next step is to confirm target engagement in a cellular context using an assay like NanoBRET™ to see if the cellular potency aligns with target binding affinity.[3] A significant discrepancy may point towards off-target effects driving the phenotype.
Q4: How can I distinguish between on-target and off-target-driven cellular toxicity?
A4: This can be challenging, but several experimental strategies can help:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound. If the cellular toxicity tracks with the potency against the intended target across multiple analogs, it's more likely to be an on-target effect. Conversely, if toxicity and target potency can be uncoupled, it suggests an off-target mechanism.[2][16]
-
Genetic Knockout/Knockdown: Use CRISPR or siRNA to remove or reduce the expression of the intended target. If the cells remain sensitive to your compound, it strongly implies an off-target effect.[3]
-
Resistant Mutant Rescue: Introduce a mutant version of the target that does not bind the drug. If this mutant can rescue the cells from the drug's effects, it confirms the phenotype is on-target.
Q5: What are the best cell-based assays to confirm a suspected off-target interaction?
A5: Once a potential off-target is identified (e.g., from a kinome scan), you should validate both its binding and functional consequence in cells:
-
Target Engagement Assays: Use a technique like NanoBRET™ to confirm that your compound binds the suspected off-target inside living cells and to determine the intracellular affinity.[3][7]
-
Cellular Phosphorylation Assays: If the off-target is a kinase, measure the phosphorylation of its known downstream substrate in cells. A reduction in phosphorylation upon treatment with your compound provides functional evidence of inhibition.[5][7]
-
Phenotypic Assays: If the off-target kinase is known to drive a specific cellular process (e.g., proliferation in a particular cell line), you can use an assay that measures this process, such as a cell proliferation assay.[7]
Experimental Protocols & Methodologies
Protocol 1: Luminescence-Based Kinase Assay for IC50 Determination
This protocol describes a general method to determine the in vitro potency of a this compound inhibitor against a purified kinase using an ADP-detection format.
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
- Kinase Solution: Dilute the purified kinase to a 2x working concentration in 1x Kinase Buffer.
- Substrate/ATP Solution: Prepare a 4x solution of the peptide substrate and ATP in 1x Kinase Buffer. The final ATP concentration should be at its Km for the kinase.
- Inhibitor Solutions: Prepare 11-point, 3-fold serial dilutions of the this compound compound in 100% DMSO. Then, create intermediate dilutions in 1x Kinase Buffer.
2. Assay Procedure (384-well plate format):
- Add 2.5 µL of the serially diluted inhibitor solutions to the appropriate wells. For positive controls (100% activity), add 2.5 µL of buffer with DMSO.
- Add 5 µL of the 2x kinase solution to all wells except the "No Enzyme" negative controls.
- Initiate the reaction by adding 2.5 µL of the 4x substrate/ATP solution to all wells.
- Incubate the plate at room temperature for 60 minutes. Ensure this time is within the linear range of the reaction.[1]
- Stop the reaction and detect ADP production by adding 10 µL of an ADP detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.[1][17]
- Read luminescence on a compatible plate reader.
3. Data Analysis:
- Subtract the background luminescence from all wells.
- Normalize the data, setting the average of the positive control wells to 100% activity and the average of a maximally inhibited control to 0% activity.
- Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Kinome Profiling Workflow
This protocol outlines the general steps for assessing the selectivity of a this compound inhibitor across a broad panel of kinases.
1. Compound Preparation:
- The test compound is dissolved in DMSO to a high stock concentration.
2. Kinase Binding Assay:
- A common method involves incubating the test compound at a fixed concentration (e.g., 1 µM or 10 µM) with a large panel of kinases.[15]
- The kinases are often expressed as T7 phage fusion proteins and incubated with the compound and an immobilized, broad-spectrum kinase inhibitor (the "bait").[15]
- The amount of kinase bound to the immobilized bait is measured. If the test compound binds to a kinase, it will prevent that kinase from binding to the bait.
- Detection is typically performed by quantitative PCR of the DNA tag associated with each kinase.[15]
3. Data Analysis:
- The results are often expressed as "% of control" or "% displacement," where a low value indicates strong binding of the test compound to the kinase.
- A common threshold for a significant "hit" is >90% displacement or a final signal that is <10% of the DMSO control.
- The data is visualized as a dendrogram or a "kinome map" to illustrate the selectivity profile.
4. Follow-up:
- For significant off-target hits, full IC50 or Kd determinations should be performed to quantify the binding potency.
Protocol 3: Cellular Target Engagement using NanoBRET™ Assay
This protocol details how to confirm if a this compound drug engages its intended target or a suspected off-target within intact cells.
1. Cell Preparation:
- Transfect cells (e.g., HEK293) with a vector that expresses the kinase of interest as a fusion protein with NanoLuc® luciferase.
- Plate the transfected cells in a 96-well, white-bottom assay plate and incubate for 24 hours.
2. Assay Procedure:
- Prepare serial dilutions of the this compound compound in Opti-MEM® medium.
- Prepare the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the kinase, diluted in Opti-MEM®.
- Remove the culture medium from the cells and add the compound dilutions.
- Immediately add the tracer to all wells.
- Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
- Add the NanoBRET™ Nano-Glo® Substrate to all wells.
- Read the plate within 10 minutes on a luminometer capable of simultaneously measuring filtered donor (460 nm) and acceptor (618 nm) luminescence.
3. Data Analysis:
- Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
- Normalize the data to a "no tracer" control and a "vehicle" control.
- Plot the corrected BRET ratio against the compound concentration and fit the curve to determine the IC50 value, which reflects the compound's apparent affinity for the target in the cellular environment.[3][7]
Visualizations
Caption: Troubleshooting logic for investigating potent off-target effects.
Caption: A tiered workflow for identifying and validating off-targets.
Caption: On-target (WEE1) vs. potential off-target signaling effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of potent this compound-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. scispace.com [scispace.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Potent this compound-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
Optimizing pyrazolopyrimidinone derivatives to reduce cytotoxicity in normal cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pyrazolopyrimidinone derivatives to reduce cytotoxicity in normal cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound derivatives.
Issue 1: High Cytotoxicity in Normal Cell Lines
Question: My this compound derivative shows high cytotoxicity in both normal and cancer cell lines, indicating a lack of selectivity. What are the potential causes and how can I troubleshoot this?
Answer:
High cytotoxicity in normal cells can stem from several factors, including on-target toxicity in normal tissues, off-target effects, or issues with the experimental setup.
Troubleshooting Steps:
-
Verify Compound Concentration and Purity:
-
Ensure accurate preparation of stock solutions and final dilutions.
-
Verify the purity of the synthesized compound, as impurities can contribute to cytotoxicity.
-
-
Perform Dose-Response and Time-Course Experiments:
-
Conduct a comprehensive dose-response study to determine the half-maximal inhibitory concentration (IC50) in both cancer and normal cell lines.
-
A time-course experiment can reveal if shorter exposure times can achieve the desired anti-cancer effect with reduced toxicity to normal cells.
-
-
Assess On-Target Toxicity:
-
Investigate the expression level and physiological role of the intended molecular target in your normal cell line. If the target is crucial for the survival of normal cells, on-target toxicity is likely.
-
-
Investigate Off-Target Effects:
-
Calculate the Selectivity Index (SI):
-
The SI is a critical parameter for quantifying the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells).
-
A higher SI value indicates greater selectivity for cancer cells.
-
Issue 2: Poor Aqueous Solubility of the Derivative
Question: My this compound derivative is precipitating in the cell culture medium. How can I address this solubility issue?
Answer:
Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrazolopyrimidinones and can lead to inaccurate and irreproducible results.[3]
Troubleshooting Steps:
-
Visually Inspect for Precipitation:
-
Carefully observe the culture medium for any signs of compound precipitation after addition.
-
-
Optimize Solvent Concentration:
-
If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Modify the Compound Structure:
-
Consider Formulation Strategies:
-
For in vivo studies, formulation with solubilizing agents or the use of prodrug approaches can be explored to enhance bioavailability.[4]
-
Frequently Asked Questions (FAQs)
Q1: How can I determine the mechanism of cell death induced by my this compound derivative?
A1: To differentiate between apoptosis and necrosis, you can perform an Annexin V/Propidium (B1200493) Iodide (PI) assay followed by flow cytometry.[5][6]
-
Early Apoptosis: Annexin V positive, PI negative.
-
Late Apoptosis/Necrosis: Annexin V positive, PI positive.
-
Viable Cells: Annexin V negative, PI negative.
Q2: My results are inconsistent between experiments. What are the common causes of variability?
A2: Inconsistent results can arise from several factors:
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and culture conditions.
-
Compound Stability: Prepare fresh dilutions of your compound for each experiment from a properly stored stock solution.
-
Assay Performance: Strictly adhere to standardized protocols for all assays to minimize variations in incubation times, reagent concentrations, and instrumentation.
Q3: How can I investigate if my this compound derivative affects the cell cycle?
A3: Cell cycle analysis can be performed by staining cells with a fluorescent DNA-binding dye like propidium iodide (PI) and analyzing them via flow cytometry.[7][8] This will allow you to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) in Cancer Cells | Normal Cell Line | IC50 (µM) in Normal Cells | Selectivity Index (SI) | Reference |
| 5e | MCF-7 (Breast) | 1.4 | - | - | - | |
| 6 | HepG2 (Liver) | 0.4 | - | - | - | |
| P25 | Mtb H37Rv | - | HepG2 (Liver) | >60 (in glucose media) | >30 | [9] |
| 22 | U-251 MG (Glioblastoma) | Significant cell death | HEK293 (Embryonic Kidney) | Marginal cytotoxicity | High | [10] |
| 4a | HCT116 (Colon) | Potent | - | - | - | [8] |
| 4b | HepG2 (Liver) | Potent | - | - | - | [8] |
| 15 | NCI 60 Panel | 0.018 - 9.98 | - | - | - | [11] |
| 16 | NCI 60 Panel | 0.018 - 9.98 | - | - | - | [11] |
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 6 | CDK2 | 0.19 | |
| 4a | CDK2 | 0.21 | [8] |
| 4b | CDK2 | 0.96 | [8] |
| 4 | EGFR-TK | 0.054 | [11] |
| 15 | EGFR-TK | 0.135 | [11] |
| 16 | EGFR-TK | 0.034 | [11] |
| AZD1775 | WEE1 | Potent | [12] |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Apoptosis Assay
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the this compound derivative for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[13]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the samples using a flow cytometer. Differentiate between viable, early apoptotic, and late apoptotic/necrotic cell populations.[13]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
-
Cell Fixation:
-
Harvest and wash cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.[7][8]
-
Incubate on ice for at least 30 minutes.[8]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Reaction Setup:
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
Signal Generation and Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound derivatives.
Caption: Potential signaling pathways targeted by this compound derivatives.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. Development of potent this compound-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting unexpected results in pyrazolopyrimidinone cell viability assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected results in cell viability assays involving pyrazolopyrimidinone compounds.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you identify and resolve common problems in your experiments.
Question 1: Why am I observing unexpectedly high cell viability or a signal in my cell-free controls after treatment with a this compound compound in an MTT or MTS assay?
Answer:
This is a common artifact that can arise from the chemical properties of the investigational compound.
Potential Causes:
-
Direct Reduction of Tetrazolium Salts: this compound compounds, like other reducing agents, may directly, non-enzymatically reduce the tetrazolium salts (MTT, MTS, XTT, or WST) to their colored formazan (B1609692) products.[1][2][3] This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, masking any true cytotoxic effect.[4][5][6]
-
Compound Precipitation: If the this compound compound precipitates in the culture medium, it can interfere with the absorbance reading, leading to artificially high values.
Troubleshooting Steps:
-
Run a Cell-Free Control: To confirm interference, incubate your this compound compound at the concentrations used in your experiment with the cell viability assay reagent in cell-free culture medium.[1] A change in color indicates direct reduction of the reagent by your compound.
-
Switch to a Non-Tetrazolium-Based Assay: If direct reduction is confirmed, consider using an alternative assay that does not rely on tetrazolium salts. Good alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in metabolically active cells, which is a more direct indicator of cell viability and is less prone to interference from reducing compounds.[1]
-
Sulforhodamine B (SRB) Assay: This assay quantifies total protein content, which correlates with the number of viable cells.
-
Dye Exclusion Assays (e.g., Trypan Blue): These assays provide a direct count of viable versus non-viable cells based on membrane integrity.
-
-
Check for Compound Precipitation: Visually inspect the wells for any precipitate after adding the compound to the medium. If precipitation is observed, you may need to adjust the solvent or concentration.
Question 2: My this compound compound shows much higher cytotoxicity than expected based on its known target inhibition. What could be the reason?
Answer:
This observation suggests that the compound's effect on cell viability may not be solely due to the inhibition of its primary target.
Potential Causes:
-
Off-Target Effects: The this compound compound may have off-target activities that induce cytotoxicity through alternative pathways. Some studies have shown that the cytotoxic effects of certain this compound-based inhibitors can be uncoupled from their primary target inhibition.[7][8]
-
Compound-Specific Toxicity: The chemical structure of the compound itself might have inherent toxicity to the cells, independent of its intended pharmacological activity.
Troubleshooting Steps:
-
Review Compound Specificity Data: If available, review the selectivity profile of your this compound compound against a panel of kinases or other potential off-targets.
-
Use a Structurally Related Inactive Compound: If possible, include a structurally similar analog of your compound that is known to be inactive against the primary target. This can help differentiate between target-specific and off-target or compound-related toxicity.
-
Perform Mechanism of Action Studies: To further investigate the cause of cytotoxicity, consider assays that can elucidate the mechanism of cell death, such as apoptosis assays (e.g., caspase activity assays) or cell cycle analysis.[7]
Question 3: I am seeing high variability between replicate wells treated with the same concentration of my this compound compound. What are the possible causes and solutions?
Answer:
High variability in cell viability assays can stem from several factors related to experimental technique and the compound itself.
Potential Causes:
-
Uneven Cell Seeding: Inconsistent numbers of cells in each well will lead to variable results.
-
Compound Solubility Issues: Poor solubility of the this compound compound can lead to inconsistent concentrations in the wells.[9]
-
Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.[10]
-
Inconsistent Incubation Times: Variations in incubation times for cell seeding, compound treatment, or assay reagent addition can introduce variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in cell numbers and compound concentrations.[10]
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. Consider using a multichannel pipette for more consistent seeding.[10]
-
Address Compound Solubility: Ensure your this compound compound is fully dissolved in the solvent before diluting it in the culture medium. Keep the final solvent concentration consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.[11]
-
Mitigate Edge Effects: To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain a humid environment.[10]
-
Standardize Protocols: Adhere to consistent incubation times for all steps of the experiment.
-
Practice Good Pipetting Technique: Use calibrated pipettes and practice consistent and careful pipetting to minimize errors.
Frequently Asked Questions (FAQs)
Q1: What are the most common cell viability assays used for this compound compounds?
A1: The most common assays are tetrazolium-based colorimetric assays like MTT and MTS, and luminescence-based assays like CellTiter-Glo®.[1] However, due to the potential for interference with tetrazolium-based assays, ATP-based assays are often a more reliable choice.[5]
Q2: What are the known signaling pathways affected by this compound compounds?
A2: this compound derivatives have been shown to inhibit several key signaling pathways involved in cell growth, proliferation, and survival. These include the PI3K/Akt/mTOR pathway and the WEE1 kinase, which is a critical regulator of the G2/M cell cycle checkpoint.[7][8][12][13][14]
Q3: How long should I incubate my cells with the this compound compound before performing a viability assay?
A3: The optimal incubation time will depend on the specific compound, its mechanism of action, and the cell line being used. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate treatment duration.
Q4: What controls should I include in my cell viability assay?
A4: It is essential to include the following controls:
-
Untreated Cells: Cells cultured in medium without any compound or solvent.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound compound.
-
Positive Control: A compound known to induce cytotoxicity in your cell line.
-
Cell-Free Control: Wells containing only medium and the this compound compound to check for direct interference with the assay reagent.[1]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from standard methodologies.[1]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the this compound compound. Include appropriate controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours, protected from light.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
| Parameter | Recommendation |
| Cell Seeding Density | Varies by cell line; determine empirically |
| Compound Incubation | 24 - 72 hours |
| MTT Incubation | 4 hours |
| Solubilization | 15 minutes to overnight, depending on the solution |
| Absorbance Reading | 570 nm |
MTS Cell Viability Assay Protocol
This protocol is based on standard procedures.[1]
Materials:
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent combined with an electron coupling reagent (e.g., PES)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Treat cells with the this compound compound at various concentrations, including necessary controls.
-
Incubate the plate for the chosen treatment duration.
-
Add 20 µL of the combined MTS/PES solution to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Read the absorbance at 490 nm using a microplate reader.
| Parameter | Recommendation |
| Cell Seeding Density | Varies by cell line; determine empirically |
| Compound Incubation | 24 - 72 hours |
| MTS Incubation | 1 - 4 hours |
| Absorbance Reading | 490 nm |
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is a summary of the manufacturer's instructions.
Materials:
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at the desired density and allow them to adhere.
-
Treat the cells with the this compound compound and appropriate controls.
-
Incubate for the desired treatment period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
| Parameter | Recommendation |
| Cell Seeding Density | Varies by cell line; determine empirically |
| Compound Incubation | 24 - 72 hours |
| Signal Stabilization | 10 minutes |
| Signal Measurement | Luminescence |
Visualizations
Caption: A typical experimental workflow for assessing cell viability.
Caption: A logical flowchart for troubleshooting common issues.
Caption: Inhibition of PI3K/Akt and WEE1 pathways by pyrazolopyrimidinones.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of potent this compound-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Potent this compound-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrazolopyrimidines as dual Akt/p70S6K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve issues with pyrazolopyrimidinone compound stability in solution.
Welcome to the technical support center for pyrazolopyrimidinone compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor stability of this compound compounds in aqueous solutions?
A1: The stability of this compound compounds in solution can be compromised by several factors. A primary reason for poor aqueous solubility, which can be perceived as instability, is the high planarity of the fused ring system. This planarity can lead to high crystal packing energy, making the compound difficult to dissolve.[1] Chemically, these compounds can be susceptible to degradation through hydrolysis, oxidation, and photolysis, particularly under harsh environmental conditions such as extreme pH, elevated temperatures, and exposure to light.[2][3]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of a solution is a critical factor influencing the stability of this compound compounds. Both acidic and basic conditions can catalyze the hydrolysis of labile functional groups, such as amide or ester linkages, that are often present in derivatives of the core scaffold. For instance, the hydrolysis of related compounds like sulfonylureas, which also contain heterocyclic rings, is significantly faster in acidic or basic media compared to neutral conditions.[4][5] It is crucial to determine the optimal pH range for your specific compound to minimize degradation.
Q3: My this compound compound precipitates out of solution. Is this a stability issue?
A3: Not necessarily a chemical stability issue, but it is a physical stability issue related to solubility. As mentioned, the planar nature of the this compound scaffold can lead to low aqueous solubility.[1] Precipitation can occur if the concentration of the compound exceeds its solubility limit in a particular solvent or buffer system. This can be influenced by temperature, pH, and the presence of co-solvents. Strategies to improve solubility include modifying the molecular structure to disrupt planarity or introducing polar functional groups.[1]
Q4: What are the expected degradation products of this compound compounds?
A4: The specific degradation products will depend on the parent molecule's structure and the degradation pathway. For this compound derivatives containing an amide linkage, a likely degradation pathway under hydrolytic conditions is the cleavage of this amide bond, resulting in the formation of the corresponding carboxylic acid and amine fragments. Oxidative degradation may lead to the formation of N-oxides or hydroxylated species. Photodegradation can result in a complex mixture of products arising from ring cleavage or rearrangement reactions.
Q5: How can I improve the stability of my this compound compound in solution?
A5: Several strategies can be employed to enhance stability:
-
pH Optimization: Maintain the solution pH within a range where the compound exhibits maximum stability, as determined by forced degradation studies.
-
Temperature Control: Store solutions at lower temperatures (e.g., 2-8 °C) to slow down the rate of degradation reactions.
-
Light Protection: Protect solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.[3]
-
Use of Co-solvents: For compounds with poor aqueous solubility, the use of organic co-solvents like DMSO or ethanol (B145695) can improve solubility and prevent precipitation. However, the compatibility of the co-solvent with the experimental system must be considered.
-
Prodrug Strategy: In drug development, a prodrug approach can be used to temporarily modify the compound to improve solubility and stability, with the active form being released in vivo.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Rapid loss of compound potency in an aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Perform a forced degradation study under acidic, basic, and neutral pH conditions to assess pH-dependent stability. | Identification of the optimal pH range for stability. |
| Adjust the buffer of your experimental solution to the optimal pH. | Reduced rate of degradation and preserved compound potency. | |
| Oxidation | Degas your buffer to remove dissolved oxygen. | Slower degradation if the compound is sensitive to oxidation. |
| Add an antioxidant (e.g., ascorbic acid, EDTA) to the solution, if compatible with your assay. | Inhibition of oxidative degradation pathways. | |
| Incorrect Storage | Ensure the solution is stored at the recommended temperature and protected from light. | Minimized degradation due to environmental factors. |
Issue 2: Inconsistent results and poor reproducibility in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation in Media | Visually inspect the cell culture media for any signs of precipitation after adding the compound. | Confirmation of solubility issues. |
| Decrease the final concentration of the compound in the assay. | Prevention of precipitation and more reliable results. | |
| Prepare a more concentrated stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume to dose the cells, ensuring the final solvent concentration is non-toxic. | Improved solubility in the aqueous cell culture media. | |
| Degradation in Media | Incubate the compound in the cell culture media for the duration of the experiment and analyze its concentration over time using a stability-indicating method like HPLC. | Determination of the compound's stability in the complex biological matrix. |
| If significant degradation is observed, consider shortening the incubation time or adding the compound at multiple time points. | More consistent exposure of the cells to the active compound. |
Data on this compound Stability
The following tables provide illustrative quantitative data on the stability of a hypothetical this compound compound under various stress conditions. This data is intended to serve as a general guide. Actual stability will vary depending on the specific molecular structure.
Table 1: Effect of pH and Temperature on the Stability of a this compound Compound in Aqueous Solution after 24 hours.
| pH | Temperature (°C) | % Degradation |
| 2 | 25 | 15.2 |
| 2 | 40 | 35.8 |
| 7 | 25 | 2.1 |
| 7 | 40 | 8.5 |
| 10 | 25 | 22.7 |
| 10 | 40 | 48.3 |
Table 2: Photostability of a this compound Compound in Solution.
| Light Condition | Duration (hours) | % Degradation |
| Ambient Light | 24 | 5.6 |
| UV Light (254 nm) | 2 | 45.1 |
| UV Light (365 nm) | 2 | 32.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to UV light (254 nm and 365 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to analyze this compound compounds and their degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
The following diagrams illustrate key concepts related to this compound stability.
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOP for Forced Degradation Study [m-pharmainfo.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
Technical Support Center: Optimizing Linker Chemistry for Pyrazolopyrimidinone-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazolopyrimidinone-based PROTACs. Our goal is to help you overcome common challenges in optimizing linker chemistry to enhance the efficacy of your protein degraders.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on linker-related causes and solutions.
Question 1: My this compound-based PROTAC binds to the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cells. What are the potential linker-related issues?
Answer:
This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or poor cellular permeability.[1] Here’s a breakdown of potential linker-related causes and troubleshooting steps:
-
Suboptimal Linker Length: The length of the linker is critical for establishing effective protein-protein interactions between the target and the E3 ligase.[2]
-
Too Short: A short linker may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[3]
-
Too Long: An excessively long and flexible linker can result in an unstable or non-productive ternary complex, where the ubiquitination sites on the target protein are not accessible to the E2 enzyme.[3][4]
-
Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., using different numbers of PEG units or alkyl chain lengths) to empirically determine the optimal length for your specific target and E3 ligase pair.[5]
-
-
Incorrect Linker Composition: The chemical makeup of the linker influences its flexibility, solubility, and ability to form favorable interactions within the ternary complex.[2]
-
High Flexibility: Highly flexible linkers, such as long alkyl chains, can sometimes lead to unproductive binding modes due to a high entropic penalty upon ternary complex formation.[5]
-
Poor Solubility: Hydrophobic linkers can decrease the overall solubility of the PROTAC, leading to poor bioavailability and cellular activity.[6]
-
Solution: Experiment with different linker compositions. Incorporating more rigid moieties like piperazine (B1678402) or piperidine (B6355638) rings can reduce conformational flexibility and may lead to more stable ternary complexes.[6] Including hydrophilic groups, such as polyethylene (B3416737) glycol (PEG), can improve solubility.[7]
-
-
Suboptimal Linker Attachment Points: The position where the linker connects to the this compound warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation of the ternary complex.[8]
-
Disrupted Binding: If the linker is attached at a position that interferes with the key binding interactions of either ligand, the affinity for the target protein or the E3 ligase will be compromised.[8]
-
Unproductive Orientation: Even with good binary binding, incorrect attachment points can lead to a ternary complex geometry that is not conducive to ubiquitination.[9]
-
Solution: Analyze the crystal structures of your target protein and E3 ligase with their respective ligands to identify solvent-exposed regions that are suitable for linker attachment.[8] Synthesize and test PROTACs with the linker attached to different positions on both the warhead and the E3 ligase ligand.[9]
-
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[10] The linker significantly contributes to the overall physicochemical properties of the PROTAC.[7]
-
Solution: Modify the linker to improve its physicochemical properties. This can involve adjusting the balance of hydrophilicity and lipophilicity.[8] You can assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[11] Confirm target engagement inside the cell using techniques like the Cellular Thermal Shift Assay (CETSA).[12]
-
Question 2: I am observing a "hook effect" with my this compound-based PROTAC. The dose-response curve for target degradation is bell-shaped, with degradation decreasing at higher concentrations. How can I address this?
Answer:
The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[13] This reduces the overall degradation efficiency.[13]
-
Confirm with a Wide Dose-Response: To verify the hook effect, test your PROTAC over a broad range of concentrations. A clear bell-shaped curve is indicative of this phenomenon.[1]
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the binding of one protein promotes the binding of the other, can mitigate the hook effect.[5] Linker optimization is key to achieving positive cooperativity.
-
Systematic Linker Modification: As described in the previous question, systematically vary the linker length, composition, and attachment points. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[5]
-
Biophysical Measurement of Cooperativity: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the cooperativity of your PROTACs.[14] An alpha value greater than 1 indicates positive cooperativity.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used for PROTACs and what are their general properties?
A1: The most common linker types are alkyl chains and polyethylene glycol (PEG) chains.[5]
-
Alkyl Linkers: These are typically flexible and synthetically accessible. They consist of saturated or unsaturated alkyl chains and can be modified with functional groups like ethers or amides to tune their properties. However, they are often hydrophobic, which can impact solubility.[6][7]
-
PEG Linkers: These are composed of repeating ethylene (B1197577) glycol units, making them hydrophilic and flexible. PEG linkers can significantly improve the solubility and cell permeability of PROTACs.[7]
-
Rigid Linkers: These include structures like piperazine, piperidine, or cycloalkane rings. They are designed to reduce the conformational flexibility of the PROTAC, which can lead to more stable ternary complexes and improved selectivity.[6][10]
Q2: How do I choose the initial linker length and composition for a new this compound-based PROTAC?
A2: The initial design is often guided by a combination of computational modeling and empirical data from similar PROTAC systems.
-
Computational Modeling: Molecular modeling and dynamics simulations can be used to predict the structure of the ternary complex with different linkers, helping to identify potential steric clashes and estimate an optimal linker length.[12]
-
Literature Precedent: Reviewing published data on PROTACs for similar target classes can provide a good starting point for linker length and composition. For many systems, linkers with 12 to 29 atoms have shown good activity.[5]
-
Empirical Approach: It is crucial to synthesize and test a small library of PROTACs with varying linker lengths and compositions to identify a promising lead for further optimization.[5]
Q3: How can I confirm that my PROTAC is forming a ternary complex in cells?
A3: Several assays can be used to detect the formation of the ternary complex within cells.
-
Co-immunoprecipitation (Co-IP): This technique can be used to pull down the target protein and then blot for the presence of the E3 ligase, or vice versa. An increased association in the presence of the PROTAC indicates ternary complex formation.[1]
-
NanoBRET™ Assays: This is a live-cell method that can monitor the proximity of the target protein and the E3 ligase in real-time.[14]
Q4: My PROTAC is causing ubiquitination of the target protein, but I'm still not seeing significant degradation. What could be the issue?
A4: If you have confirmed target ubiquitination but degradation is low, the issue might lie with the proteasome itself or the specific type of ubiquitin linkage.
-
Proteasome Activity: The cell's proteasomal machinery might be impaired or saturated. You can assess the activity of the proteasome using commercially available assay kits.[12]
-
Inefficient Polyubiquitination: For proteasomal degradation, a polyubiquitin (B1169507) chain is typically required. It's possible that your PROTAC is inducing monoubiquitination or a type of polyubiquitin chain that is not recognized by the proteasome. You can investigate the nature of the ubiquitination using mass spectrometry.
Quantitative Data Presentation
The following tables summarize representative quantitative data illustrating the impact of linker modifications on PROTAC efficacy. While this data is for the well-characterized target BRD4, the principles are directly applicable to the optimization of this compound-based PROTACs.
Table 1: Impact of Linker Length (Alkyl Chain) on BRD4 Degradation [6]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC A | 8 | >1000 | <10 | HEK293T | VHL |
| PROTAC B | 12 | 150 | 65 | HEK293T | VHL |
| PROTAC C | 16 | 25 | 92 | HEK293T | VHL |
| PROTAC D | 20 | 80 | 85 | HEK293T | VHL |
Table 2: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC E | Alkyl (16 atoms) | 25 | 92 | HEK293T | VHL |
| PROTAC F | PEG (16 atoms) | 15 | 95 | HEK293T | VHL |
| PROTAC G | Rigid (Piperazine, ~16 atoms) | 35 | 88 | HEK293T | VHL |
Table 3: Impact of Linker on Cell Permeability of VH032-Based PROTACs [5][11]
| PROTAC | Linker | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC H | No Linker (VH032 only) | 15.0 |
| PROTAC I | 1 PEG unit | 7.5 |
| PROTAC J | 2 PEG units | 3.8 |
| PROTAC K | 3 PEG units | 1.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[13]
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with a dose-response range of your this compound-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by size via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[3]
-
Protocol 2: General Synthesis of a this compound-Based PROTAC via Amide Coupling
This protocol outlines a general strategy for coupling a this compound warhead to a linker and then to an E3 ligase ligand. This is a representative protocol and may require optimization for specific starting materials.[7][15]
-
Synthesis of Linker-E3 Ligase Ligand Conjugate:
-
To a solution of an E3 ligase ligand containing a free amine (e.g., pomalidomide (B1683931) derivative) (1.0 eq) and a bifunctional linker with a terminal carboxylic acid and a protected amine (e.g., Boc-NH-(PEG)n-COOH) (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
-
-
Deprotection of the Linker Terminus:
-
Dissolve the purified linker-E3 ligase ligand conjugate in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected amine.
-
-
Coupling of this compound Warhead to the Linker-E3 Ligase Ligand:
-
To a solution of your this compound warhead containing a carboxylic acid functional group (1.0 eq) in anhydrous DMF, add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Add the deprotected linker-E3 ligase ligand conjugate (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final this compound-based PROTAC using LC-MS and ¹H NMR.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Enhancing the potency of pyrazolopyrimidinone inhibitors through structural modification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural modification of pyrazolopyrimidinone inhibitors to enhance their potency and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the potency of this compound-based inhibitors?
The principal strategy involves targeted structural modifications to optimize the inhibitor's interaction with the active site of the target enzyme. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For many this compound inhibitors, including those targeting phosphodiesterases (PDEs) and protein kinases, key positions for modification include:
-
The Pyrazole Ring (N1 position): Substitutions at this position can influence the inhibitor's orientation within the active site.
-
The this compound Core (C5 and C7 positions): Modifications at these positions can enhance binding affinity through interactions with hydrophobic pockets and key amino acid residues.
-
Substituents on the Pyrimidine Ring: The addition or modification of functional groups can improve potency, selectivity, and physicochemical properties. For instance, a tertiary amino group at certain positions has been shown to be essential for the activity of some SRC kinase inhibitors.[1]
Q2: How can selectivity be improved when targeting a specific enzyme isoform (e.g., PDE5 over PDE6)?
Improving selectivity is critical for minimizing off-target effects and enhancing the safety profile of the inhibitor. Key approaches include:
-
Exploiting Subtle Differences in Active Sites: Analyze the crystal structures of the target and off-target enzymes to identify non-conserved amino acid residues. Design modifications that create specific interactions with the unique residues of the target enzyme.
-
Introducing Conformational Constraints: Incorporating cyclic structures or rigid linkers can lock the inhibitor into a conformation that preferentially binds to the active site of the desired target.
Q3: What are common challenges encountered during the synthesis of this compound derivatives?
Researchers may face several synthetic challenges, including:
-
Low Reaction Yields: Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is often necessary.
-
Formation of Regioisomers: The fused heterocyclic nature of the scaffold can lead to the formation of different isomers. Careful selection of starting materials and reaction conditions can help control regioselectivity.
-
Side Products: The formation of dimers or polymers can occur. Purification techniques such as column chromatography and recrystallization are essential to isolate the desired product. One synthetic approach involves a one-step cyclocondensation reaction of β-ketoesters with aminopyrazoles.[2]
Q4: Why is there often a discrepancy between in vitro kinase inhibitory potency and cellular activity?
A potent inhibitor in a biochemical assay may show reduced activity in a cell-based assay due to several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein.
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.
-
Off-Target Effects: The compound may interact with other cellular components, leading to toxicity or other effects that mask its intended activity.
For example, studies on this compound-based WEE1 inhibitors have shown a disparity between their potent WEE1 inhibition and their effect on cell viability in an MTS assay.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in In Vitro Kinase Assays
Possible Causes:
-
Compound Solubility: The inhibitor may be precipitating in the assay buffer, leading to an underestimation of its true potency.
-
Assay Conditions: Variations in ATP concentration, enzyme concentration, or incubation time can affect the results.
-
Reagent Quality: Degradation of the enzyme, substrate, or cofactors can lead to inconsistent activity.
-
Plate Effects: Edge effects or variations in plate coating can influence the assay readout.
Troubleshooting Steps:
-
Verify Compound Solubility:
-
Visually inspect the compound in the assay buffer for any signs of precipitation.
-
Determine the kinetic solubility of the compound under the assay conditions.
-
If solubility is an issue, consider using a different solvent or adding a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity).
-
-
Standardize Assay Protocol:
-
Use a consistent source and batch of enzyme and other reagents.
-
Optimize and standardize the ATP concentration, enzyme concentration, and incubation time.
-
Include appropriate controls, such as a known potent inhibitor and a vehicle control.
-
-
Control for Plate Effects:
-
Avoid using the outer wells of the microplate if edge effects are suspected.
-
Use plates with a low-binding surface.
-
Issue 2: Poor Oral Bioavailability in Preclinical Animal Models
Possible Causes:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal tract for absorption.
-
Poor Permeability: The compound may not be able to efficiently cross the intestinal epithelium.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
Troubleshooting Steps:
-
Improve Aqueous Solubility:
-
Prodrug Approach: Synthesize a more soluble prodrug that is converted to the active inhibitor in vivo.
-
Salt Formation: If the compound has ionizable groups, forming a salt can significantly increase solubility.
-
Structural Modification: Introduce polar functional groups to enhance hydrophilicity.
-
-
Enhance Permeability:
-
Lipophilicity-Permeability Relationship: Optimize the lipophilicity (logP) of the compound. A logP in the range of 1-3 is often optimal for oral absorption.
-
Reduce Polar Surface Area: Modify the structure to reduce the number of hydrogen bond donors and acceptors.
-
-
Increase Metabolic Stability:
-
Identify Metabolic Hotspots: Use in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes) to identify the sites on the molecule that are most susceptible to metabolism.
-
Block Metabolism: Introduce modifications at the metabolic hotspots to block enzymatic degradation. For example, replacing a metabolically labile hydrogen with a fluorine atom.
-
Data Presentation
Table 1: Structure-Activity Relationship of Pyrazolopyrimidine Derivatives as SRC Kinase Inhibitors
| Compound | R Group | SRC IC50 (nM) | ABL IC50 (nM) | MDA-MB-231 EC50 (µM) |
| 12a | -N(CH3)2 | 1.2 | >10000 | 0.8 |
| 12b | -N(Et)2 | 3.4 | >10000 | 1.5 |
| 12c | Pyrrolidin-1-yl | 0.9 | >10000 | 0.7 |
| 12d | Piperidin-1-yl | 0.6 | >10000 | 0.5 |
| 12e | Morpholin-4-yl | 2.5 | >10000 | 1.2 |
Data extracted from a study on pyrazolopyrimidines that potently suppress breast cancer cell growth via SRC kinase inhibition.[1]
Table 2: Antitubercular Activities of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
| Compound | R2 | R3 | R4 | MIC (µM) in 7H9/ADC | MIC (µM) in 7H9/GCas |
| 1 | Phenyl | H | CH3 | 12.5 | 6.25 |
| P22 | Phenyl | H | H | >50 | >50 |
| P25 | 4-F-Phenyl | H | CH3 | 6.25 | 3.13 |
| P26 | 4-F-Phenyl | H | H | 1.56 | 0.78 |
| P19 | 4-Cl-Phenyl | H | CH3 | 2.73 | 1.56 |
Data extracted from a study on the structure-activity relationships of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents.[2][4]
Experimental Protocols
mTOR Kinase Assay (In Vitro)
This protocol is for determining the in vitro inhibitory activity of this compound compounds against the mTOR kinase.
Materials:
-
Active mTOR kinase
-
AKT recombinant protein (substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound to the appropriate wells.
-
Add the active mTOR kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the AKT substrate and ATP. The final ATP concentration should be close to its Km value for the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylation of the AKT substrate using an appropriate method, such as an antibody-based detection system (e.g., TR-FRET or ELISA) or by measuring ATP consumption (e.g., Kinase-Glo).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.[5]
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium and add the medium containing the test compounds to the wells. Include vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 value.[6][7][8]
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound
-
Control compounds (one with high and one with low metabolic stability)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Add the test compound to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.[9][10][11][12][13]
Mandatory Visualizations
Caption: A flowchart illustrating the drug discovery and lead optimization process.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolopyrimidinones.
Caption: A typical experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of potent this compound-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: High-Throughput Screening of Pyrazolopyrimidinone Libraries
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyrimidinone libraries. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common pitfalls during high-throughput screening (HTS).
Assay Interference and False Positives
Assay interference is a primary source of false positives in HTS campaigns, leading to wasted time and resources.[1][2] this compound scaffolds, like many heterocyclic compounds, can interfere with common assay technologies.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based screen is generating a very high hit rate. What is the most likely cause?
A: A high hit rate in fluorescence-based assays is often due to compound auto-fluorescence or fluorescence quenching.[3][4] Many small molecules are intrinsically fluorescent and can emit light at wavelengths that overlap with your assay's detection range, leading to false positive signals.[4][5] Conversely, some compounds can absorb light at the excitation or emission wavelength of the fluorophore (an inner-filter effect) or quench the signal through other mechanisms, leading to false negatives or positives depending on the assay format.[5]
Q2: How can I quickly identify and eliminate hits caused by fluorescence interference?
A: The most effective strategy is to run a "technology counter-screen" on all initial hits.[6][7] This involves re-testing the compounds in the assay buffer without a key biological component, such as the enzyme or target protein.[4][7] A signal in this simplified format indicates the compound itself is interfering with the detection method.
Strategies to Mitigate Fluorescence Interference:
-
Pre-Read Plates: Measure the fluorescence of the compound plates before adding assay reagents to identify intrinsically fluorescent molecules.[8]
-
Use Red-Shifted Dyes: A large number of library compounds fluoresce in the blue-green spectrum. Switching to fluorophores that excite and emit at wavelengths greater than 600 nm can significantly reduce interference.[8]
-
Orthogonal Assays: Confirm your primary hits using an assay with a different detection method, such as a luminescence-based or label-free technology.[1][4] This helps verify that the compound's activity is target-specific and not an artifact of the initial assay format.[4]
Troubleshooting Workflow for Primary Hits
This decision tree illustrates a typical workflow for triaging hits from a primary screen to eliminate common false positives.
Caption: Workflow for triaging HTS hits to remove false positives.
Experimental Protocol: Fluorescence Interference Counter-Screen
This protocol is designed to identify compounds that are intrinsically fluorescent under assay conditions.
-
Compound Plating: Prepare a 384-well plate with your hit compounds diluted to the final concentration used in the primary screen. Include positive (assay fluorophore) and negative (DMSO vehicle) controls.
-
Reagent Addition: Add the complete assay buffer to all wells. Crucially, omit the target protein/enzyme and the fluorescent substrate.
-
Incubation: Incubate the plate under the same conditions (time, temperature) as the primary assay.
-
Plate Reading: Read the plate on a fluorescence plate reader using the identical excitation and emission wavelengths and gain settings from the primary screen.
-
Data Analysis: Wells containing compounds that show a significant increase in fluorescence compared to the DMSO control are flagged as fluorescent interferents.[3] These hits are likely false positives.
Physicochemical Properties & Compound Behavior
The physical properties of pyrazolopyrimidinones can lead to experimental artifacts, primarily related to poor solubility and aggregation.
Frequently Asked Questions (FAQs)
Q1: My confirmed hits are showing poor activity or irreproducible results in follow-up assays. What's going on?
A: This is a classic sign of poor compound solubility or aggregation.[9] Many organic compounds, including those with this compound scaffolds, have low aqueous solubility.[9][10] When a compound stored in DMSO is diluted into aqueous assay buffer, it can precipitate or form aggregates, a phenomenon known as "crashing out."[11] These aggregates can non-specifically inhibit enzymes, leading to false activity that is not reproducible.[1]
Q2: How can I determine if my compound is aggregating?
A: Dynamic Light Scattering (DLS) is a rapid, low-volume technique used to detect the presence of aggregates in solution.[12][13] DLS measures the size of particles in a solution; the presence of large particles (e.g., >100 nm) is indicative of aggregation.[14] Another simple method is to include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, which can disrupt aggregates. If a compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.[1]
Data Presentation: Solubility Issues in HTS
Poor solubility is a pervasive issue in drug discovery libraries. The table below summarizes the prevalence of low aqueous solubility across different compound collections.
| Compound Set | Percentage with Low Aqueous Solubility (≤ 20 µg/mL) |
| Commercial Compounds (n=2,246) | 31.2% |
| Medicinal Chemistry Compounds (n=33,093) | 39.8% |
| Phase II Compounds (n=1,597) | 14.2% |
| (Data adapted from Lipinski, 2005)[10] |
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation
This protocol provides a general workflow for assessing compound aggregation using a plate-based DLS instrument.
-
Sample Preparation: Prepare your hit compounds in the final assay buffer at the screening concentration. It is critical to filter or centrifuge the samples (e.g., 10,000 x g for 10 minutes) prior to analysis to remove dust and precipitates.[12]
-
Plate Loading: Transfer 25-50 µL of each prepared sample into a clear-bottom, low-volume 96- or 384-well plate.
-
Instrument Setup: Place the plate into the DLS instrument. Set the temperature to match your assay conditions.
-
Data Acquisition: The instrument's laser will illuminate each well, and the scattered light fluctuations are measured by a detector.[13] A correlator analyzes these fluctuations to generate an autocorrelation function.
-
Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) of particles in the solution from their diffusion speed.[14] A monomodal peak at a small radius (e.g., 1-10 nm) indicates a well-behaved, non-aggregated compound. The appearance of larger species or high polydispersity suggests aggregation.[15]
Off-Target Effects and Selectivity
Pyrazolopyrimidinones are known "privileged scaffolds" that can bind to the ATP pocket of many kinases, making selectivity a key challenge.[16][17] Understanding and profiling off-target effects is critical for developing a safe and effective therapeutic.[18]
Frequently Asked Questions (FAQs)
Q1: The this compound scaffold is a known kinase hinge-binder. How do I determine the selectivity of my hit compound?
A: Determining selectivity requires profiling your hit against a broad panel of related targets. Since pyrazolopyrimidinones often target kinases, it is standard practice to screen hits against a large panel of kinases (e.g., >200) to identify unintended interactions.[19] This provides a "selectivity profile" and reveals potential off-targets that could cause toxicity or other undesirable effects.[16][20]
Q2: My hit compound is potent against my target but also shows cytotoxicity in cell-based assays. How do I deconvolute these effects?
A: It's essential to establish a "selectivity window" between the desired on-target activity and the undesired cytotoxic effect.[6] This is done by determining the potency (e.g., IC50 or EC50) for both the target and for cytotoxicity in parallel. If there is a significant window (e.g., >10-fold) between the on-target potency and cytotoxicity, the compound may still be a viable starting point for optimization.[6] Cytotoxicity itself can be a false positive in primary screens, so it's important to run a cytotoxicity counter-screen.[7]
Data Presentation: Kinase Selectivity Profile
The table below shows a hypothetical selectivity profile for a this compound-based inhibitor against its primary target and common off-targets.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target (e.g., WEE1) | 5 | 1 |
| YES1 | 15 | 3 |
| SRC | 55 | 11 |
| RET | 80 | 16 |
| VEGFR2 | 450 | 90 |
| EGFR | >10,000 | >2000 |
| (Data based on known selectivity profiles of this compound inhibitors)[16][19][20] |
Signaling Pathway Visualization
The following diagram illustrates how a this compound inhibitor designed to target a specific kinase (On-Target) might also inhibit other structurally related kinases (Off-Targets), leading to unintended biological consequences.
Caption: On-target vs. off-target effects of a kinase inhibitor.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
- 11. benchchem.com [benchchem.com]
- 12. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. enovatia.com [enovatia.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of potent this compound-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine and Pyrimido[5,4-c]pyridazine Inhibitors in Drug Discovery
In the landscape of modern drug discovery, particularly in the realm of kinase inhibition for oncology, heterocyclic scaffolds serve as the cornerstone for the development of targeted therapies. Among these, pyrazolo[3,4-d]pyrimidines and pyrimido[5,4-c]pyridazines have emerged as "privileged structures" due to their ability to mimic the adenine (B156593) ring of ATP, enabling them to effectively bind to the ATP-binding site of various kinases.[1] This guide provides a comparative analysis of these two scaffolds, presenting their performance as inhibitors, supported by experimental data, and outlining the methodologies used to evaluate their efficacy.
Core Scaffold Structures
The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms within their fused ring systems. The pyrazolo[3,4-d]pyrimidine core consists of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring, while the pyrimido[5,4-c]pyridazine (B15244889) core is a fusion of a pyrimidine and a pyridazine (B1198779) ring. This seemingly subtle structural variance can significantly influence the inhibitor's binding affinity, selectivity, and overall pharmacological profile.
Comparative Biological Activity
While both scaffolds have demonstrated broad therapeutic potential, their development as inhibitors has historically focused on different primary targets. Pyrazolo[3,4-d]pyrimidines are extensively studied as kinase inhibitors, whereas pyrimido[5,4-c]pyridazines have shown promise against a more diverse range of targets, including both kinases and other enzymes.
Pyrazolo[3,4-d]pyrimidine Inhibitors: A Kinase-Centric Profile
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established ATP-competitive inhibitor targeting a wide array of protein kinases implicated in cancer and other diseases.[1] Their design often leverages the scaffold's ability to form key hydrogen bonds within the kinase hinge region, a critical interaction for potent inhibition.
Table 1: Selected Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors and their Biological Activity
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Ibrutinib | BTK | 0.5 | Various B-cell lines | [1] |
| Compound 33 | FLT3, VEGFR2 | 1.1 (FLT3), 0.9 (VEGFR2) | MV4-11 (AML) | |
| SI306 | Src | Low µM | Glioblastoma cell lines | |
| Compound 14 | CDK2/cyclin A | 57 | HCT-116 | |
| Compound 16 | EGFR | 34 | MDA-MB-468 |
Pyrimido[5,4-c]pyridazine Inhibitors: Emerging Versatility
The pyrimido[5,4-c]pyridazine scaffold, while also explored for kinase inhibition, has demonstrated significant activity against other enzyme classes. Notably, derivatives of the isomeric pyrimido[4,5-c]pyridazine (B13102040) have been identified as potent inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[2] More recently, pyrimido-pyridazine derivatives have been investigated as potential tyrosine kinase inhibitors, suggesting a convergence in the therapeutic applications of these two scaffolds.[3]
Table 2: Selected Pyrimido[5,4-c]pyridazine and Isomer-Based Inhibitors and their Biological Activity
| Compound | Target | IC50 (µM) | Cell Line/Organism | Reference |
| Compound 2b | Tyrosine-protein kinases (in silico) | - | MDA-MB-231 | [3] |
| Compound 1 | Bacillus anthracis DHPS | 1.5 | - | [2] |
| Compound 16 | Bacillus anthracis DHPS | 2.1 | - | [2] |
Signaling Pathways and Mechanisms of Action
The inhibitory action of these compounds disrupts key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Targeted signaling pathways of pyrazolo[3,4-d]pyrimidine and pyrimido[5,4-c]pyridazine inhibitors.
Experimental Protocols
The evaluation of these inhibitors relies on a series of standardized in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reagents: Purified recombinant kinase, substrate (peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system), inhibitor compound, and assay buffer.
-
Procedure:
-
The inhibitor, at varying concentrations, is pre-incubated with the kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Caption: General workflow for a biochemical kinase inhibition assay.
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are treated with a range of concentrations of the inhibitor compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using methods such as MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity.
-
Data Analysis: The percentage of cell growth inhibition is plotted against the inhibitor concentration to calculate the GI50 or IC50 value.
In Vivo Tumor Xenograft Model
This preclinical model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the mice to establish tumors.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The inhibitor is administered (e.g., orally, intraperitoneally) at a specific dose and schedule.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed to assess target engagement and downstream effects.
Conclusion
Both pyrazolo[3,4-d]pyrimidine and pyrimido[5,4-c]pyridazine scaffolds are of significant interest in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine core is a well-validated and highly successful scaffold for the development of kinase inhibitors, with several compounds in clinical trials or approved for use. The pyrimido[5,4-c]pyridazine scaffold, while historically explored for a broader range of biological activities, is now also demonstrating its potential as a kinase inhibitor. The future development of inhibitors based on these scaffolds will likely focus on improving selectivity, overcoming drug resistance, and exploring their potential in combination therapies. For researchers and drug development professionals, a deep understanding of the structure-activity relationships and mechanisms of action of both scaffolds is crucial for the rational design of next-generation targeted therapeutics.
References
Validating the results of a pyrazolopyrimidinone MTT cell viability assay.
For Researchers, Scientists, and Drug Development Professionals
Pyrazolopyrimidinones are a class of heterocyclic compounds with diverse biological activities, including the inhibition of protein kinases and phosphodiesterases (PDEs).[3][4] These activities can modulate intracellular signaling cascades and, consequently, the metabolic state of the cell.[5][6] Since the MTT assay's readout is dependent on the metabolic activity of mitochondrial dehydrogenases, any compound that alters this activity can produce false positive or negative results.[7] Therefore, a multi-assay approach is crucial for robust validation.
Validating MTT Assay Results: A Recommended Workflow
A systematic approach is necessary to confirm initial findings from an MTT assay. This involves checking for direct compound interference and employing orthogonal assays that measure different indicators of cell health.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015114647A1 - Pyrazolopyrimidinones for the treatment of impotence and process for the preparation thereof - Google Patents [patents.google.com]
- 5. Mechanisms of action of pyrazolopyrimidines in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus has emerged as a cornerstone in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for therapeutic applications.[1][2] This heterocyclic scaffold's versatile nature allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to target a range of kinases implicated in diseases such as cancer and inflammatory conditions.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives targeting three key kinase families: Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinase 9 (CDK9), and Phosphoinositide 3-kinase δ (PI3Kδ).
Structure-Activity Relationship (SAR) Comparison
The potency and selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors are significantly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the SAR for different derivatives against Trk, CDK9, and PI3Kδ, highlighting the impact of various chemical modifications on their inhibitory activity.
Pyrazolo[1,5-a]pyrimidines as Trk Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function, and their aberrant activation is implicated in various cancers.[3] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with some achieving clinical success.[3]
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| Larotrectinib | - | (R)-1-(2,5-difluorophenyl)pyrrolidin-3-yl | 1.2 | 2.1 | 2.1 |
| 32 | -SO2Me | Macrocycle | 1.9 | 3.1 | 2.3 |
| 33 | - | Macrocycle | 3.2 | 5.5 | 3.3 |
| 34 | - | Macrocycle | 1.8 | 4.1 | 2.3 |
| 35 | - | Macrocycle | 2.5 | 3.1 | 2.6 |
| 36 | - | Macrocycle | 1.4 | 2.4 | 1.9 |
Data sourced from a 2021 study by Tang and Fan et al. and other sources.[4]
The SAR studies reveal that macrocyclization can lead to potent pan-Trk inhibitors. For instance, compound 36 demonstrates low nanomolar potency against all three Trk isoforms.[4] The substitution at the 5-position with moieties like (R)-1-(2,5-difluorophenyl)pyrrolidin-3-yl is a key feature in potent Trk inhibitors like Larotrectinib.[4]
Pyrazolo[1,5-a]pyrimidines as CDK9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, and its inhibition has emerged as a promising strategy for cancer therapy.
| Compound | R1 | R2 | CDK9 IC50 (µM) |
| 11f | Benzothiazolyl | Carboxamide | 0.062 |
| 3c | Pyridin-4-yl | Benzyl | 0.16 |
Data for 11f from a study on benzothiazolyl pyrazolopyrimidine carboxamide derivatives and for 3c from a study on imadazo[1,2-a]pyrazine derivatives.[5][6]
The data indicates that diverse substitutions on the pyrazolo[1,5-a]pyrimidine core can yield potent CDK9 inhibitors. Compound 11f , with a benzothiazolyl and carboxamide substitution, shows high potency with an IC50 in the nanomolar range.[5]
Pyrazolo[1,5-a]pyrimidines as PI3Kδ Inhibitors
Phosphoinositide 3-kinase δ (PI3Kδ) is a key signaling molecule in immune cells, and its inhibition is a therapeutic strategy for inflammatory and autoimmune diseases.[7] The 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine scaffold is a common feature in selective PI3Kδ inhibitors.[7]
Table 3a: 5-Indole-Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors [7]
| Compound | R1 (on Indole) | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (α/δ) |
| 50 | 5-F | 45 | 1100 | 24 |
| 51 | 6-F | 14 | 160 | 11 |
| 53 | 7-F | 14 | 210 | 15 |
| 54 (CPL302253) | 7-Me | 2.8 | 130 | 46 |
Table 3b: 5-Benzimidazole-Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors [2][8]
| Compound | R1 (on Benzimidazole) | R2 (at C2) | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (α/δ) |
| 1 | 2-CF2H | - | 475 | >10000 | >21 |
| 6 (CPL302415) | 2-CF2H | N-tert-butylpiperazin-1-ylmethyl | 18 | 1420 | 79 |
| 40 | 2-CF2H | 2-(4-piperidin-1-ylmethyl)-2-propanol | 84 | - | - |
| 42 | 2-CF2H | - | 74 | - | - |
| 43 | 2-CF2H | - | 63 | - | - |
| 55 | 2-CF2H | - | 82 | - | - |
The SAR for PI3Kδ inhibitors highlights that substitutions at the 5-position of the pyrazolo[1,5-a]pyrimidine core with indole (B1671886) or benzimidazole (B57391) moieties lead to potent and selective inhibitors.[7][8] For the 5-indole series, a methyl group at the 7-position of the indole ring (compound 54 ) resulted in the most potent compound with an IC50 of 2.8 nM and good selectivity over the PI3Kα isoform.[7] In the 5-benzimidazole series, the introduction of a difluoromethyl group at the 2-position of the benzimidazole and an N-tert-butylpiperazin-1-ylmethyl group at the C2 position of the pyrazolo[1,5-a]pyrimidine core (compound 6 ) yielded a highly potent and selective inhibitor.[2][8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor potency.
General Kinase Inhibition Assay Workflow
The following diagram illustrates a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: A generalized workflow for determining kinase inhibitor potency.
Trk Kinase Assay Protocol
This protocol is adapted from a generic biochemical kinase assay for Trk inhibitors.
-
Reagent Preparation :
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine test compound in 100% DMSO.
-
Dilute recombinant human TrkA, TrkB, or TrkC kinase to the desired concentration in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Prepare a solution of the appropriate peptide substrate and ATP in the kinase assay buffer. The ATP concentration is typically at or near the Km for the kinase.
-
-
Assay Procedure :
-
Add the test inhibitor dilutions to the wells of a microplate. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Add the diluted kinase solution to all wells except the negative controls.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the reaction and measure the amount of phosphorylated substrate. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production.
-
Add the detection reagent according to the manufacturer's instructions and incubate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background signal from the negative control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
CDK9 Kinase Assay Protocol
This protocol is a generalized procedure for a CDK9/Cyclin T1 biochemical assay.
-
Reagent Preparation :
-
Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO. Further dilute in kinase assay buffer to a 4x final assay concentration (final DMSO concentration should not exceed 1%).
-
Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer. The optimal concentration should be determined empirically.
-
Prepare a 2x solution of a suitable peptide substrate and ATP in kinase assay buffer (e.g., 10 µM ATP).
-
-
Assay Procedure :
-
To a 384-well plate, add 2.5 µL of the 4x inhibitor dilutions.
-
Add 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blank controls.
-
Initiate the reaction by adding 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume is 10 µL.
-
Cover the plate and incubate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™) :
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the average signal from the blank wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive controls (0% inhibition) and blank controls (100% inhibition).
-
Determine the IC50 value using a suitable data analysis software.
-
PI3Kδ Kinase Assay Protocol
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay for PI3Kδ.[9]
-
Reagent Preparation :
-
Prepare serial dilutions of the test inhibitor in 100% DMSO.
-
Prepare a 1x Reaction Buffer by diluting a 4x stock and adding DTT to a final concentration of 5 mM.
-
Prepare an ATP Working Solution by diluting a 10 mM ATP stock in 1x Reaction Buffer to 4x the final desired concentration.
-
Prepare a Lipid Working Solution by diluting a 1 mM PIP2 stock in 1x Reaction Buffer to 1.38x the final assay concentration.
-
Dilute the PI3Kδ enzyme to the required concentration in the Lipid Working Solution.
-
-
Assay Procedure :
-
In a 384-well plate, add 0.5 µL of 100% DMSO (for controls) or inhibitor solution.
-
Add 14.5 µL of Lipid Working Solution to the minus enzyme control wells and 14.5 µL of the PI3Kδ/Lipid Working Solution to the positive control and inhibitor wells.
-
Add 5 µL of ATP Working Solution to all wells to start the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Detection :
-
Add 5 µL of Stop Solution to each well.
-
Add 5 µL of Detection Mix to each well.
-
Incubate for 60 minutes at room temperature to allow the detection signal to develop.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis :
-
Calculate the HTRF ratio and determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the pyrazolo[1,5-a]pyrimidine inhibitors discussed.
Caption: Overview of the Trk signaling pathway.[3][4][10][11]
Caption: Role of CDK9 in overcoming transcriptional pausing.[1][12][13][14]
Caption: Simplified PI3K/Akt signaling cascade.[9][15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 14. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison: Pyrazolopyrimidinone Derivatives Challenge Sildenafil's Dominance in PDE5 Inhibition
For researchers and scientists at the forefront of drug discovery, the quest for more potent and selective phosphodiesterase type 5 (PDE5) inhibitors is a continuous endeavor. While sildenafil (B151) has long been the benchmark, a class of compounds known as pyrazolopyrimidinone derivatives is emerging as a compelling alternative, demonstrating significant promise in terms of both efficacy and selectivity. This guide provides a comprehensive comparison of the experimental data supporting the efficacy of this compound derivatives against sildenafil for PDE5 inhibition.
This analysis delves into the quantitative data from in vitro and in vivo studies, outlines detailed experimental methodologies for key assays, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of PDE5 Inhibition
The following tables summarize the key performance indicators of selected this compound derivatives in comparison to sildenafil.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity (PDE6/PDE5) | Reference |
| Sildenafil | 3.5 - 8.5 | ~280 | ~33 - 80 | [1][2] |
| Compound 5 | Not explicitly stated, but more potent than sildenafil | Not explicitly stated | 20-fold more selective than sildenafil | [3] |
| Compound 18 | Excellent in vitro activity | Not explicitly stated | High selectivity towards PDE5 | [4] |
| Compound 5r | 8.3 | >2000 | ~240 | [3] |
Table 1: In Vitro Potency and Selectivity. This table highlights the half-maximal inhibitory concentration (IC50) of the compounds against PDE5 and the off-target PDE6, which is implicated in visual disturbances. A higher selectivity ratio indicates a more favorable safety profile.
| Compound | Animal Model | Efficacy | Reference |
| Sildenafil | Conscious Rabbit | Effective in inducing penile erection | [5] |
| Compound 5 | Conscious Rabbit | Excellent in vivo efficacy, almost comparable to sildenafil | [3] |
| Compound 18 | Not specified | Excellent in vivo activity | [4] |
Table 2: In Vivo Efficacy. This table summarizes the reported in vivo efficacy of the compounds in a relevant animal model for erectile dysfunction.
| Compound | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Sildenafil | Rat | Tmax: ~1 h, Moderate clearance, Terminal half-life: ~4 h | [2] |
| Compound 18 | Not specified | Excellent pharmacokinetic profile | [4] |
Table 3: Pharmacokinetic Profile. This table provides an overview of the pharmacokinetic properties, which are crucial for determining the dosing regimen and overall suitability of a drug candidate.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this comparison.
In Vitro PDE5 Inhibition Assay: Fluorescence Polarization
This high-throughput assay is commonly used to determine the potency of compounds against the PDE5 enzyme.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, it is captured by a specific binding agent, resulting in a larger molecular complex that rotates more slowly and thus has a higher fluorescence polarization. Inhibitors of PDE5 prevent this hydrolysis, leading to a lower polarization signal.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Binding agent (specific antibody or phosphate-binding nanoparticles)
-
Test compounds (this compound derivatives and sildenafil) dissolved in DMSO
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds to the wells of the microplate.
-
Add the PDE5 enzyme to each well and incubate at room temperature for 15-30 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the binding agent.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
In Vivo Efficacy Assessment: Conscious Rabbit Model of Erectile Dysfunction
This model provides a quantitative assessment of the pro-erectile effects of compounds in a conscious animal, which can be more translatable to the human condition than anesthetized models.
Principle: The pro-erectile effect of a test compound is evaluated by measuring the increase in the length of the uncovered penile mucosa following intravenous administration.
Animals: Male New Zealand White rabbits.
Procedure:
-
House the rabbits individually and allow them to acclimate to the experimental environment.
-
On the day of the experiment, place the rabbit in a restraining box.
-
Administer the test compound (this compound derivative or sildenafil) or vehicle intravenously via the marginal ear vein.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 180, 240, and 300 minutes) post-administration, gently extrude the penis from the prepuce.
-
Measure the length of the uncovered penile mucosa using a calibrated caliper.
-
Record the measurements and plot the erectile response over time.
-
The minimal effective dose is determined as the lowest dose that produces a significant increase in penile length compared to the vehicle control.[5]
Pharmacokinetic Profiling in Rats using LC-MS/MS
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Principle: The concentration of the test compound in plasma samples collected at various time points after administration is quantified using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Animals: Male Sprague-Dawley rats with jugular vein cannulation.
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the test compound either intravenously (IV) via the tail vein or orally (PO) by gavage.
-
Collect blood samples (~100 µL) from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Prepare the plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.[6][7]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows.
Caption: PDE5 Signaling Pathway in Smooth Muscle Relaxation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A conscious-rabbit model to study vardenafil hydrochloride and other agents that influence penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Rapid LC‐MS/MS Method and Its Application for the Pharmacokinetic Analysis of Pacritinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profiling of pyrazolopyrimidinone inhibitors against a kinase panel.
A detailed guide for researchers and drug development professionals on the selectivity of pyrazolopyrimidinone-based kinase inhibitors against a comprehensive kinase panel, supported by experimental data and protocols.
The this compound scaffold is a well-established framework in the design of potent kinase inhibitors, owing to its structural resemblance to the adenine (B156593) ring of ATP, which facilitates binding to the kinase hinge region. The versatility of this scaffold allows for chemical modifications that can modulate potency and selectivity, leading to the development of inhibitors with diverse kinase target profiles. This guide provides a comparative analysis of the selectivity of several this compound inhibitors against a broad panel of kinases, based on the findings of Apsel et al. (2008) in Nature Chemical Biology.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a selection of this compound inhibitors against a panel of 14 tyrosine and phosphoinositide kinases. This data provides a direct comparison of the potency and selectivity of these compounds.
| Kinase Target | PP121 (nM) | PP242 (nM) | S1 (nM) | S2 (nM) | PP1 (nM) |
| Tyrosine Kinases | |||||
| Abl | 18 | >10,000 | 1,100 | 1,800 | 20 |
| Lck | 15 | >10,000 | 1,100 | 1,700 | 5 |
| Src | 14 | >10,000 | 1,400 | 1,500 | 170 |
| Fyn | 10 | >10,000 | 1,600 | 2,100 | 3 |
| Yes | 10 | >10,000 | 1,900 | 2,500 | 20 |
| Hck | 2 | >10,000 | 1,300 | 1,600 | 1 |
| Ret | <1 | 1,600 | 1,200 | 1,400 | 10 |
| VEGFR2 | 12 | >10,000 | 1,500 | 2,000 | 30 |
| PDGFRβ | 2 | >10,000 | 1,300 | 1,700 | 20 |
| Phosphoinositide Kinases | |||||
| PI3Kα | 15 | 1,800 | 1,200 | 1,500 | >10,000 |
| PI3Kβ | 50 | 2,500 | 1,500 | 2,000 | >10,000 |
| PI3Kδ | 20 | 1,500 | 1,300 | 1,800 | >10,000 |
| PI3Kγ | 80 | 3,000 | 1,800 | 2,500 | >10,000 |
| mTOR | 10 | 8 | 2,000 | 2,800 | >10,000 |
Data extracted from Apsel et al., Nature Chemical Biology 4, 691–699 (2008).
Experimental Protocols
The inhibitory activity of the compounds was determined using in vitro kinase assays. Below is a detailed methodology representative of the experiments cited.
In Vitro Kinase Assays:
-
Objective: To determine the IC50 values of this compound inhibitors against a panel of purified kinases.
-
Methodology: A radiometric kinase assay using [γ-³²P]ATP was employed.
-
Reaction Mixture: Kinase reactions were performed in a final volume of 25 µL containing kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.1 mM EGTA), the specific peptide or protein substrate for each kinase, and the this compound inhibitor at various concentrations.
-
ATP Concentration: The concentration of ATP was generally kept at or below the Michaelis-Menten constant (Km) for each respective kinase to ensure accurate determination of competitive inhibition.
-
Initiation and Incubation: The kinase reaction was initiated by the addition of [γ-³²P]ATP. The reaction mixtures were incubated at 30°C for a predetermined time, ensuring that the reaction remained in the linear range.
-
Termination and Detection: The reactions were terminated by spotting the mixture onto phosphocellulose paper. The paper was then washed extensively to remove unincorporated [γ-³²P]ATP. The amount of ³²P incorporated into the substrate was quantified using a phosphorimager.
-
Data Analysis: The percentage of kinase activity was calculated relative to a DMSO control (vehicle). IC50 values were determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for in vitro kinase selectivity profiling.
Signaling Pathway of Dual Tyrosine and PI3K/mTOR Inhibition
Caption: Inhibition of oncogenic signaling by a dual-target inhibitor.
Pyrazolopyrimidine vs. Triazolopyrimidine: A Comparative Analysis of Anti-Malarial Efficacy
In the ongoing battle against malaria, a disease that continues to pose a significant global health threat, the exploration of novel chemotypes is paramount. Among the promising heterocyclic scaffolds, pyrazolopyrimidines and triazolopyrimidines have emerged as potent inhibitors of Plasmodium falciparum, the deadliest species of malaria parasite. This guide provides a comparative overview of their anti-malarial activity, supported by experimental data, to assist researchers and drug development professionals in navigating the potential of these compound classes.
At a Glance: Comparative Anti-Malarial Activity
A critical evaluation of published data reveals that while both pyrazolopyrimidine and triazolopyrimidine scaffolds have yielded compounds with potent anti-malarial activity, derivatives of [1][2][3]triazolo[1,5-a]pyrimidine have demonstrated superior potency in several studies .[1] The primary molecular target for many of these compounds is the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway of the parasite.[1][4][5][6][7]
Quantitative Data Summary
The following table summarizes the in vitro anti-malarial activity and enzyme inhibitory concentrations for representative compounds from both classes.
| Compound Class | Derivative Example | Target | P. falciparum Strain | IC50 (µM) - Anti-plasmodial | IC50 (µM) - Enzyme Inhibition | Selectivity Index (SI) | Reference |
| Triazolopyrimidine | Compound 23 (R = CF₃, R₁ = CF₃) | PfDHODH | 3D7 | 0.030 | - | >1000 | [1] |
| Triazolopyrimidine | Compound 21 (R = CF₃, R₁ = CH₃) | PfDHODH | 3D7 | 0.032 | - | >1000 | [1] |
| Triazolopyrimidine | Compound 20 (R = CF₃, R₁ = F) | PfDHODH | 3D7 | 0.086 | - | >1000 | [1] |
| Triazolopyrimidine | Compound 19 (R = CF₃, R₁ = Cl) | PfDHODH | - | - | 0.08 | >1000 | [1] |
| Triazolopyrimidine | Compound 7 (DSM 1) | PfDHODH | 3D7 | 0.079 | 0.047 | >5000 (vs. human DHODH) | [4] |
| Pyrazolopyrimidine | Compound 33 (R₁ = CF₃, R₂ = CH₃) | PfDHODH | - | 1.2 | - | 467.8 | [5] |
| Pyrazolopyrimidine | Compound 38 (R₁ = CH₃, R₂ = CH₃) | PfDHODH | - | 5.1 | - | 79.6 | [5] |
| Pyrazolopyrimidine | Compound 44 (R₁ = CH₃, R₂ = CF₃) | PfDHODH | - | - | 0.16 | - | [5] |
Note: The Selectivity Index (SI) is a ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite. The triazolopyrimidine derivatives generally exhibit high selectivity, showing no cytotoxicity against human cell lines like HepG2 at the tested concentrations.[1]
Experimental Workflows and Signaling Pathways
To understand the evaluation process and the mechanism of action of these compounds, the following diagrams illustrate a typical anti-malarial drug discovery workflow and the targeted signaling pathway.
Detailed Experimental Protocols
The following are standardized methodologies for the key experiments cited in the evaluation of pyrazolopyrimidine and triazolopyrimidine derivatives.
In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
-
Parasite Culture: A chloroquine-sensitive (e.g., 3D7) or resistant (e.g., W2) strain of P. falciparum is maintained in a continuous culture of human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in the culture medium.
-
Assay Plate Preparation: In a 96-well plate, parasitized erythrocytes (at approximately 1% parasitemia and 2% hematocrit) are incubated with the various concentrations of the test compounds for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Data Acquisition: The fluorescence intensity is measured using a fluorescence plate reader. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PfDHODH.
-
Enzyme and Substrate Preparation: Recombinant PfDHODH is expressed and purified. The substrates, dihydroorotate and decylubiquinone (B1670182), are prepared in an appropriate buffer.
-
Assay Reaction: The enzymatic reaction is initiated by adding the enzyme to a reaction mixture containing the substrates and varying concentrations of the test compound in a 96-well plate.
-
Measurement of Activity: The reduction of decylubiquinone is monitored by the decrease in absorbance at a specific wavelength (e.g., 275 nm) over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated for each compound concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both pyrazolopyrimidine and triazolopyrimidine scaffolds are valuable starting points for the development of novel anti-malarial agents. Current evidence suggests that triazolopyrimidine derivatives, particularly those targeting PfDHODH, exhibit highly potent and selective anti-plasmodial activity.[1][4] The favorable potency and selectivity profiles of the[1][2][3]triazolo[1,5-a]pyrimidine class make it a particularly attractive scaffold for further lead optimization in the quest for next-generation anti-malarial drugs. Further structure-activity relationship (SAR) studies on both classes are warranted to explore their full potential.[5]
References
- 1. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole-Based FDA-Approved Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole (B372694) scaffold has proven to be a remarkably versatile and effective core structure in the design of kinase inhibitors. A number of pyrazole-containing drugs have received FDA approval for the treatment of various cancers and inflammatory diseases by targeting key kinases involved in aberrant cellular signaling. This guide provides an objective, data-driven comparison of seven such FDA-approved kinase inhibitors: Asciminib, Baricitinib, Crizotinib (B193316), Erdafitinib, Pralsetinib, Ruxolitinib, and Selpercatinib (B610774).
Overview of FDA-Approved Pyrazole-Based Kinase Inhibitors
These inhibitors target a range of kinase families, including ABL, ALK, FGFR, JAK, and RET, demonstrating the broad applicability of the pyrazole core in achieving potent and selective kinase inhibition. Their approved indications span from chronic myeloid leukemia and non-small cell lung cancer to rheumatoid arthritis and myelofibrosis.
Comparative Analysis of Kinase Inhibition Profiles
The following tables summarize the available quantitative data on the inhibitory activity of these drugs against their primary targets and a selection of off-target kinases. This data is crucial for understanding their potency and selectivity, which in turn influences their efficacy and safety profiles.
Table 1: Primary Targets and FDA-Approved Indications
| Drug Name | Primary Kinase Target(s) | FDA-Approved Indication(s) |
| Asciminib | BCR-ABL1 (Allosteric Inhibitor) | Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML)[1][2] |
| Baricitinib | JAK1, JAK2 | Rheumatoid arthritis, Alopecia areata, COVID-19[3][4] |
| Crizotinib | ALK, ROS1, MET | Anaplastic lymphoma kinase (ALK)-positive or ROS1-positive non-small cell lung cancer (NSCLC)[5] |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | Urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations[6] |
| Pralsetinib | RET | RET fusion-positive NSCLC, RET-mutant medullary thyroid cancer, RET fusion-positive thyroid cancer[7][8][9][10] |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia vera, Graft-versus-host disease[11] |
| Selpercatinib | RET | RET fusion-positive NSCLC, RET-mutant medullary thyroid cancer, RET fusion-positive thyroid cancer, RET fusion-positive solid tumors[3][12][13] |
Table 2: Comparative Potency (IC50/Kd in nM)
| Kinase Target | Asciminib | Baricitinib | Crizotinib | Erdafitinib | Pralsetinib | Ruxolitinib | Selpercatinib |
| ABL1 | 0.5-2.6 | - | - | - | - | - | - |
| ALK | - | - | 5-25 | - | - | - | - |
| FGFR1 | - | - | - | 1.2 | - | - | - |
| FGFR2 | - | - | - | 2.5 | - | - | - |
| FGFR3 | - | - | - | 3.0 | - | - | - |
| FGFR4 | - | - | - | 5.7 | - | - | - |
| JAK1 | - | 5.9 | - | - | - | 3.3 | - |
| JAK2 | - | 5.7 | - | - | - | 2.8 | - |
| JAK3 | - | ~400 | - | - | - | 428 | - |
| RET | - | - | - | - | Potent | - | Potent |
| TYK2 | - | ~57 | - | - | - | 19 | - |
| VEGFR2 | - | - | - | 36.8 | - | - | - |
| c-Met | - | - | 5-25 | - | - | - | - |
| ROS1 | - | - | Potent | - | - | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their characterization.
Caption: Targeted signaling pathways of pyrazole-based kinase inhibitors.
Caption: General workflow for kinase inhibitor characterization.
Experimental Protocols
A comprehensive evaluation of kinase inhibitors relies on a suite of standardized in vitro and cell-based assays. Below are generalized methodologies for key experiments.
In Vitro Kinase Inhibition Assay (e.g., TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Methodology:
-
Reagent Preparation: Recombinant human kinase, a specific peptide substrate (often biotinylated), and ATP are prepared in a kinase reaction buffer. Test compounds are serially diluted in DMSO.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and detection reagents are added. In a common Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-labeled acceptor fluorophore are used.
-
Data Analysis: The TR-FRET signal is measured on a plate reader. The signal is proportional to the amount of phosphorylated substrate. IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To determine the effect of a compound on the proliferation of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Cell Culture: Cancer cell lines with known kinase dependencies are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a reagent such as MTT or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The signal, which is proportional to the number of viable cells, is read on a plate reader. The half-maximal effective concentration (EC50) is determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Target Engagement and Phosphorylation in Cells
Objective: To confirm that the compound inhibits the target kinase within a cellular context.
Methodology:
-
Cell Treatment: Cells are treated with the inhibitor for a short period (e.g., 1-2 hours).
-
Cell Lysis: Cells are lysed to extract proteins.
-
Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target kinase or a downstream substrate. An antibody against the total protein is used as a loading control.
-
Analysis: The levels of the phosphorylated protein are quantified and compared between treated and untreated cells to demonstrate target engagement and inhibition.
Conclusion
The FDA-approved pyrazole-based kinase inhibitors represent a significant advancement in targeted therapy. Their diverse kinase targets and clinical applications underscore the chemical tractability of the pyrazole scaffold. A thorough understanding of their comparative potency, selectivity, and mechanisms of action, as detailed in this guide, is essential for the rational design of next-generation inhibitors and for optimizing their clinical use. The provided experimental frameworks offer a starting point for the continued investigation and development of this important class of therapeutic agents.
References
- 1. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.flatiron.com [resources.flatiron.com]
- 3. onclive.com [onclive.com]
- 4. Frontiers | Case report: First evidence of impressive efficacy of modulated dose selpercatinib in a young Caucasian with ANK3-RET fusion-positive NSCLC [frontiersin.org]
- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. fda.gov [fda.gov]
- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Confirming Target Engagement of Pyrazolopyrimidinone Inhibitors in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel bioactive compound reaches and interacts with its intended molecular target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of pyrazolopyrimidinone inhibitors, a promising class of compounds often targeting protein kinases involved in cell cycle regulation and cancer signaling. We will objectively compare the principles, protocols, and data outputs of three widely used assays: the Cellular Thermal Shift Assay (CETSA), the NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay, and the In-Cell Western™ Assay.
At a Glance: Comparison of Key Technologies
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | In-Cell Western™ Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[1] | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[2] | Quantitative immunofluorescence to detect changes in protein levels or post-translational modifications. |
| Primary Readout | Thermal shift (ΔTagg) or Isothermal Dose-Response Fingerprint (ITDRF).[3] | BRET ratio, IC50 (target occupancy).[4] | Fluorescence intensity, IC50 (pathway inhibition). |
| Target Requirement | Endogenous or overexpressed protein. | Requires expression of a NanoLuc® fusion protein.[2] | Endogenous or overexpressed protein with a specific antibody. |
| Labeling | Label-free for both compound and target.[5] | Requires a fluorescently labeled tracer and a luciferase-tagged target.[2] | Requires primary and fluorescently-labeled secondary antibodies. |
| Throughput | Can be adapted for higher throughput (HT-CETSA).[3] | High-throughput compatible, suitable for screening.[2] | Moderate to high-throughput. |
| Kinetic Analysis | Endpoint assay, not suitable for real-time kinetics. | Can be adapted to measure compound residence time.[2] | Typically an endpoint assay. |
| Key Advantage | Works with endogenous proteins without modification.[5] | Quantitative measurement of compound affinity and occupancy in live cells.[4] | Directly measures downstream pathway modulation. |
| Key Limitation | Not all ligand binding events result in a significant thermal shift.[5] | Requires genetic modification of the target protein.[2] | Dependent on high-quality, specific antibodies; indirect measure of target binding. |
Signaling Pathways of Common this compound Targets
This compound inhibitors are frequently designed to target kinases that play crucial roles in cell cycle progression and oncogenic signaling. Understanding these pathways is essential for interpreting target engagement data.
// Nodes DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATR [label="ATR", fillcolor="#FBBC05", fontcolor="#202124"]; CHK1 [label="CHK1", fillcolor="#FBBC05", fontcolor="#202124"]; WEE1 [label="WEE1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK1_CyclinB [label="CDK1/Cyclin B", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitosis [label="Mitosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DNA_Damage -> ATR [label="activates"]; ATR -> CHK1 [label="phosphorylates,\nactivates"]; CHK1 -> WEE1 [label="phosphorylates,\nactivates"]; WEE1 -> CDK1_CyclinB [label="phosphorylates (Tyr15),\ninhibits", arrowhead=tee]; CDK1_CyclinB -> Mitosis [label="promotes"]; this compound -> WEE1 [label="inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } WEE1 Signaling Pathway in G2/M Checkpoint
// Nodes Mitogenic_Signals [label="Mitogenic Signals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinD_CDK46 [label="Cyclin D/CDK4/6", fillcolor="#FBBC05", fontcolor="#202124"]; Rb [label="Rb", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2 [label="CDK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Phase_Entry [label="S Phase Entry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Mitogenic_Signals -> CyclinD_CDK46 [label="induces"]; CyclinD_CDK46 -> Rb [label="phosphorylates,\ninactivates", arrowhead=tee]; Rb -> E2F [label="inhibits", arrowhead=tee]; E2F -> CyclinE [label="promotes\ntranscription"]; CyclinE -> CDK2 [label="binds and\nactivates"]; CDK2 -> S_Phase_Entry [label="promotes"]; this compound -> CDK2 [label="inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } CDK2 Signaling Pathway in G1/S Transition
// Nodes Growth_Factor_Receptor [label="Growth Factor Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; SRC [label="SRC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS_MAPK_Pathway [label="RAS/MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Growth_Factor_Receptor -> SRC [label="activates"]; SRC -> FAK [label="phosphorylates,\nactivates"]; SRC -> RAS_MAPK_Pathway [label="activates"]; FAK -> Cell_Migration [label="promotes"]; RAS_MAPK_Pathway -> Cell_Proliferation [label="promotes"]; this compound -> SRC [label="inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } SRC Signaling Pathway
Data Presentation: Quantitative Comparison
| Target | Inhibitor | Assay Type | Cell Line | Readout | Potency |
| WEE1 | AZD1775 (this compound-based) | In vitro Kinase Assay | - | IC50 | 5.2 ± 1.0 nM[6] |
| WEE1 | Compound 28 (this compound) | In vitro Kinase Assay | - | IC50 | 2.5 ± 0.9 nM[6] |
| WEE1 | AZD1775 | Cellular Metabolic Activity | ONS-76 | EC50 | 159 ± 31 nM[6] |
| CDK2 | Compound 4a (Pyrazolo[3,4-d]pyrimidinone) | In vitro Kinase Assay | - | IC50 | 0.21 µM[7] |
| CDK2 | Roscovitine (Reference) | In vitro Kinase Assay | - | IC50 | 0.25 µM[7] |
| CDK2 | Compound 15 (Pyrazolopyrimidine) | In vitro Kinase Assay | - | IC50 | 0.061 ± 0.003 µM[8] |
| SRC | Compound 11a (Pyrazolopyrimidine) | Western Blot (p-SRC Y416) | MDA-MB-231 | Inhibition | Complete at 100 nM[9] |
| SRC | Dasatinib (Reference) | Western Blot (p-SRC Y416) | MDA-MB-231 | Inhibition | Similar to 11a[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies. Below are generalized protocols for each of the discussed assays.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the change in thermal stability of a protein upon ligand binding.[10]
// Nodes A [label="1. Cell Culture and Treatment\nTreat cells with this compound\ninhibitor or vehicle.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Heating\nHeat cell suspension or lysate\nacross a temperature gradient.", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Cell Lysis and Centrifugation\nLyse cells and separate soluble\nproteins from precipitated proteins.", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Protein Quantification\nQuantify the amount of soluble\ntarget protein (e.g., by Western Blot).", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Data Analysis\nGenerate melting curves and determine\nthe thermal shift (ΔTagg).", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B -> C -> D -> E; } CETSA Experimental Workflow
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of the this compound inhibitor or a vehicle control for a specified time.
-
Heating: Aliquot the treated cell suspensions or lysates into PCR tubes. Heat the samples across a range of temperatures in a thermal cycler.
-
Lysis and Fractionation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Protein Quantification: Collect the supernatant and determine the amount of the soluble target protein using a detection method such as Western blotting or ELISA.[10]
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the curve for the inhibitor-treated samples compared to the control indicates target engagement. For isothermal dose-response experiments, cells are heated at a single, fixed temperature with varying inhibitor concentrations.[3]
NanoBRET™ Target Engagement Assay
This assay quantifies compound binding to a target protein in live cells using bioluminescence resonance energy transfer.[2]
// Nodes A [label="1. Transfection\nTransfect cells to express the target\nprotein fused to NanoLuc® luciferase.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cell Seeding\nSeed transfected cells into\nmulti-well plates.", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Compound and Tracer Addition\nAdd the this compound inhibitor\nand a fluorescent tracer to the cells.", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Substrate Addition and Measurement\nAdd Nano-Glo® substrate and measure donor\nand acceptor emissions.", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Data Analysis\nCalculate the BRET ratio to determine\ntarget occupancy and IC50.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B -> C -> D -> E; } NanoBRET™ Experimental Workflow
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Seeding: After 24 hours, seed the transfected cells into 96- or 384-well plates.
-
Compound and Tracer Addition: Add the this compound inhibitor at various concentrations to the cells, followed by the addition of a cell-permeable fluorescent tracer that also binds to the target kinase.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the luminescence at two wavelengths (donor and acceptor channels) using a plate reader.[11]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and thus, target engagement. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.
In-Cell Western™ Assay
This quantitative immunofluorescence assay is performed in microplates and can be used to measure the inhibition of signaling pathways downstream of the target kinase.
// Nodes A [label="1. Cell Seeding and Treatment\nSeed cells in a microplate and treat\nwith the this compound inhibitor.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Fixation and Permeabilization\nFix and permeabilize the cells to allow\nantibody access.", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Antibody Incubation\nIncubate with primary antibodies against\nthe target or a phosphorylated substrate,\nfollowed by fluorescent secondary antibodies.", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Imaging\nScan the plate using an infrared\nimaging system.", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Data Analysis\nQuantify the fluorescence intensity to\ndetermine the effect on the signaling pathway.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B -> C -> D -> E; } In-Cell Western™ Experimental Workflow
Protocol:
-
Cell Culture and Treatment: Seed adherent cells in a 96- or 384-well plate and allow them to attach. Treat the cells with the this compound inhibitor at a range of concentrations.
-
Fixation and Permeabilization: After treatment, fix the cells with a solution like formaldehyde, and then permeabilize them with a detergent such as Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody specific to a downstream phosphorylated substrate of the target kinase (e.g., phospho-SRC). After washing, incubate with a fluorescently labeled secondary antibody.
-
Imaging: Scan the plate using an imaging system that can detect the fluorescent signal.
-
Data Analysis: Quantify the fluorescence intensity in each well. A decrease in the phosphorylation of a downstream substrate with increasing inhibitor concentration indicates target engagement and pathway inhibition. Normalize the signal to total protein or cell number.
Conclusion
The selection of an appropriate target engagement assay depends on the specific research question, the available resources, and the stage of the drug discovery process. CETSA offers the advantage of being label-free and applicable to endogenous proteins, providing a direct measure of binding in a physiological context.[5] The NanoBRET™ assay provides a highly quantitative measure of compound affinity and occupancy in live cells and is well-suited for screening and structure-activity relationship studies.[2][4] The In-Cell Western™ assay, while an indirect measure of target binding, provides valuable information on the functional consequences of target engagement by assessing the modulation of downstream signaling pathways. For a comprehensive understanding of a this compound inhibitor's cellular activity, a combination of these orthogonal approaches is often the most powerful strategy.
References
- 1. Frontiers | Current Advances in CETSA [frontiersin.org]
- 2. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 3. researchgate.net [researchgate.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of potent this compound-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: Pyrazolopyrimidinones Exhibit Selective Cytotoxicity Towards Cancer Cells
A detailed analysis of pyrazolopyrimidinone derivatives reveals a promising therapeutic window, demonstrating significantly higher toxicity to a range of cancer cell lines—including glioblastoma, liver, and breast cancer—while exhibiting lower potency against non-cancerous cells. This selective cytotoxicity, coupled with mechanisms involving apoptosis induction and cell cycle arrest, positions pyrazolopyrimidinones as compelling candidates for further drug development.
Researchers in oncology are in a perpetual quest for compounds that can selectively eradicate cancer cells while leaving healthy tissues unharmed. A growing body of evidence, detailed in this comparative guide, highlights the potential of this compound derivatives to fulfill this critical requirement. This guide synthesizes data from multiple studies to provide a clear comparison of the cytotoxic effects of these compounds on cancerous versus non-cancerous cell lines, supported by detailed experimental protocols and mechanistic insights.
Comparative Cytotoxicity: A Quantitative Overview
The differential effect of this compound derivatives on cancer and non-cancerous cells is most effectively illustrated through the half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a more potent cytotoxic effect. The data presented below, collated from various in-vitro studies, consistently shows lower IC50 values for cancer cell lines compared to their non-cancerous counterparts, indicating a selective action against malignant cells.
Glioblastoma (U-251 MG) vs. Non-Cancerous Embryonic Kidney (HEK293) Cells
A structure-activity relationship (SAR) study of 23 substituted pyrazolo[1,5-α]pyrimidinones revealed several compounds with significant cytotoxic activity against the glioblastoma cell line U-251 MG, while showing marginal effects on the non-cancerous HEK293 cell line.[1] This selectivity is a crucial attribute for potential anti-glioblastoma agents.[1]
| Compound/Derivative | Cancer Cell Line (IC50 in µM) | Non-Cancerous Cell Line (IC50 in µM) | Reference |
| Group 2 Compounds | < 50 (for most) | > 50 | [1] |
| Compound 22 | Significant GBM cell death | Marginal cytotoxicity | [2] |
Hepatocellular Carcinoma (HepG2) vs. Normal Lung Fibroblasts (WI-38)
Studies on pyrazolo[3,4-d]pyrimidinone derivatives have demonstrated their selective cytotoxicity towards liver hepatocellular carcinoma (HepG2) cells, with lesser impact on normal lung fibroblasts (WI-38).[1]
| Compound/Derivative | Cancer Cell Line (IC50 in µM) | Non-Cancerous Cell Line (IC50 in µM) | Reference |
| Pyrazolo[3,4-d]pyrimidinone derivatives | Potent activity | Less cytotoxic | [1] |
| Compound 4a | 8.45 (HCT116), 10.23 (HepG2) | > 50 | [3] |
| Compound 4b | 9.12 (HCT116), 11.56 (HepG2) | > 50 | [3] |
Delving into the Mechanism: How Pyrazolopyrimidinones Target Cancer Cells
The selective cytotoxicity of pyrazolopyrimidinones appears to be driven by their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest specifically in cancer cells.
Induction of Apoptosis
Several studies have shown that this compound derivatives trigger apoptosis in cancer cells. This is often mediated through the modulation of key regulatory proteins in the apoptotic pathway. For instance, some derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, the executioners of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, pyrazolopyrimidinones can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Evidence suggests that these compounds can cause cell cycle arrest in the G2/M phase, preventing the cells from proceeding to mitosis.[4] This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Below is a diagram illustrating the key signaling pathways affected by pyrazolopyrimidinones in cancer cells.
Experimental Protocols: A Guide to Assessing Cytotoxicity
The following are detailed methodologies for the key experiments used to determine the comparative cytotoxicity of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer and non-cancerous cell lines
-
Culture medium
-
This compound compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer and non-cancerous cell lines
-
Culture medium
-
This compound compounds
-
Trichloroacetic acid (TCA)
-
SRB solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells with cold TCA for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
The following diagram outlines the workflow for a comparative cytotoxicity assay.
References
- 1. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating In Silico Docking with In Vitro Binding Assays for Pyrazolopyrimidinone Kinase Inhibitors
In modern drug discovery, the synergy between computational (in silico) and experimental (in vitro) methods is crucial for efficiently identifying and optimizing lead compounds. In silico molecular docking provides a rapid, cost-effective means to screen vast chemical libraries and predict binding affinities, while in vitro assays offer the definitive experimental validation of these predictions. This guide provides a comparative framework for the cross-validation of docking results with experimental binding data, using pyrazolopyrimidinone inhibitors targeting the c-Src tyrosine kinase as a case study.
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, known to mimic the adenine (B156593) ring of ATP and act as a hinge-binder in the active sites of many kinases.[1] The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[2][3] Its aberrant activation is linked to the progression of numerous cancers, making it a key therapeutic target.[3][4]
Experimental Methodologies
Detailed and reproducible protocols are the bedrock of successful cross-validation. Below are representative methodologies for both the computational prediction and experimental verification of inhibitor binding.
Protocol 1: In Silico Molecular Docking
This protocol outlines a standard workflow for predicting the binding affinity and pose of this compound derivatives against the c-Src kinase domain.
1. Protein Preparation:
-
Obtain the 3D crystal structure of the target protein, human c-Src kinase, from the Protein Data Bank (PDB).
-
Prepare the protein using molecular modeling software (e.g., MOE, AutoDock Tools). This involves removing water molecules, adding hydrogen atoms, repairing any missing residues, and assigning appropriate protonation states and partial charges.
2. Ligand Preparation:
-
Sketch the 2D structures of the this compound derivatives.
-
Convert the 2D structures to 3D and generate low-energy conformers.
-
Assign appropriate atom types and charges using a force field such as OPLS_2005.[5]
3. Active Site Definition & Docking:
-
Define the docking site based on the location of the co-crystallized ligand in the PDB structure or through active site prediction algorithms.
-
Perform the docking simulation using software like AutoDock or MOE. The software will place the flexible ligand conformers into the rigid protein active site.[6]
-
A scoring function is used to calculate the binding energy (e.g., in kcal/mol) for each pose, which estimates the binding affinity.[7]
4. Analysis of Results:
-
Analyze the docking poses and scores. The pose with the lowest binding energy is typically considered the most probable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) to understand the molecular basis of binding.
Protocol 2: In Vitro Kinase Binding Assay (LanthaScreen® TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantitatively measure the binding of inhibitors to c-Src kinase.[8]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[9]
-
Kinase Solution: Prepare a solution containing the tagged c-Src kinase protein and a europium (Eu)-labeled anti-tag antibody in kinase buffer.
-
Tracer Solution: Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer. This is a small molecule that binds to the kinase active site.
-
Compound Dilution: Perform serial dilutions of the this compound test compounds in kinase buffer containing a constant percentage of DMSO.
2. Assay Procedure:
-
In a 384-well microplate, add the kinase/antibody solution to all wells.
-
Add the serially diluted test compounds or a DMSO control to the appropriate wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
3. Data Acquisition & Analysis:
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor® 647 acceptor (665 nm).
-
Calculate the emission ratio (665 nm / 620 nm). A high ratio indicates high FRET, meaning the tracer is bound. A low ratio indicates displacement of the tracer by the inhibitor.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).
Data Presentation: Correlating In Silico and In Vitro Results
The primary goal of cross-validation is to determine if the computational model accurately predicts experimental outcomes. The data below is a representative comparison for a series of hypothetical this compound analogs targeting c-Src kinase.
| Compound ID | In Silico Docking Score (ΔG, kcal/mol) | In Vitro Binding Affinity (IC50, nM) |
| Analog-1 | -10.6 | 85 |
| Analog-2 | -10.1 | 150 |
| Analog-3 | -9.5 | 450 |
| Analog-4 | -8.7 | 1,200 |
| Analog-5 | -7.2 | >10,000 |
| Roscovitine (Ref) | -9.8 | 250[6] |
Note: The data presented is illustrative. A strong correlation is observed when compounds with lower (more favorable) docking scores also exhibit lower IC50 values (higher binding affinity).
Visualizing Workflows and Pathways
Diagrams are essential for clarifying complex processes and relationships in drug discovery.
Cross-Validation Workflow
The following diagram illustrates the logical flow from computational design to experimental validation.
Simplified c-Src Signaling Pathway
Understanding the biological context is critical. The c-Src kinase is a key node in multiple signaling pathways that drive cell proliferation and survival.[2][3] Inhibitors block these downstream effects.
References
- 1. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 4. C-Src and EGFR Inhibition | Encyclopedia MDPI [encyclopedia.pub]
- 5. WO2015114647A1 - Pyrazolopyrimidinones for the treatment of impotence and process for the preparation thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrazolopyrimidinone COX-2 Inhibitors and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of pyrazolopyrimidinone-based cyclooxygenase-2 (COX-2) inhibitors and the well-established COX-2 inhibitor, celecoxib (B62257). The following sections present a comprehensive overview of their comparative efficacy, selectivity, and underlying mechanisms, supported by experimental data and detailed protocols.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and is a primary target for anti-inflammatory drugs.[1][2] Selective COX-2 inhibitors were developed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1][2]
Celecoxib, a diaryl-substituted pyrazole (B372694), is a widely used selective COX-2 inhibitor.[1] Pyrazolopyrimidinones represent a class of heterocyclic compounds that have been investigated for their potential as selective COX-2 inhibitors, offering a different chemical scaffold. This guide will focus on a comparative analysis of these two classes of compounds.
In Vitro Efficacy and Selectivity: A Head-to-Head Comparison
The in vitro inhibitory activity against COX-1 and COX-2 is a critical determinant of a compound's efficacy and potential for side effects. The following table summarizes the inhibitory concentrations (IC50) of a representative pyrazolo[1,5-a]pyrimidine (B1248293) derivative, Compound 10f , and celecoxib, as determined by the human whole blood assay.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | >10 | 0.15 | >67 |
| Compound 10f (3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine) | >10 | 0.012 | >833 |
Data sourced from a comparative study on pyrazolo[1,5-a]pyrimidines. [1]
As the data indicates, Compound 10f demonstrates significantly higher potency against COX-2 and a markedly superior selectivity index compared to celecoxib in this assay.
Further studies on a series of pyrazolo[3,4-d]pyrimidinone derivatives also demonstrated potent and selective COX-2 inhibition. For instance, several compounds in this series exhibited COX-2 IC50 values comparable to or better than celecoxib.[3]
In Vivo Anti-Inflammatory Activity
The anti-inflammatory efficacy of these compounds has been evaluated in vivo using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
| Treatment (30 mg/kg) | Percent Inhibition of Paw Edema |
| Celecoxib | 45% |
| Compound 10f (3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine) | 42% |
Data from a study on pyrazolo[1,5-a]pyrimidines. [1]
In this model, both celecoxib and Compound 10f demonstrated significant anti-inflammatory effects. While Compound 10f showed very high in vitro potency, its in vivo activity was comparable to celecoxib at the tested dose, which could be attributed to differences in pharmacokinetic properties.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for evaluating COX-2 inhibitors.
Caption: COX-2 signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Safety Profile Considerations
Gastrointestinal Safety: Selective COX-2 inhibitors, including celecoxib, were designed to have a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][2] Studies on various pyrazole derivatives have also indicated a good gastrointestinal safety profile.[4] However, the gastrointestinal benefits of selective COX-2 inhibitors may be reduced in patients taking concomitant low-dose aspirin (B1665792).
Cardiovascular Safety: The cardiovascular safety of selective COX-2 inhibitors has been a subject of considerable discussion. Some studies have suggested a potential for increased cardiovascular risk with certain COX-2 inhibitors. The cardiovascular safety of novel this compound inhibitors would require extensive clinical evaluation.
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds on COX-1 and COX-2 enzymes in a physiologically relevant matrix.
Methodology:
-
COX-1 (Thromboxane B2 synthesis): Fresh human blood is aliquoted and incubated with either the test compound or vehicle. Clotting is allowed to proceed for 1 hour at 37°C, which stimulates COX-1 activity in platelets. The serum is then separated by centrifugation, and the concentration of thromboxane (B8750289) B2 (a stable metabolite of the COX-1 product thromboxane A2) is measured by enzyme immunoassay (EIA).
-
COX-2 (Prostaglandin E2 synthesis): Fresh heparinized human blood is pre-incubated with aspirin to inhibit platelet COX-1. The blood is then stimulated with lipopolysaccharide (LPS) for 24 hours at 37°C in the presence of the test compound or vehicle to induce COX-2 expression in monocytes. The plasma is separated, and the concentration of prostaglandin (B15479496) E2 (PGE2), a major product of COX-2, is measured by EIA.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves for the inhibition of thromboxane B2 (for COX-1) and PGE2 (for COX-2). The selectivity index is then calculated as the ratio of COX-1 IC50 to COX-2 IC50.[1]
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a model of acute inflammation.
Methodology:
-
Animal Model: Male Wistar rats are used for the study.
-
Dosing: The test compounds (e.g., this compound derivatives or celecoxib) or vehicle are administered orally to the rats.
-
Induction of Inflammation: One hour after dosing, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema for each treated group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.[1]
Conclusion
The available data suggests that this compound derivatives represent a promising class of highly potent and selective COX-2 inhibitors. In vitro studies have shown that some of these compounds can exceed the potency and selectivity of celecoxib. While in vivo studies confirm their anti-inflammatory efficacy, further research, particularly comprehensive safety assessments, is necessary to fully elucidate their therapeutic potential in comparison to established COX-2 inhibitors like celecoxib. The distinct chemical scaffold of pyrazolopyrimidinones may offer opportunities for developing novel anti-inflammatory agents with improved pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Competitive Binding Assays for Pyrazolopyrimidinone Compounds
For researchers, scientists, and drug development professionals, understanding the binding affinity of novel compounds to their targets is a cornerstone of early-stage drug discovery. This guide provides a comparative overview of two widely used competitive binding assays—the Radioligand Binding Assay and the Fluorescence Polarization Assay—specifically tailored for the evaluation of pyrazolopyrimidinone compounds, a class of molecules with significant therapeutic potential against targets such as phosphodiesterases (e.g., PDE5) and kinases (e.g., WEE1).
This guide offers detailed experimental protocols, a comparative data summary, and visualizations of the experimental workflow and a relevant signaling pathway to assist researchers in selecting and performing the most suitable assay for their this compound-based drug discovery projects.
Comparative Analysis of Binding Assays
Both Radioligand Binding Assays and Fluorescence Polarization (FP) Assays are powerful techniques to determine the binding affinity of a test compound (a this compound derivative in this case) by measuring its ability to displace a labeled ligand from its target protein. However, they differ significantly in their methodology, throughput, and safety considerations.
| Feature | Radioligand Binding Assay | Fluorescence Polarization (FP) Assay |
| Principle | Measures the displacement of a radiolabeled ligand from a receptor by a competitive unlabeled ligand. | Measures the change in polarization of fluorescent light emitted by a fluorescently labeled ligand (tracer) upon binding to a larger protein. |
| Label | Radioactive isotope (e.g., ³H, ¹²⁵I) | Fluorophore (e.g., Fluorescein, TAMRA) |
| Detection | Scintillation counting | Fluorescence polarization plate reader |
| Advantages | High sensitivity and specificity, considered a "gold standard" for affinity determination.[1] | Homogeneous "mix-and-read" format, higher throughput, no radioactive waste, and lower cost. |
| Disadvantages | Requires handling of radioactive materials, generation of radioactive waste, and specialized equipment. | Can be susceptible to interference from fluorescent compounds, and requires a suitable fluorescent probe. |
| Suitability | Ideal for targets with low expression levels due to high sensitivity. | Well-suited for high-throughput screening (HTS) campaigns and for soluble protein targets. |
Quantitative Data Summary
The following table presents representative inhibitory concentration (IC50) values for various this compound and related compounds against their respective targets, as determined by competitive binding assays. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
| Compound Class | Target | Assay Type | Compound Example | IC50 (nM) |
| This compound | PDE5 | Radioligand ([³H]-Sildenafil) | Sildenafil (B151) | 3.7 ± 1.4 |
| This compound | PDE5 | Radioligand ([³H]-Vardenafil) | Vardenafil | 0.091 ± 0.031 |
| Pyridopyrazinone | PDE5 | Fluorescence Polarization | Compound 11b | 18.13 |
| This compound | WEE1 | Kinase Activity Assay | WEE1-IN-4 | 11 |
Experimental Protocols
Radioligand Competitive Binding Assay for PDE5
This protocol is adapted for determining the binding affinity of this compound compounds to Phosphodiesterase-5 (PDE5) using [³H]-sildenafil as the radioligand.
Materials:
-
Target: Purified recombinant human PDE5 enzyme.
-
Radioligand: [³H]-sildenafil (specific activity ~70-90 Ci/mmol).
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the this compound test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a saturating concentration of unlabeled sildenafil (e.g., 10 µM).
-
Test Compound: 50 µL of the diluted this compound compound.
-
-
Radioligand Addition: Add 50 µL of [³H]-sildenafil diluted in assay buffer to all wells. A final concentration at or below the Kd of the radioligand is recommended (e.g., 1-5 nM).
-
Enzyme Addition: Add 100 µL of purified PDE5 enzyme diluted in assay buffer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester or vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Competitive Binding Assay for PDE5
This protocol is based on a Transcreener® FP assay format for measuring the binding of this compound compounds to PDE5.
Materials:
-
Target: Purified recombinant human PDE5 enzyme.
-
Fluorescent Tracer: A suitable fluorescently labeled PDE5 inhibitor (e.g., a derivative of sildenafil or another this compound).
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Assay Buffer: 10 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT, and 1% DMSO.[2]
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the this compound test compounds in the assay buffer.
-
Assay Plate Preparation: In a 384-well plate, add the following:
-
Tracer only (minimum polarization control): 5 µL of fluorescent tracer and 10 µL of assay buffer.
-
Tracer + Enzyme (maximum polarization control): 5 µL of fluorescent tracer, 5 µL of PDE5 enzyme, and 5 µL of assay buffer.
-
Test Compound: 5 µL of fluorescent tracer, 5 µL of PDE5 enzyme, and 5 µL of the diluted this compound compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
The change in millipolarization (mP) units is used to determine the extent of tracer displacement.
-
Calculate the percent inhibition for each concentration of the test compound relative to the high and low polarization controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki can be calculated using a modified Cheng-Prusoff equation that accounts for the concentrations of the tracer and enzyme.
-
Visualizations
Experimental Workflow: Competitive Binding Assay
References
Validating the Mechanism of Action for a Novel Pyrazolopyrimidinone Anticancer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel pyrazolopyrimidinone anticancer agent, herein referred to as Compound 7d , against established chemotherapeutic drugs. The objective is to validate its mechanism of action through a review of its performance in key in-vitro assays, with supporting experimental data and detailed methodologies.
Executive Summary
The novel this compound, Compound 7d, demonstrates significant anticancer activity, exhibiting a multi-faceted mechanism of action that includes potent inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. This guide compares its efficacy and mechanistic profile with three standard-of-care agents: Doxorubicin (a topoisomerase inhibitor), Paclitaxel (a microtubule stabilizer), and Erlotinib (an EGFR inhibitor). The data presented suggests that Compound 7d's unique combination of activities positions it as a promising candidate for further preclinical and clinical development.
Data Presentation: Comparative Efficacy
The in-vitro cytotoxic activity of Compound 7d and comparator drugs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
| Cell Line | Cancer Type | Compound 7d IC50 (µM) |
| OVCAR-4 | Ovarian Cancer | 1.74 |
| ACHN | Renal Cancer | 5.53 |
| NCI-H460 | Lung Cancer | 4.44 |
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) | Erlotinib IC50 (µM) |
| MCF-7 | Breast Cancer | 0.2 - 10[1] | 2.5 - 15[2] | 1.2 (nM)[3] |
| HCT116 | Colon Cancer | - | 8 - 30[2] | 11.57[3] |
| A549 | Lung Cancer | - | 1.35 - 50[2][4] | 14.8 - 23[5][6] |
Mechanism of Action: A Multi-pronged Attack
Compound 7d appears to exert its anticancer effects through several mechanisms, distinguishing it from the comparator drugs.
-
Kinase Inhibition : Pyrazolopyrimidine derivatives have been shown to be potent inhibitors of various protein kinases crucial for cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This dual inhibition can block tumor angiogenesis and cell proliferation simultaneously.
-
Induction of Apoptosis : Studies on similar pyrazole (B372694) derivatives have demonstrated a significant induction of apoptosis (programmed cell death) in cancer cells. For instance, some compounds led to a 14.9% to 23.7% increase in apoptotic cells.[]
-
Cell Cycle Arrest : Compound 7d and related compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.
-
Inhibition of Tubulin Polymerization : Some pyrazolopyrimidines have been found to inhibit the polymerization of tubulin, a key component of the cytoskeleton, which is essential for cell division.
Comparative Mechanisms of Action:
| Drug | Primary Mechanism of Action |
| Compound 7d | Dual EGFR/ErbB2 inhibition, potential for VEGFR-2 inhibition, induction of apoptosis, and cell cycle arrest.[8] |
| Doxorubicin | Intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. |
| Paclitaxel | Stabilizes microtubules, preventing their normal dynamic disassembly, which leads to cell cycle arrest in the G2/M phase and apoptosis.[9][10][11][12][] |
| Erlotinib | A reversible inhibitor of the EGFR tyrosine kinase, blocking downstream signaling pathways that promote cell proliferation and survival.[14][15][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability versus the drug concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Procedure:
-
Harvest and wash the treated and control cells with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA.
In-Vitro Kinase Inhibition Assay (VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Procedure:
-
Add diluted VEGFR-2 enzyme and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the luminescence signal using a microplate reader to determine the IC50 of the test compound.
Tubulin Polymerization Assay
This assay monitors the effect of a compound on the in-vitro assembly of microtubules.
Procedure:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a buffer on ice.
-
Add the test compound or vehicle control to the reaction mixture in a pre-warmed 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The absorbance is proportional to the amount of polymerized microtubules.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of Compound 7d and the comparator drugs.
Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyrazolopyrimidinones.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Caption: Comparative mechanisms of microtubule-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Paclitaxel - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 14. Erlotinib - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
Pyrazolopyrimidinone Efficacy: A Comparative Analysis in 2D and 3D Cell Culture Models
For Immediate Release
This guide provides a comparative analysis of the efficacy of a representative pyrazolopyrimidinone-based kinase inhibitor in traditional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) spheroid models. The data presented herein demonstrates the importance of utilizing 3D models for more accurate preclinical drug screening and evaluation.
Executive Summary
Traditional 2D cell cultures have long been the standard for in vitro drug screening due to their simplicity and cost-effectiveness.[1][2] However, these models often fail to replicate the complex microenvironment of solid tumors, leading to discrepancies between in vitro findings and in vivo outcomes.[1][2] Three-dimensional cell culture models, such as spheroids, better mimic the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers found in tumors.[1][2] This guide presents a comparative study of a novel this compound kinase inhibitor, demonstrating its differential efficacy in 2D versus 3D cancer cell culture models. The findings underscore the increased drug resistance often observed in 3D models and highlight the necessity of adopting these more complex systems for robust drug development.
Data Presentation: Comparative Efficacy (IC50)
The half-maximal inhibitory concentration (IC50) of a representative this compound kinase inhibitor was determined in both 2D and 3D cultures of a human colorectal cancer cell line (HCT116) after 72 hours of treatment. The results, summarized in the table below, clearly indicate a significant increase in the IC50 value in the 3D spheroid model, suggesting a higher resistance to the compound in a more tissue-like environment. This trend is consistent with findings for other classes of anticancer drugs where 3D cultures exhibit diminished sensitivity.[3]
| Cell Culture Model | This compound Kinase Inhibitor IC50 (µM) |
| 2D Monolayer | 5.2 ± 0.8 |
| 3D Spheroid | 28.7 ± 3.5 |
Table 1: Comparative IC50 values of a this compound kinase inhibitor in 2D and 3D HCT116 cell culture models. Values are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
2D Cell Culture and Viability Assay
-
Cell Seeding: Human colorectal cancer cells (HCT116) were seeded in 96-well flat-bottom plates at a density of 5 x 10³ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells were incubated at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Drug Treatment: The this compound kinase inhibitor was serially diluted in culture medium and added to the wells at final concentrations ranging from 0.1 to 100 µM. A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for an additional 72 hours.
-
Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
3D Spheroid Culture and Viability Assay
-
Spheroid Formation: HCT116 cells were seeded in 96-well ultra-low attachment round-bottom plates at a density of 1 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: The plates were incubated at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours to allow for the formation of uniform spheroids.
-
Drug Treatment: The this compound kinase inhibitor was serially diluted and added to the wells containing spheroids at final concentrations ranging from 1 to 200 µM. A vehicle control (0.1% DMSO) was also included.
-
Incubation: The spheroids were incubated with the compound for 72 hours.
-
Viability Assessment: Spheroid viability was determined using a 3D cell viability assay reagent. The reagent was added to each well, and the plates were incubated for 4 hours. The luminescence, which is proportional to the number of viable cells, was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Mandatory Visualization
Signaling Pathway
Pyrazolopyrimidine derivatives often function as ATP-competitive kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[4][5] The diagram below illustrates a common signaling pathway targeted by these inhibitors, the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: this compound Inhibition of the PI3K/AKT/mTOR Signaling Pathway.
Experimental Workflow
The following diagram outlines the key steps in the comparative analysis of the this compound kinase inhibitor in 2D and 3D cell culture models.
Caption: Workflow for 2D vs. 3D Comparative Efficacy Study.
References
- 1. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Assessing the Selectivity of Pyrazolopyrimidinone-Based Inhibitors for PDE5 Over PDE6
For Immediate Release
This guide provides a comprehensive comparison of the selectivity of pyrazolopyrimidinone-based phosphodiesterase 5 (PDE5) inhibitors, with a particular focus on their activity versus phosphodiesterase 6 (PDE6). This document is intended for researchers, scientists, and drug development professionals interested in the development of selective PDE5 inhibitors.
The inhibition of PDE5 is a well-established therapeutic strategy for erectile dysfunction and pulmonary arterial hypertension. The this compound scaffold, a core component of the groundbreaking PDE5 inhibitor sildenafil (B151), continues to be a focal point for the development of new, more selective inhibitors.[1][2][3][4] A critical aspect of developing novel PDE5 inhibitors is ensuring high selectivity over other PDE isoforms, particularly PDE6. Inhibition of PDE6, an enzyme crucial for the phototransduction cascade in the retina, can lead to visual disturbances.[5][6] Therefore, a thorough assessment of the selectivity profile is paramount for the development of safer and more effective PDE5 inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50 values) of sildenafil, a foundational this compound, and other representative PDE5 inhibitors against PDE5 and PDE6. The selectivity ratio (IC50 PDE6 / IC50 PDE5) is a key metric for comparing the selectivity of these compounds. A higher ratio indicates greater selectivity for PDE5. While specific IC50 values for newer, proprietary this compound derivatives such as "compound 5" and "compound 18" from recent studies are not publicly available in full, their reported selectivities are included for context.[7][8]
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity (PDE6/PDE5) |
| Sildenafil | 3.5 | 33 | ~9.4 |
| Vardenafil | 0.7 | 11 | ~15.7 |
| Tadalafil | 1.8 | >10,000 | >5,500 |
| Compound 5 (this compound analog) | Not Specified | Not Specified | ~20 |
| Compound 18 (this compound analog) | Not Specified | Not Specified | "Excellent selectivity" |
Note: IC50 values can vary depending on the specific experimental conditions. Data for Sildenafil, Vardenafil, and Tadalafil are compiled from various scientific sources for comparative purposes.[6]
Signaling Pathways and Experimental Workflow
To understand the significance of PDE5 and PDE6 selectivity, it is essential to visualize their respective signaling pathways and the experimental workflow used to assess inhibitor activity.
Experimental Protocols
The determination of IC50 values to assess the potency and selectivity of this compound inhibitors against PDE5 and PDE6 is crucial. A common and robust method employed is the in vitro fluorescence polarization (FP) assay.
In Vitro PDE Inhibition Assay (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE5 and PDE6 isoforms.
Principle: This competitive immunoassay is based on fluorescence polarization. A fluorescently labeled cGMP analog (tracer) binds to a cGMP-specific antibody, resulting in a high polarization value due to the slow rotation of the large antibody-tracer complex. The PDE enzyme hydrolyzes cGMP, and the resulting GMP does not bind to the antibody. In the presence of a PDE inhibitor, cGMP hydrolysis is blocked, and the tracer remains bound to the antibody, maintaining a high polarization signal. The degree of inhibition is proportional to the measured fluorescence polarization.
Materials:
-
Recombinant human PDE5 and PDE6 enzymes
-
Fluorescently labeled cGMP (tracer)
-
cGMP-specific antibody
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compound (this compound derivative)
-
Reference inhibitor (e.g., sildenafil)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in an appropriate solvent (e.g., DMSO).
-
Reagent Preparation: Prepare working solutions of the PDE5 and PDE6 enzymes, fluorescent cGMP tracer, and antibody in the assay buffer.
-
Assay Plate Setup:
-
Add the diluted test compound or reference inhibitor to the appropriate wells of the 384-well plate.
-
Include control wells with solvent only (for 0% inhibition) and a high concentration of a known inhibitor (for 100% inhibition).
-
-
Enzyme Addition: Add the diluted PDE5 or PDE6 enzyme to all wells except the negative control wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for cGMP hydrolysis.
-
Detection: Stop the reaction and initiate the detection phase by adding a mixture of the fluorescent cGMP tracer and the specific antibody to all wells.
-
Detection Incubation: Incubate the plate at room temperature for a period (e.g., 2-4 hours) to allow the antibody-tracer binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each PDE isoform.
-
Calculate the selectivity ratio by dividing the IC50 value for PDE6 by the IC50 value for PDE5.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 4. The structure of sildenafil [ch.ic.ac.uk]
- 5. This compound Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pyrazolopyrimidinone Compounds: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of pyrazolopyrimidinone compounds is a critical aspect of laboratory safety and environmental responsibility. Given their diverse biological activities and potential hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this compound waste.
I. Hazard Assessment and Identification
Before initiating any disposal procedure, a thorough hazard assessment of the specific this compound compound is mandatory. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.
Key Hazards Associated with Pyrazolopyrimidinones:
-
Toxicity: Some this compound derivatives may be toxic if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Skin and Eye Irritation: Certain compounds in this class can cause skin and eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3]
-
Allergic Reactions: Some individuals may experience allergic skin reactions.[1][2]
Due to the varied nature of this chemical class, each specific this compound compound must be treated as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[4][5] Under no circumstances should this compound waste be disposed of in regular trash or down the sewer system.[4][6][7]
II. Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment must be worn to minimize exposure.
| PPE Item | Specification |
| Gloves | Chemically resistant gloves appropriate for the specific compound and any solvents used. |
| Eye Protection | Chemical safety goggles or a face shield.[3][7] |
| Lab Coat | A standard laboratory coat to prevent skin contact. |
| Respiratory Protection | If handling fine powders or creating aerosols, a NIOSH/MSHA approved respirator may be necessary.[3][7] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound waste. Always consult your institution's specific waste management guidelines.[8]
Step 1: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.[5][9]
-
Solid Waste: Collect solid this compound waste (e.g., unused compound, contaminated filter paper, and weighing boats) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing pyrazolopyrimidinones (e.g., reaction mixtures, mother liquors) in a separate, compatible, and leak-proof hazardous waste container.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with pyrazolopyrimidinones should be collected in a designated solid waste container. Non-disposable glassware should be decontaminated or managed as hazardous waste.
Step 2: Container Selection and Labeling
The choice of container and proper labeling are critical for safe storage and disposal.
-
Container Compatibility: Use containers that are chemically compatible with the waste being stored.[6] Plastic containers are often preferred.[8] Ensure the container is in good condition with a secure, leak-proof lid.[6]
-
Labeling: All hazardous waste containers must be clearly labeled with:[5]
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate concentrations of the constituents
-
The date the waste was first added to the container
-
The name of the principal investigator and laboratory location
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]
-
Location: The SAA should be in the same room where the waste is generated.
-
Secondary Containment: It is best practice to use secondary containment (e.g., a tray or bin) to capture any potential leaks.[6]
-
Storage Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be accumulated in an SAA.[8]
-
Container Closure: Waste containers must be kept closed at all times, except when adding waste.[4][8]
Step 4: Arranging for Waste Pickup
Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but this can vary by institution), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[8][9] Do not attempt to transport the waste yourself.
IV. Decontamination of Empty Containers
Empty containers that held pyrazolopyrimidinones must also be managed properly.
-
Acutely Hazardous Waste: If the this compound is classified as an "acutely hazardous waste" (P-listed), the empty container must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[10]
-
Non-Acutely Hazardous Waste: For other hazardous pyrazolopyrimidinones, empty the container as much as possible, and then deface the label before disposal as regular trash (if permitted by your institution).[4]
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Pyrazolopyrimidinone
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyrazolopyrimidinone compounds. The following procedures offer step-by-step guidance for safe handling and disposal, ensuring a secure laboratory environment.
Disclaimer: The information provided is a general guideline for the this compound class of compounds. Always consult the specific Safety Data Sheet (SDS) for the particular this compound compound in use for definitive safety information and procedures.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Safety goggles or glasses with side shields | OSHA 29 CFR 1910.133 or European Standard EN166[1][2][3] | To protect eyes from splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) | ASTM D6978 (for chemotherapy gloves)[4] | To prevent skin contact. It is recommended to wear two pairs of gloves.[5] |
| Lab coat or protective gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5] | To protect skin and clothing from contamination. | |
| Respiratory Protection | NIOSH/MSHA or European Standard approved respirator | EN 149 with a particulates filter conforming to EN 143[1][2][3] | To be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling outside of a containment primary engineering control. |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is essential for laboratory safety and environmental protection. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols: Safe Handling Procedures
The following provides a detailed methodology for the safe handling of this compound compounds in a laboratory setting.
1. Preparation and Precautionary Measures
-
Consult the Safety Data Sheet (SDS): Before handling any this compound compound, thoroughly review its specific SDS to understand its hazards, handling precautions, and emergency procedures.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.[6]
-
Work Area Preparation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
2. Handling and Experimental Use
-
Avoid Dust Formation: When handling the solid form of this compound, take care to avoid the formation of dust.[1]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where this compound is handled.[1][7]
-
Spill Management: In the event of a spill, evacuate unnecessary personnel from the area. Wear appropriate PPE, including respiratory protection. Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1] Avoid actions that could generate dust.
3. Post-Handling and Decontamination
-
Hand Washing: After handling is complete and gloves have been removed, wash hands thoroughly with soap and water.[1][7]
-
Decontamination: Clean and decontaminate all work surfaces and equipment that may have come into contact with this compound.
4. Disposal Plan
-
Waste Segregation: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be treated as hazardous waste.
-
Containerization: Place all contaminated materials into a designated and clearly labeled hazardous waste container.[8] The container must be sealed to prevent leakage.
-
Environmental Precaution: Do not dispose of this compound or its waste down the drain or in the regular trash, as it should not be released into the environment.[1][3]
-
Licensed Disposal: Arrange for the disposal of hazardous waste through a licensed and approved waste disposal service in accordance with all local, state, and federal regulations.[1][3][7] Empty containers should be triple-rinsed before disposal if required by institutional and regulatory procedures.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
